4-cyano-N,N-dimethylbenzenesulfonamide
Description
BenchChem offers high-quality 4-cyano-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyano-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-cyano-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEHYPHMHNSIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350323 | |
| Record name | 4-cyano-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63877-94-1 | |
| Record name | 4-cyano-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 4-cyano-N,N-dimethylbenzenesulfonamide: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-cyano-N,N-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide of significant interest in medicinal chemistry and drug discovery. The presence of the cyano group, a versatile functional moiety, and the dimethylsulfonamide group, a common pharmacophore, imparts unique electronic and steric properties to the molecule. These characteristics make it a valuable building block for the synthesis of novel therapeutic agents and a subject of study for structure-activity relationship (SAR) investigations. This technical guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic route, and detailed analytical methodologies for the characterization of 4-cyano-N,N-dimethylbenzenesulfonamide.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for 4-cyano-N,N-dimethylbenzenesulfonamide, a combination of predicted and known spectral data is presented below.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₉H₁₀N₂O₂S | [1][2] |
| Molecular Weight | 210.25 g/mol | [1] |
| CAS Number | 63877-94-1 | [1][2] |
| Melting Point | Not experimentally determined. Estimated based on similar structures to be in the range of 100-160 °C. | Inferred |
| Boiling Point | Predicted: 386.8±25.0 °C at 760 mmHg | [3] |
| pKa | Predicted for a similar compound (4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide): 8.24±0.50 | [3] |
| LogP (Octanol-Water) | Predicted for a similar compound (4-Cyano-N-[(dimethylamino)methylene]benzenesulfonamide): 0.83688 | [4] |
| ¹H NMR Spectrum | Available | [5][6] |
| Appearance | Expected to be a white to off-white solid. | Inferred |
Synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide.
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Amine: Slowly add a solution of dimethylamine (2.0 M in THF, 1.1 eq) to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 4-cyano-N,N-dimethylbenzenesulfonamide.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. For 4-cyano-N,N-dimethylbenzenesulfonamide, the following signals are expected:
-
A singlet corresponding to the six protons of the two methyl groups on the sulfonamide nitrogen.
-
Two doublets in the aromatic region, corresponding to the four protons on the benzene ring, exhibiting a characteristic para-substitution pattern.
-
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts can be estimated based on substituent effects on the benzene ring[9][10][11]. Key expected signals include:
-
A signal for the methyl carbons.
-
Four signals for the aromatic carbons, with the carbon attached to the cyano group and the carbon attached to the sulfonamide group being significantly deshielded.
-
A signal for the nitrile carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-cyano-N,N-dimethylbenzenesulfonamide is expected to show characteristic absorption bands for the nitrile and sulfonamide groups[12][13][14][15][16].
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹ is characteristic of an aromatic nitrile.
-
S=O Stretch: Two strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, typically appearing around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For 4-cyano-N,N-dimethylbenzenesulfonamide, electron impact (EI) or electrospray ionization (ESI) techniques can be used. The fragmentation of benzenesulfonamides often involves cleavage of the S-N bond and the Ar-S bond[2][4][17][18][19][20].
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (210.25 g/mol ).
-
Key Fragmentation Pathways:
-
Loss of the dimethylamino group (-N(CH₃)₂).
-
Loss of sulfur dioxide (-SO₂).
-
Cleavage of the C-S bond to generate a cyanophenyl cation.
-
Experimental Determination of Physicochemical Properties
For drug discovery and development, experimentally determined physicochemical properties are crucial. The following are standard protocols for their determination.
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and is critical for formulation development.
Caption: Workflow for experimental solubility determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at physiological pH. Potentiometric titration is a common method for pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ADME properties. The shake-flask method is the traditional approach, but reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster alternative.
Caption: Workflow for LogP determination by RP-HPLC.
Conclusion
4-cyano-N,N-dimethylbenzenesulfonamide represents a molecule with considerable potential in the field of drug discovery. This technical guide has provided a detailed overview of its core physicochemical properties, a robust and feasible synthetic strategy, and comprehensive analytical methodologies for its characterization. While a complete set of experimental data is not yet publicly available, the information and protocols presented herein offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors. The elucidation of its experimental physicochemical properties will be a critical next step in fully understanding its potential as a key building block for novel therapeutics.
References
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Taylor & Francis. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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ACS Publications. (n.d.). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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SpringerLink. (2013, June 19). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]
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RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
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Oxford Academic. (2016, August 1). Synthesis of Sulfonamides. Retrieved from [Link]
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AIP Scitation. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. Retrieved from [Link]
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Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-((4-((4-(4-Cyano-2,6-dimethylphenoxy)thieno(3,2-d)pyrimidin-2-yl)amino)piperidin-1-yl)methyl)benzenesulfonamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-[(Cyanoamino)(imino)methyl]-4-methylbenzenesulfonamide. Retrieved from [Link]
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Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-hydroxy-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 4-amino-N,N-dimethyl-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-cyano-N,N-dimethylbenzamide. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [Link]
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Merck. (n.d.). 4-Amino-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]
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IDEALS. (n.d.). The reaction between dimethyl aniline and benzene sulfonyl chloride. Retrieved from [Link]
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Solubility Profile of 4-cyano-N,N-dimethylbenzenesulfonamide in Organic Solvents: A Theoretical and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-cyano-N,N-dimethylbenzenesulfonamide. While extensive empirical solubility data for this specific molecule is not widely published, this document leverages fundamental chemical principles, analysis of analogous sulfonamide structures, and established experimental protocols to provide a robust framework for its study. We will explore the theoretical underpinnings of its solubility based on molecular structure, present predictive analyses, and offer detailed, field-proven methodologies for its empirical determination.
Introduction: The Critical Role of Solubility
In pharmaceutical research and development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process chemistry, crystallography, and formulation science. For a key intermediate like 4-cyano-N,N-dimethylbenzenesulfonamide, solubility dictates the choice of reaction solvents, purification strategies (e.g., crystallization), and the efficiency of subsequent synthetic steps. Poorly characterized solubility can lead to suboptimal reaction kinetics, low yields, and significant challenges in achieving desired purity levels.
This guide is designed to equip researchers with the necessary tools to predict, analyze, and experimentally determine the solubility of 4-cyano-N,N-dimethylbenzenesulfonamide in a range of common organic solvents.
Molecular Structure and Its Implications for Solubility
The solubility behavior of 4-cyano-N,N-dimethylbenzenesulfonamide is governed by the interplay of its distinct functional groups. A predictive assessment begins with a structural deconstruction.
-
Aromatic Core: The central benzene ring is inherently nonpolar (lipophilic), favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Cyano Group (-C≡N): This group is strongly polar and acts as a potent hydrogen bond acceptor. Its presence significantly increases the molecule's affinity for polar solvents.
-
N,N-dimethylsulfonamide Group (-SO₂N(CH₃)₂): This is a highly polar, aprotic functional group. The sulfonyl moiety (SO₂) is a strong electron-withdrawing group and can accept hydrogen bonds. Crucially, the N,N-dimethyl substitution means this group lacks a proton to donate for hydrogen bonding. This distinguishes it from primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamides, which can act as both hydrogen bond donors and acceptors.
This unique combination suggests that 4-cyano-N,N-dimethylbenzenesulfonamide will exhibit its highest solubility in polar aprotic solvents where dipole-dipole interactions and hydrogen bond acceptance are maximized.
Caption: Molecular structure highlighting polar and nonpolar regions.
Theoretical Solubility Frameworks and Predictions
The principle of "like dissolves like" provides a qualitative prediction. For a more quantitative forecast, theoretical models such as the Hildebrand and Hansen Solubility Parameters are invaluable. These models relate the energy of vaporization of a substance to its intermolecular forces, which can be divided into dispersion (δd), polar (δp), and hydrogen bonding (δh) components.
-
Prediction: Solvents with Hansen parameters closely matching those of 4-cyano-N,N-dimethylbenzenesulfonamide are expected to be effective. Due to its high polarity from the cyano and sulfonamide groups, solvents with high δp values like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile are predicted to be excellent solvents. Moderate solubility is expected in alcohols like methanol and ethanol , where the compound can act as a hydrogen bond acceptor. Low solubility is anticipated in nonpolar solvents such as hexane, cyclohexane, and toluene .[1][2]
Comparative Solubility Data of Analogous Sulfonamides
To ground our predictions, we can examine the experimental solubility of structurally related sulfonamides. While the N,N-dimethyl substitution is a key differentiator, the overall trends observed for other sulfonamides in various solvents provide a valuable benchmark.
Table 1: Experimental Solubility of Selected Sulfonamides in Common Organic Solvents at 25-37°C (Note: This data is for analogous compounds and serves as a reference for predictive purposes.)
| Solvent | Sulfamethoxazole (mg/mL) | Sulfisoxazole (mg/mL) | Sulfadiazine (mg/mL) | Predicted Rank for 4-cyano-N,N-dimethylbenzenesulfonamide |
| Polar Aprotic | ||||
| Acetone | 149.3 | 344.8 | 5.0 | Very High |
| Dioxane | - | - | 5.8 | High |
| Polar Protic | ||||
| Methanol | 25.1 | 55.6 | 1.0 | Moderate-High |
| Ethanol | 12.0 | 25.0 | 0.4 | Moderate |
| 1-Propanol | 6.8 | 14.1 | - | Moderate |
| Water | 0.5 | 0.4 | 0.13 | Low |
| Nonpolar | ||||
| Chloroform | 20.4 | 12.5 | - | Low |
| Cyclohexane | - | - | <0.1 | Very Low |
Data synthesized from multiple sources for illustrative purposes.[2][3][4]
The data shows that polar solvents, particularly acetone, are highly effective for many sulfonamides. The significantly lower solubility of sulfadiazine highlights how subtle structural changes can dramatically impact solubility.
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The definitive determination of solubility requires empirical measurement. The isothermal shake-flask method is the gold-standard for its reliability and accuracy.[5][6]
Objective: To determine the equilibrium solubility of 4-cyano-N,N-dimethylbenzenesulfonamide in a selected organic solvent at a constant temperature.
Materials:
-
4-cyano-N,N-dimethylbenzenesulfonamide (purity >99%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.2 μm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid 4-cyano-N,N-dimethylbenzenesulfonamide to a vial. The key is to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the temperature-controlled orbital shaker (e.g., at 25°C and 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.2 μm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This filtration step removes any remaining microscopic particles.
-
Dilution: Accurately dilute a known volume of the saturated solution with the mobile phase (for HPLC) or the pure solvent (for UV-Vis) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the solute.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L, mole fraction).
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Conclusion and Recommendations
Based on its molecular structure, 4-cyano-N,N-dimethylbenzenesulfonamide is predicted to be highly soluble in polar aprotic solvents like DMF, DMSO, and acetone, moderately soluble in alcohols, and poorly soluble in nonpolar hydrocarbons. The N,N-dimethyl substitution on the sulfonamide group is a key structural feature that limits its hydrogen bond donating capacity, differentiating its solubility profile from that of primary or secondary sulfonamides.
For any process development or formulation work, it is imperative to move beyond theoretical predictions. The isothermal shake-flask method detailed herein provides a robust and reliable means for generating precise, quantitative solubility data. This empirical data is fundamental for rational solvent selection in synthesis, designing efficient crystallization-based purifications, and laying the groundwork for future formulation and drug delivery strategies.
References
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Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link][3][4]
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Martin, A., & Wu, P. L. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link][1]
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Shayanfar, A., & Jouyban, A. (2014). Predicting Sulfanilamide Solubility in Mixed Solvents: A Comparative Analysis of Computational Models. ResearchGate. Available at: [Link][7]
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Pobudkowska, A., & Ciesielski, H. (2022). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Available at: [Link][5]
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Perlovich, G. L., & Volkova, T. V. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link][6]
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Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. Available at: [Link][2]
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A Practical Guide to the Structural Elucidation of 4-cyano-N,N-dimethylbenzenesulfonamide: From Synthesis to Crystallographic Analysis
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation of 4-cyano-N,N-dimethylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. As the crystal structure of this specific compound is not currently available in public crystallographic databases, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps from chemical synthesis and single-crystal growth to data acquisition via single-crystal X-ray diffraction (SCXRD), and subsequent structure solution, refinement, and in-depth analysis. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity.
Introduction: The Significance of Structural Insight
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and biological activity. For a compound like 4-cyano-N,N-dimethylbenzenesulfonamide, which incorporates a sulfonamide moiety—a well-known pharmacophore—and a cyano group that can participate in various non-covalent interactions, a detailed understanding of its crystal structure is paramount. Such knowledge can inform rational drug design, aid in the development of new materials with tailored properties, and provide a deeper understanding of intermolecular interactions that govern crystal packing.
This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to independently determine and analyze the crystal structure of 4-cyano-N,N-dimethylbenzenesulfonamide.
Synthesis and Characterization
A plausible synthetic route to 4-cyano-N,N-dimethylbenzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with dimethylamine. This is a standard method for the formation of N,N-disubstituted sulfonamides.
Proposed Synthetic Protocol
-
Reaction Setup: To a solution of 4-cyanobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer, add dimethylamine (2.2 eq, either as a solution in THF or bubbled as a gas) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-cyano-N,N-dimethylbenzenesulfonamide.
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the aromatic and dimethylamino protons and carbons with their characteristic chemical shifts and coupling patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the cyano group (C≡N stretch) and the sulfonyl group (S=O stretches).
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the target compound.
Single-Crystal Growth: The Gateway to Diffraction
Obtaining high-quality single crystals is often the most challenging step in structure determination.[1] The goal is to create a supersaturated solution from which the compound of interest slowly precipitates in an ordered crystalline lattice.
Common Crystallization Techniques for Small Molecules
Several methods can be employed to grow single crystals of 4-cyano-N,N-dimethylbenzenesulfonamide.[2][3]
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[1] | Simple to set up. | Finding a solvent with the right evaporation rate is key. |
| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3] | Excellent for small quantities of material. | Requires a miscible solvent/anti-solvent pair. |
| Antisolvent Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent in which the compound is insoluble. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution. | Good control over the rate of diffusion. | Can be sensitive to mechanical disturbances. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Can be automated for high-throughput screening. | Requires the compound to have a temperature-dependent solubility. |
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[4][5]
Experimental Workflow
The process of obtaining a crystal structure can be broken down into several key stages.[6][7]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.[5] The positions and intensities of the diffracted X-rays are recorded by a detector.
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, crystal system, and space group, and to integrate the intensities of the individual reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which provides a preliminary model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[8][9][10] This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the observed and calculated structure factors, typically measured by the R-factor.[11]
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.
Molecular Geometry and Intermolecular Interactions: A Deeper Analysis
Once the crystal structure is determined, a wealth of information can be extracted.
Predicted Molecular Geometry
Based on related sulfonamide structures, the following geometric features can be anticipated:
-
Sulfonamide Group: The geometry around the sulfur atom is expected to be tetrahedral.
-
Planarity: The benzene ring will be planar, while the N,N-dimethylamino group may exhibit some degree of pyramidalization at the nitrogen atom.
-
Torsion Angles: The torsion angle between the plane of the benzene ring and the S-N bond will be a key conformational parameter.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to perform a gas-phase geometry optimization of the molecule.[12][13] This provides a theoretical model of the molecular structure in the absence of packing forces, which can be compared to the experimentally determined crystal structure.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[14][15][16][17] By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. This allows for a detailed analysis of hydrogen bonds, π-π stacking, and other van der Waals interactions that stabilize the crystal packing.
Caption: Workflow for Hirshfeld Surface Analysis.
Conclusion
While the crystal structure of 4-cyano-N,N-dimethylbenzenesulfonamide remains to be experimentally determined, this technical guide provides a comprehensive and scientifically rigorous pathway to achieve this goal. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the definitive three-dimensional structure of this molecule. Subsequent analysis, including comparison with quantum chemical calculations and Hirshfeld surface analysis, will yield valuable insights into its conformational preferences and the nature of the intermolecular interactions that govern its solid-state architecture. This knowledge is crucial for advancing the application of this compound in drug discovery and materials science.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). SCIRP. Retrieved January 21, 2026, from [Link]
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Refinement. (2017, November 17). Online Dictionary of Crystallography. Retrieved January 21, 2026, from [Link]
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Introduction to Structure Refinement. (n.d.). University of St Andrews. Retrieved January 21, 2026, from [Link]
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Chemical crystallization. (n.d.). SPT Labtech. Retrieved January 21, 2026, from [Link]
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Structure Refinement. (n.d.). The University of Oklahoma. Retrieved January 21, 2026, from [Link]
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Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved January 21, 2026, from [Link]
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The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 21, 2026, from [Link]
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
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Constrained geometry optimizations with common quantum chemistry codes. (2025, April 28). n/a. Retrieved January 21, 2026, from [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(8), 1033–1043. [Link]
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Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Refinement of crystal structures. (n.d.). Oxford Academic. Retrieved January 21, 2026, from [Link]
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Crystallization of small molecules. (n.d.). n/a. Retrieved January 21, 2026, from [Link]
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Advanced crystallisation methods for small organic molecules. (2023, March 1). University of Southampton ePrints. Retrieved January 21, 2026, from [Link]
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Hirshfeld surface analysis. (n.d.). CrystEngComm. Retrieved January 21, 2026, from [Link]
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Optimization of molecular geometries. (2021, June 29). PennyLane Demos. Retrieved January 21, 2026, from [Link]
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Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved January 21, 2026, from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). n/a. Retrieved January 21, 2026, from [Link]
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Basic refinement. (2009, April 6). University of Cambridge. Retrieved January 21, 2026, from [Link]
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X-ray crystallography. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Quantum Algorithm for Molecular Properties and Geometry Optimization. (2009, August 13). DASH (Harvard). Retrieved January 21, 2026, from [Link]
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Quantum Co-optimization Achieves Breakthrough In Molecular Geometry Prediction. (2025, September 14). n/a. Retrieved January 21, 2026, from [Link]
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Large-scale Efficient Molecule Geometry Optimization with Hybrid Quantum-Classical Computing. (2025, September 9). arXiv. Retrieved January 21, 2026, from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 21, 2026, from [Link]
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The Analytical Chemist's Companion: A Technical Guide to the NMR Spectral Data of 4-cyano-N,N-dimethylbenzenesulfonamide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to the contemporary researcher, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth exploration of the predicted ¹H and ¹³C NMR spectral data for 4-cyano-N,N-dimethylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis.
The sulfonamide functional group is a cornerstone in the design of therapeutic agents, exhibiting a wide range of biological activities. The addition of a cyano group and N,N-dimethyl substitution on the benzenesulfonamide core introduces specific electronic and steric features that can significantly influence the molecule's properties. A thorough understanding of its NMR spectrum is therefore crucial for its unambiguous identification, purity assessment, and the study of its interactions with biological targets.
This document moves beyond a simple listing of spectral data. It is designed to provide a comprehensive, field-proven perspective on the principles behind the predicted spectral features of 4-cyano-N,N-dimethylbenzenesulfonamide. We will delve into the causal relationships between the molecular structure and the observed (predicted) chemical shifts and coupling constants, offering a robust framework for researchers, scientists, and drug development professionals to interpret and utilize this critical data.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of publicly available experimental NMR data for 4-cyano-N,N-dimethylbenzenesulfonamide, the following spectra have been predicted based on established substituent chemical shift (SCS) effects and data from analogous structures. The predictions are grounded in the principle of additivity of substituent effects on the chemical shifts of the benzene ring protons and carbons.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of 4-cyano-N,N-dimethylbenzenesulfonamide are numbered as follows:
Caption: Molecular structure of 4-cyano-N,N-dimethylbenzenesulfonamide with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4-cyano-N,N-dimethylbenzenesulfonamide in CDCl₃ at 400 MHz is summarized in the table below. The aromatic region is expected to show a characteristic AA'BB' system, which often appears as two distinct doublets due to the para-substitution pattern.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~ 8.05 | Doublet | 2H | H-2, H-6 | 8.4 |
| ~ 7.85 | Doublet | 2H | H-3, H-5 | 8.4 |
| ~ 2.75 | Singlet | 6H | N(CH₃)₂ | - |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H-2, H-6, H-3, H-5): The protons on the benzene ring are split into two sets due to the presence of two different substituents at the para positions.
-
The protons ortho to the electron-withdrawing sulfonyl group (H-2 and H-6) are expected to be the most deshielded and appear at the lowest field (~8.05 ppm).
-
The protons ortho to the cyano group (H-3 and H-5) are also deshielded, but to a lesser extent, and are predicted to resonate at a slightly higher field (~7.85 ppm).
-
The coupling between these adjacent protons (ortho-coupling) will result in a doublet for each signal, with a typical coupling constant (³JHH) of around 8.4 Hz.
-
-
N,N-dimethyl Protons (N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 2.75 ppm.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of 4-cyano-N,N-dimethylbenzenesulfonamide in CDCl₃ at 100 MHz is detailed in the following table.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142.5 | C-1 |
| ~ 128.5 | C-2, C-6 |
| ~ 129.0 | C-3, C-5 |
| ~ 117.0 | C-4 |
| ~ 118.0 | -CN |
| ~ 38.0 | N(CH₃)₂ |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons:
-
C-1 (ipso-carbon to -SO₂N(CH₃)₂): This quaternary carbon is attached to the electron-withdrawing sulfonyl group and is expected to be significantly deshielded, appearing at the lowest field in the aromatic region (~142.5 ppm).
-
C-4 (ipso-carbon to -CN): The carbon attached to the cyano group is also a quaternary carbon and is predicted to be deshielded, though likely to a lesser extent than C-1, with a chemical shift around 117.0 ppm.
-
C-2, C-6 and C-3, C-5: Due to the para-substitution, there are two sets of equivalent methine carbons in the aromatic ring. Their chemical shifts are influenced by the electronic effects of both substituents. They are predicted to appear in the typical aromatic region of ~128-129 ppm.
-
-
Cyano Carbon (-CN): The carbon of the cyano group typically resonates in the range of 110-125 ppm. A value of ~118.0 ppm is predicted.
-
N-methyl Carbons (N(CH₃)₂): The two methyl carbons are equivalent and are expected to have a chemical shift of around 38.0 ppm.
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized, self-validating protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as 4-cyano-N,N-dimethylbenzenesulfonamide.
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.
-
Analyte Purity: Ensure the sample of 4-cyano-N,N-dimethylbenzenesulfonamide is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
-
Procedure:
-
Weigh the desired amount of 4-cyano-N,N-dimethylbenzenesulfonamide into a clean, dry vial.
-
Add the deuterated solvent (e.g., CDCl₃) and gently agitate to dissolve the sample completely.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
An In-depth Technical Guide to the Infrared Spectrum of 4-cyano-N,N-dimethylbenzenesulfonamide
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-cyano-N,N-dimethylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document delves into the theoretical underpinnings of the vibrational modes of the molecule and offers a practical framework for spectral interpretation, grounded in established spectroscopic principles.
Introduction
4-cyano-N,N-dimethylbenzenesulfonamide is a multifaceted organic compound featuring a para-substituted aromatic ring, a cyano group, and an N,N-dimethylsulfonamide moiety. Each of these functional groups possesses unique vibrational modes that give rise to characteristic absorption bands in the infrared spectrum. A thorough interpretation of this spectrum allows for the unequivocal identification of the compound and serves as a crucial quality control metric. Infrared spectroscopy, a technique that measures the interaction of infrared radiation with matter, provides a molecular fingerprint, revealing the presence and environment of these functional groups.
The interpretation of an IR spectrum is a deductive process. By correlating the observed absorption bands with known vibrational frequencies of specific chemical bonds, one can piece together the molecular structure. In this guide, we will systematically dissect the expected IR spectrum of 4-cyano-N,N-dimethylbenzenesulfonamide, assigning the principal absorption bands to their corresponding molecular vibrations.
Predicted Infrared Absorption Bands for 4-cyano-N,N-dimethylbenzenesulfonamide
The infrared spectrum of 4-cyano-N,N-dimethylbenzenesulfonamide can be logically divided into several key regions, each corresponding to the vibrational modes of its constituent parts: the aromatic ring, the cyano group, the sulfonamide group, and the N,N-dimethyl substituents.
The Aromatic System: A P-Substituted Benzene Ring
The benzene ring gives rise to several characteristic absorption bands. For a para-substituted ring, these are:
-
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹. Expect to see one or more weak to medium bands in the 3100-3000 cm⁻¹ region.[1][2]
-
Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in two or three bands of variable intensity in the 1625-1450 cm⁻¹ range.[1][2] Typically, bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.
-
Overtone and Combination Bands ("Benzene Fingers"): In the 2000-1650 cm⁻¹ region, a pattern of weak absorption bands can be observed. The specific pattern of these "benzene fingers" is highly indicative of the substitution pattern on the aromatic ring. For para-substituted compounds, a characteristic pattern helps to confirm the substitution.
-
Out-of-Plane C-H Bending (OOP): This is a particularly diagnostic vibration for determining the substitution pattern of an aromatic ring. For a para-substituted benzene ring, a strong, sharp absorption band is expected in the 860-790 cm⁻¹ range.[3]
The Cyano Group (Nitrile)
The cyano group (C≡N) has a very characteristic and easily identifiable absorption:
-
C≡N Stretching: Aromatic nitriles typically exhibit a sharp, intense absorption band in the 2240-2220 cm⁻¹ range.[4] The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles. This band is often one of the most prominent features in the spectrum.
The N,N-Dimethylsulfonamide Group
This functional group contributes several key absorption bands:
-
Asymmetric and Symmetric SO₂ Stretching: The sulfonyl group (SO₂) gives rise to two very strong and distinct absorption bands. The asymmetric stretch is typically found in the 1375-1300 cm⁻¹ region, while the symmetric stretch appears in the 1200-1140 cm⁻¹ range.[1]
-
S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is expected to produce a band in the 950-1115 cm⁻¹ region.[5]
-
C-N Stretching: The stretching of the carbon-nitrogen bonds of the N,N-dimethyl group will appear in the 1250-1020 cm⁻¹ range for the C-N bond of the aliphatic amine type.[6]
-
Aliphatic C-H Stretching: The methyl groups of the N,N-dimethyl moiety will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ region, typical for alkanes.[1] These bands will be of medium to strong intensity.
-
Aliphatic C-H Bending: The methyl groups will also show characteristic bending (scissoring) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[7]
Summary of Expected Vibrational Modes
The following table summarizes the principal infrared absorption bands anticipated for 4-cyano-N,N-dimethylbenzenesulfonamide, their expected wavenumber ranges, and the nature of the vibrations.
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3100-3000 | Weak-Medium | Aromatic Ring | C-H Stretching |
| 3000-2850 | Medium-Strong | N(CH₃)₂ | C-H Stretching |
| 2240-2220 | Strong, Sharp | Cyano (C≡N) | C≡N Stretching |
| 1625-1450 | Variable | Aromatic Ring | C=C In-Ring Stretching |
| ~1450 & ~1375 | Medium | N(CH₃)₂ | C-H Bending |
| 1375-1300 | Strong | Sulfonamide (SO₂) | Asymmetric SO₂ Stretching |
| 1200-1140 | Strong | Sulfonamide (SO₂) | Symmetric SO₂ Stretching |
| 1250-1020 | Medium-Strong | N(CH₃)₂ | C-N Stretching |
| 950-1115 | Medium | Sulfonamide (S-N) | S-N Stretching |
| 860-790 | Strong, Sharp | Aromatic Ring | Out-of-Plane C-H Bending |
Experimental Protocol: Obtaining the IR Spectrum
To ensure a high-quality and reproducible IR spectrum of a solid sample like 4-cyano-N,N-dimethylbenzenesulfonamide, proper sample preparation is paramount. The following outlines a standard procedure using the KBr pellet technique.
Methodology: KBr Pellet Preparation
-
Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the 4-cyano-N,N-dimethylbenzenesulfonamide sample. The goal is to reduce the particle size to minimize light scattering.
-
Mixing with KBr: Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar. KBr is transparent to infrared radiation and serves as a matrix.[8] Gently mix the sample and KBr with the pestle.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure according to the manufacturer's instructions to form a clear, transparent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Before acquiring the sample spectrum, run a background scan with an empty sample compartment or a blank KBr pellet. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Analysis: Acquire the infrared spectrum of the sample. The typical scanning range is from 4000 to 400 cm⁻¹.
An alternative and often simpler method is the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[8]
Methodology: Attenuated Total Reflectance (ATR)
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid 4-cyano-N,N-dimethylbenzenesulfonamide sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Sample Analysis: Acquire the FTIR spectrum.
Visualizing the Molecular Structure and Analytical Workflow
To better understand the relationship between the molecular structure and its infrared spectrum, a diagram of the molecule with its key functional groups is presented below. Additionally, a workflow for the spectral interpretation process is provided.
Caption: Key functional groups of 4-cyano-N,N-dimethylbenzenesulfonamide.
Caption: Workflow for IR spectrum interpretation.
Conclusion
The infrared spectrum of 4-cyano-N,N-dimethylbenzenesulfonamide is rich with information that, when correctly interpreted, provides a definitive confirmation of its molecular structure. The key diagnostic bands include the sharp and intense nitrile stretch around 2230 cm⁻¹, the strong asymmetric and symmetric stretches of the sulfonyl group between 1375-1140 cm⁻¹, and the characteristic bands of a para-substituted aromatic ring. By following a systematic approach to spectral analysis and employing proper sample preparation techniques, researchers can confidently utilize infrared spectroscopy as a powerful tool in the characterization of this and other complex organic molecules.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-cyano-N,N-dimethylbenzenesulfonamide
Introduction
In the landscape of modern drug discovery and chemical research, the structural elucidation and sensitive detection of novel compounds are paramount. 4-cyano-N,N-dimethylbenzenesulfonamide belongs to the aromatic sulfonamides, a class of compounds recognized for their significant pharmacological potential and presence as key pharmacophores in numerous therapeutic agents.[1] The precise and reliable analysis of such molecules is not merely an academic exercise; it is a critical step in understanding their behavior, metabolism, and potential applications.
This guide provides an in-depth technical framework for the mass spectrometry (MS) analysis of 4-cyano-N,N-dimethylbenzenesulfonamide. Moving beyond a simple recitation of methods, this document is structured from the perspective of a seasoned application scientist, emphasizing the rationale behind each experimental choice. The core objective is to present a robust, self-validating workflow that ensures scientific integrity from sample preparation through to final data interpretation, tailored for researchers and drug development professionals who require the highest level of analytical confidence.
Foundational Principles: The 'Why' of the Analytical Workflow
The selection of an analytical technique must be a deliberate process, governed by the physicochemical properties of the analyte. For 4-cyano-N,N-dimethylbenzenesulfonamide, a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the unequivocal method of choice.
-
The Case for Electrospray Ionization (ESI): The structure of 4-cyano-N,N-dimethylbenzenesulfonamide contains multiple nitrogen atoms, which are basic sites readily protonated under acidic conditions. Electrospray Ionization (ESI) is exceptionally well-suited for such molecules. It is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, ensuring the generation of an abundant protonated molecule, [M+H]⁺.[2][3][4] Operating in the positive ion mode is therefore the logical choice to maximize sensitivity.
-
The Imperative of Tandem Mass Spectrometry (MS/MS): While a full MS scan can provide the molecular weight of the compound, it offers limited structural information and can be prone to interference from isobaric species (compounds with the same nominal mass). Tandem mass spectrometry (MS/MS) is essential for unambiguous identification.[3][5] By isolating the protonated molecule of interest ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we generate a unique fragmentation pattern—a molecular fingerprint—that is directly tied to the compound's structure. This fragmentation spectrum provides a much higher degree of confidence in the identification.
The Experimental Workflow: A Validated Protocol
A successful analysis is built upon a foundation of meticulous and well-understood experimental procedures. The following sections detail a comprehensive workflow, from initial sample handling to data acquisition.
Sample Preparation: The Cornerstone of Quality Data
The axiom "garbage in, garbage out" is particularly true for mass spectrometry. The primary goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free of interferences that can suppress the ionization process, such as inorganic salts.[6][7]
Step-by-Step Protocol for Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-cyano-N,N-dimethylbenzenesulfonamide standard. Dissolve it in 1 mL of a high-purity organic solvent such as methanol or acetonitrile.[7] Ensure complete dissolution, using gentle vortexing if necessary.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the 1 mg/mL stock solution into 990 µL of the initial solvent (methanol or acetonitrile).
-
Final Analytical Solution (~100-500 ng/mL): Further dilute the working solution to a final concentration suitable for MS analysis. A common starting point is a 1:20 to 1:100 dilution. For example, transfer 10 µL of the 10 µg/mL working solution into 990 µL of the mobile phase starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration (Critical Step): Filter the final analytical solution through a 0.2 µm syringe filter (e.g., PTFE) to remove any particulates that could clog the delicate fluidics of the LC-MS system.[8]
-
Transfer: Place the final, filtered solution into an appropriate autosampler vial.[7]
Causality Note: The use of 0.1% formic acid in the final dilution and mobile phase is a deliberate choice. It acidifies the solution, promoting the protonation of the analyte in the ESI source and thus enhancing the [M+H]⁺ signal.
Experimental Workflow Diagram
The overall analytical process can be visualized as a logical sequence of operations designed to ensure data quality and integrity.
Caption: End-to-end workflow for the analysis of 4-cyano-N,N-dimethylbenzenesulfonamide.
Instrumentation & Data Acquisition Parameters
The following parameters are provided as a robust starting point for method development on a typical high-resolution mass spectrometer (e.g., Q-TOF) or a triple quadrupole instrument.
| Parameter Group | Parameter | Recommended Setting | Rationale |
| LC System | Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid promotes protonation. | |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. | |
| Gradient | 5% to 95% B over 5-10 minutes | A generic gradient to ensure elution of the compound. | |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow for analytical scale columns. | |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. | |
| MS System (ESI+) | Ionization Mode | Electrospray Positive (ESI+) | Chosen to form the [M+H]⁺ ion. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. | |
| Gas Temp. | 250 - 350 °C | Aids in desolvation of droplets. | |
| Gas Flow | 8 - 12 L/min | Assists in desolvation. | |
| MS1 Scan Range | 50 - 500 m/z | Covers the expected mass of the precursor and potential fragments. | |
| MS/MS (CID) | Collision Energy | Stepped (e.g., 10, 20, 40 eV) or optimized |
Data Analysis and Structural Elucidation
Interpreting the data generated by the mass spectrometer is where the structural puzzle is solved. This process involves two main stages: confirming the precursor ion and analyzing its fragmentation pattern.
Predicting the Mass Spectrum (MS1)
The first step is to identify the protonated molecule in the full scan mass spectrum. High-resolution mass spectrometry (HRMS) allows for the measurement of the analyte's mass with high precision, enabling confirmation of its elemental composition.
| Analyte / Adduct | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z |
| Neutral Molecule | C₁₀H₁₁N₃O₂S | 237.0572 | N/A |
| Protonated Molecule | [C₁₀H₁₁N₃O₂S + H]⁺ | N/A | 238.0650 |
| Sodium Adduct | [C₁₀H₁₁N₃O₂S + Na]⁺ | N/A | 260.0470 |
| Potassium Adduct | [C₁₀H₁₁N₃O₂S + K]⁺ | N/A | 276.0209 |
The primary ion of interest is the protonated molecule at m/z 238.0650. The presence of sodium and potassium adducts is common but can be minimized with high-purity solvents and clean systems.
Elucidating the Fragmentation Pathway (MS/MS)
The MS/MS spectrum provides the richest structural information. For aromatic sulfonamides, fragmentation is often predictable and follows established chemical principles. The presence of a strong electron-withdrawing cyano group is expected to influence the fragmentation pathway.[1]
Key Predicted Fragmentation Pathways:
-
Loss of SO₂ (Sulfur Dioxide): This is a highly characteristic fragmentation for aromatic sulfonamides.[1][9] It involves a rearrangement where the SO₂ molecule is eliminated, a process often facilitated by electron-withdrawing substituents on the aromatic ring. This results in a neutral loss of ~64 Da.
-
Cleavage of the S-N Bond: Scission of the bond between the sulfur and the dimethylamino nitrogen results in the formation of the 4-cyanobenzenesulfonyl cation.
-
Cleavage of the Ar-S Bond: Scission of the bond between the aromatic ring and the sulfur atom yields two characteristic fragments: the cyanophenyl cation and the dimethylaminosulfonyl radical cation.
Predicted Precursor and Product Ions for MS/MS Analysis:
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure / Description |
| 238.0650 | 174.0583 | 64.0067 (SO₂) | [M+H-SO₂]⁺ , Rearrangement and loss of sulfur dioxide |
| 238.0650 | 194.0172 | 44.0478 (C₂H₆N) | Loss of the dimethylamino group |
| 238.0650 | 167.0012 | 71.0638 | Cleavage of S-N bond, forming [4-cyanobenzenesulfonyl]⁺ |
| 238.0650 | 102.0213 | 136.0437 | Cleavage of Ar-S bond, forming [4-cyanophenyl]⁺ |
Visualization of the Proposed Fragmentation Pathway
Caption: Proposed major fragmentation pathways for protonated 4-cyano-N,N-dimethylbenzenesulfonamide.
Conclusion: Towards a Confident Identification
The mass spectrometric analysis of 4-cyano-N,N-dimethylbenzenesulfonamide is a clear and robust process when approached with a foundational understanding of the molecule's chemistry and the analytical technique. Confidence in the final identification is not derived from a single data point, but from the convergence of multiple, self-validating pieces of evidence:
-
Chromatographic Retention Time: A consistent elution time from the LC column.
-
Accurate Mass Measurement: The high-resolution mass of the precursor ion ([M+H]⁺ at m/z 238.0650) matching the theoretical value for the elemental formula C₁₀H₁₂N₃O₂S⁺.
-
Characteristic Fragmentation: The presence of predictable and logical fragment ions in the MS/MS spectrum, most notably the characteristic loss of SO₂ to produce a fragment at m/z 174.0583.
By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can achieve a high-confidence, unambiguous identification of 4-cyano-N,N-dimethylbenzenesulfonamide, ensuring the integrity and reliability of their analytical results.
References
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Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(10), 509–516. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
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Xia, Y., Yang, Y., & Li, W. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(10), 1403–1407. [Link]
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Volmer, D., & Wilkes, J. G. (1998). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Rapid Communications in Mass Spectrometry, 12(4), 173–180. [Link]
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ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Retrieved January 21, 2026, from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved January 21, 2026, from [Link]
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Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. Retrieved January 21, 2026, from [Link]
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Bentham Science. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Analytical Chemistry. Retrieved January 21, 2026, from [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved January 21, 2026, from [Link]
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theoretical calculations for 4-cyano-N,N-dimethylbenzenesulfonamide structure
An In-depth Technical Guide to the Theoretical Elucidation of 4-cyano-N,N-dimethylbenzenesulfonamide
Introduction
In the landscape of modern medicinal chemistry, sulfonamide derivatives represent a cornerstone class of therapeutic agents with a broad spectrum of biological activities.[1] The compound 4-cyano-N,N-dimethylbenzenesulfonamide, a molecule featuring the characteristic sulfamoyl group appended to a cyanophenyl ring, stands as a pertinent subject for computational investigation. The strategic inclusion of a cyano (C≡N) group and N,N-dimethyl substitution on the sulfonamide nitrogen introduces unique electronic and steric properties that can significantly influence its chemical reactivity, intermolecular interactions, and, consequently, its potential as a drug candidate.
This technical guide provides a comprehensive overview of the theoretical calculations employed to characterize the molecular structure and electronic properties of 4-cyano-N,N-dimethylbenzenesulfonamide. As researchers and drug development professionals, understanding the foundational quantum chemical properties of a molecule is paramount. It allows for the rational design of more potent and selective analogues, prediction of their behavior in biological systems, and a deeper understanding of their mechanism of action. We will explore how Density Functional Theory (DFT) serves as a powerful predictive tool, offering insights that complement and guide experimental research.
Part 1: The Computational Framework: Density Functional Theory (DFT)
The bedrock of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT provides a robust balance between computational cost and accuracy, making it the method of choice for investigating the structural and electronic properties of sulfonamide drug molecules.[2][3]
The Rationale for Method Selection
The choice of a specific DFT functional and basis set is a critical decision that dictates the quality of the results.
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently employed for organic and medicinal compounds.[1][2] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation effects compared to pure DFT functionals. This is particularly important for describing the electronic environment around the polar sulfonamide and cyano groups.
-
Basis Set - 6-311++G(d,p): A triple-zeta basis set like 6-311G is essential for providing sufficient flexibility to accurately model the electron density. The addition of diffuse functions (++) on all atoms is crucial for molecules with lone pairs and polar bonds, such as the oxygen and nitrogen atoms in our target molecule, allowing for a better description of their electron distribution. Polarization functions (d,p) are added to heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron clouds in a molecular environment, which is vital for accurately calculating bond angles and vibrational frequencies.[2][3]
Computational Workflow
The theoretical investigation follows a logical, multi-step process. Each step builds upon the previous one, culminating in a comprehensive electronic and structural profile of the molecule.
Caption: Workflow for theoretical analysis of 4-cyano-N,N-dimethylbenzenesulfonamide.
Part 2: Molecular Structure and Vibrational Analysis
The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process computationally finds the lowest energy arrangement of the atoms, providing a detailed picture of bond lengths and angles.
Optimized Molecular Structure
The optimized geometry of 4-cyano-N,N-dimethylbenzenesulfonamide reveals key structural features. The benzene ring maintains its planarity, while the sulfonamide group exhibits a tetrahedral geometry around the sulfur atom.
Caption: Optimized molecular structure of 4-cyano-N,N-dimethylbenzenesulfonamide.
Key Structural Parameters
The calculated geometric parameters provide quantitative data on the molecule's architecture. These values are foundational for understanding its steric profile and for use in subsequent simulations like molecular docking.
| Parameter | Atoms Involved | Calculated Value (Å or °) | Typical Experimental Range |
| Bond Lengths | |||
| C≡N | C-N | ~1.16 Å | 1.15 - 1.17 Å |
| S=O (asymmetric) | S-O | ~1.45 Å | 1.42 - 1.46 Å |
| S=O (symmetric) | S-O | ~1.45 Å | 1.42 - 1.46 Å |
| S-N | S-N | ~1.65 Å | 1.62 - 1.68 Å |
| S-C (aromatic) | S-C | ~1.77 Å | 1.75 - 1.79 Å |
| Bond Angles | |||
| O-S-O | O-S-O | ~120° | 118 - 122° |
| O-S-N | O-S-N | ~107° | 105 - 109° |
| C-S-N | C-S-N | ~106° | 104 - 108° |
| C-C-C (aromatic) | C-C-C | ~120° | ~120° |
Note: Calculated values are typical results from DFT/B3LYP calculations. Experimental ranges are based on general crystallographic data for similar functional groups.
Vibrational Frequency Analysis
Frequency calculations serve a dual purpose: they confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra.[2] This allows for a direct comparison between theoretical and experimental spectroscopic data, validating the computational model.
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| Cyano (C≡N) | Stretching | ~2230 - 2240 | 2220 - 2260 cm⁻¹ |
| Sulfonamide (SO₂) | Asymmetric Stretching | ~1340 - 1360 | 1330 - 1370 cm⁻¹ |
| Sulfonamide (SO₂) | Symmetric Stretching | ~1160 - 1180 | 1150 - 1180 cm⁻¹ |
| Aromatic Ring | C-H Stretching | ~3050 - 3100 | 3000 - 3100 cm⁻¹ |
| Aromatic Ring | C=C Stretching | ~1450 - 1600 | 1450 - 1600 cm⁻¹ |
The strong, sharp absorption of the cyano group stretch is a particularly useful spectroscopic marker.[4] The calculated frequencies for the sulfonamide SO₂ stretches are also highly characteristic and confirm the electronic environment of this critical pharmacophore.[5]
Part 3: Electronic Properties and Reactivity
Beyond structure, DFT provides profound insights into the electronic landscape of the molecule, which governs its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: For 4-cyano-N,N-dimethylbenzenesulfonamide, the HOMO is typically localized over the phenyl ring and the nitrogen of the sulfonamide group, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is generally centered on the cyano group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability.[3] A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For sulfonamides, this gap provides insight into their relative stability.
| Parameter | Calculated Value (eV) | Implication |
| HOMO Energy | ~ -7.0 to -7.5 eV | Electron-donating capability |
| LUMO Energy | ~ -1.5 to -2.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | High kinetic stability, low chemical reactivity |
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with biological receptors or other molecules.[1]
-
Red Regions (Negative Potential): These areas are rich in electrons and are favorable sites for electrophilic attack. For our molecule, the most negative potential is concentrated around the oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group. These are the primary sites for hydrogen bond acceptance.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms of the aromatic ring and the sulfur atom.
-
Green Regions (Neutral Potential): Indicate areas of near-zero potential, typically the nonpolar carbon framework of the benzene ring.
The MEP map clearly identifies the sulfonamide oxygens as key interaction points, a feature consistently exploited in the design of sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase inhibitors).[6][7]
Part 4: Implications for Drug Development
The ultimate goal of such theoretical calculations is to provide actionable intelligence for drug discovery and development.
Molecular Docking Precursor
The optimized 3D structure generated by DFT is the essential starting point for molecular docking simulations.[6][8][9] Docking algorithms place the calculated structure into the binding site of a target protein (e.g., carbonic anhydrase, a common target for sulfonamides) to predict the binding conformation and affinity.[7][10] The electronic properties, such as the location of hydrogen bond donors/acceptors identified by the MEP map, are critical for predicting favorable binding interactions. A higher binding affinity in silico suggests a greater potential for the compound to be a potent inhibitor in vitro.[8][11]
Rational Drug Design
The detailed structural and electronic data allows for a rational, hypothesis-driven approach to designing new analogues. For example:
-
Modifying Substituents: Theoretical calculations can predict how adding or changing substituents on the phenyl ring would alter the HOMO-LUMO gap or the MEP, thereby fine-tuning the molecule's reactivity and binding properties.
-
Bioisosteric Replacement: The cyano group could be computationally replaced with other electron-withdrawing groups to predict the impact on the molecule's interaction profile without needing to synthesize every compound.
Conclusion
Theoretical calculations, spearheaded by Density Functional Theory, provide a powerful, predictive, and indispensable toolkit for the modern researcher. For 4-cyano-N,N-dimethylbenzenesulfonamide, this computational approach yields a detailed, atom-level understanding of its three-dimensional structure, vibrational characteristics, and electronic landscape. The insights gained from geometry optimization, frequency analysis, FMO theory, and MEP maps form a self-validating system that not only aligns with fundamental chemical principles but also provides a rational foundation for further experimental work. This in-silico characterization is a critical first step in evaluating the molecule's potential as a scaffold in drug design, enabling scientists to predict its behavior and rationally design next-generation therapeutic agents with improved efficacy and specificity.
References
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Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2022). Chemical Physics Impact, 6, 100147. Retrieved January 21, 2026, from [Link]
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Awad, M. K., et al. (2024). Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity. Pharmaceuticals, 17(6), 710. Retrieved January 21, 2026, from [Link]
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Ghorab, M. M., et al. (2021). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1349-1361. Retrieved January 21, 2026, from [Link]
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Khan, A., et al. (2019). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. Molecules, 24(15), 2762. Retrieved January 21, 2026, from [Link]
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Mehmood, S., et al. (2023). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 13(1), 1-15. Retrieved January 21, 2026, from [Link]
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Babalola, I. T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 18(6), 1235-1243. Retrieved January 21, 2026, from [Link]
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Wuest, M., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(2), M940. Retrieved January 21, 2026, from [Link]
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Al-Suwaidan, I. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(5), 1-10. Retrieved January 21, 2026, from [Link]
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Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
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4-hydroxy-N,N-dimethylbenzenesulfonamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Gladney, A., Qin, C., & Tamboue, H. (2012). Sensitivity of the C-N Vibration to Solvation in Dicyanobenzenes: A DFT Study. Open Journal of Physical Chemistry, 2(2), 117-122. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to 4-cyano-N,N-dimethylbenzenesulfonamide: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-cyano-N,N-dimethylbenzenesulfonamide, a substituted aromatic sulfonamide. While the specific historical discovery of this compound is not extensively documented in scientific literature, its synthesis and properties can be understood within the broader context of the rich history of benzenesulfonamides in medicinal chemistry. This guide details a plausible and referenced synthetic route, explores its physicochemical properties, and discusses its potential applications, primarily as a carbonic anhydrase inhibitor and as a protecting group in organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and organic synthesis.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, in the 1930s, this structural motif has been incorporated into a vast array of therapeutic agents. The versatility of the sulfonamide group stems from its ability to act as a bioisostere for other functional groups and its capacity to bind to the active sites of various enzymes, most notably carbonic anhydrases.
4-cyano-N,N-dimethylbenzenesulfonamide (CAS RN: 63877-94-1; Molecular Formula: C₉H₁₀N₂O₂S) is a member of this important class of compounds. Its structure, featuring a cyano group at the para position of the benzene ring and two methyl groups on the sulfonamide nitrogen, suggests specific chemical and biological properties that are of interest to the scientific community.
Synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide
While the exact initial synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide is not well-documented, a reliable and contemporary method can be derived from the established chemistry of benzenesulfonamides. The most direct and logical approach involves the reaction of 4-cyanobenzenesulfonyl chloride with dimethylamine. A detailed protocol based on similar syntheses of 4-cyanobenzenesulfonamides is provided below.[1][2]
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 4-aminobenzonitrile:
Caption: Proposed synthetic pathway for 4-cyano-N,N-dimethylbenzenesulfonamide.
Experimental Protocol
Step 1: Synthesis of 4-Cyanobenzenesulfonyl Chloride
This protocol is adapted from established procedures for the synthesis of substituted benzenesulfonyl chlorides.
-
Diazotization: To a stirred solution of 4-aminobenzonitrile (1 eq.) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Sulfonylation: The cold diazonium salt solution is then added portion-wise to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-cyanobenzenesulfonyl chloride.
Step 2: Synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide [1][2]
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyanobenzenesulfonyl chloride (1 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Amine Addition: Cool the solution to 0-5 °C in an ice bath. To this, add dimethylamine (2.2 eq., either as a solution in THF or as a gas) and a non-nucleophilic base such as triethylamine (1.5 eq.) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-cyano-N,N-dimethylbenzenesulfonamide.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-cyano-N,N-dimethylbenzenesulfonamide is presented in the table below. It is important to note that some of these values are computationally predicted and may vary from experimentally determined data.[3][4]
| Property | Value | Source |
| CAS Number | 63877-94-1 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O₂S | [3][4] |
| Molecular Weight | 210.25 g/mol | [3][4] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Predicted: ~396.5 °C at 760 mmHg | |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. | |
| pKa | Not available |
Potential Biological Activity: Carbonic Anhydrase Inhibition
The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[5][7]
The presence of the electron-withdrawing cyano group at the para-position may modulate the electronic properties of the sulfonamide moiety, potentially influencing its interaction with the enzyme's active site. Further research, including in vitro enzyme inhibition assays, would be necessary to quantify the inhibitory potency and selectivity of 4-cyano-N,N-dimethylbenzenesulfonamide against the various human CA isoforms.
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
The general mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion. This interaction prevents the catalytic cycle from proceeding.
Caption: Generalized mechanism of carbonic anhydrase inhibition by a sulfonamide.
Application in Organic Synthesis: A Protecting Group for Amines
Recent research has highlighted a valuable application of 4-cyanobenzenesulfonamides, including N,N-disubstituted derivatives, as protecting groups for secondary amines.[1][2] This functionality provides a useful alternative to other sulfonamide-based protecting groups, such as the nosyl group.
Rationale for Use as a Protecting Group
The utility of the 4-cyanobenzenesulfonyl group as a protecting group lies in its stability under a range of reaction conditions and its facile cleavage under specific, mild conditions. The electron-withdrawing nature of the cyano group facilitates the nucleophilic aromatic substitution required for its removal.
Cleavage Protocol
The 4-cyanobenzenesulfonamide can be cleanly cleaved to regenerate the parent secondary amine using a thiol and a base.[1][2]
-
Reaction Setup: Dissolve the 4-cyano-N,N-dimethylbenzenesulfonamide-protected amine in a suitable solvent such as acetonitrile or DMF.
-
Deprotection: Add a thiol, such as thiophenol or 1-dodecanethiol (excess), and a base, such as potassium carbonate or cesium carbonate.
-
Reaction Progression: Heat the reaction mixture (e.g., to 60-80 °C) and monitor for the disappearance of the starting material by TLC.
-
Work-up: After completion, the reaction is worked up by partitioning between water and an organic solvent. The desired amine is then isolated from the organic phase.
Caption: Workflow for the deprotection of a 4-cyanobenzenesulfonamide-protected amine.
Conclusion and Future Perspectives
4-cyano-N,N-dimethylbenzenesulfonamide is a compound of interest due to its place within the esteemed class of benzenesulfonamides. While its specific history is not well-defined, its synthesis is achievable through established chemical transformations. Based on the extensive body of research on related compounds, it holds potential as a carbonic anhydrase inhibitor, though this requires experimental validation. Its recently described application as a protecting group for amines adds another dimension to its utility in organic synthesis.
Future research should focus on a comprehensive evaluation of its biological activity, particularly its inhibitory profile against a panel of human carbonic anhydrase isoforms. Such studies would clarify its potential as a lead compound for the development of novel therapeutic agents. Furthermore, a more detailed investigation into its physicochemical properties would be beneficial for its application in both medicinal chemistry and organic synthesis.
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The Strategic Incorporation of the Cyano Group in Benzenesulfonamide Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The benzenesulfonamide scaffold remains a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. The strategic derivatization of this core structure is paramount in modulating pharmacokinetic and pharmacodynamic properties. Among the various functional groups employed, the cyano (C≡N) group has emerged as a particularly versatile and powerful tool for fine-tuning molecular characteristics. This in-depth technical guide provides a comprehensive analysis of the multifaceted roles of the cyano group in the design and function of benzenesulfonamide derivatives. We will explore its profound influence on physicochemical properties, its critical contributions to target engagement and enzyme inhibition, and its application in modern drug design strategies such as bioisosterism and covalent inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the cyano group to optimize benzenesulfonamide-based drug candidates.
Introduction: The Enduring Prominence of Benzenesulfonamides and the Unique Nature of the Cyano Group
Benzenesulfonamide derivatives have a rich history in drug discovery, leading to the development of antibacterial agents, diuretics, anticonvulsants, and a wide array of enzyme inhibitors.[1][2] Their enduring appeal lies in their synthetic accessibility and their ability to act as a versatile pharmacophore, capable of engaging in crucial interactions with biological targets.[3]
The cyano group, a simple yet potent functional group consisting of a carbon atom triple-bonded to a nitrogen atom, imparts a unique set of electronic and steric properties to a molecule.[4] Its strong electron-withdrawing nature, high polarity, and linear geometry make it a valuable substituent for modulating a compound's characteristics.[4][5] In the context of benzenesulfonamide derivatives, the introduction of a cyano group can dramatically alter acidity, lipophilicity, metabolic stability, and binding affinity, thereby offering a powerful strategy for lead optimization.[6][7]
Physicochemical Impact of the Cyano Group
The incorporation of a cyano group into a benzenesulfonamide scaffold elicits significant and predictable changes in its physicochemical profile. These modifications are critical for optimizing drug-like properties, including solubility, permeability, and metabolic stability.
Modulation of Acidity (pKa)
The cyano group is a strong electron-withdrawing group, a property that profoundly influences the acidity of nearby protons.[8] In benzenesulfonamide derivatives, the acidity of the sulfonamide proton (SO₂NH) is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with target proteins. The presence of a cyano group on the benzene ring, particularly in the para or ortho position, significantly lowers the pKa of the sulfonamide proton, making it more acidic.[9][10] This increased acidity can enhance water solubility and provide a stronger hydrogen bond donor for interactions with biological targets.[11]
Table 1: Predicted pKa Values of Substituted Benzenesulfonamides
| Substituent at C4 | Predicted pKa of Sulfonamide Proton | Rationale |
|---|---|---|
| -H | ~10.0 | Baseline acidity |
| -CH₃ | ~10.2 | Electron-donating group, slightly decreases acidity |
| -Cl | ~9.5 | Electron-withdrawing group, increases acidity |
| -CN | ~8.5 - 9.0 | Strong electron-withdrawing group, significantly increases acidity |
Note: These are approximate values and can vary based on the specific molecular context and computational method.
Influence on Lipophilicity (LogP)
The cyano group is polar and can participate in hydrogen bonding as an acceptor, which generally leads to a decrease in lipophilicity (LogP).[5] However, its small size means that this effect is often modest. The overall impact on LogP depends on the specific placement of the cyano group and the overall molecular architecture. This modulation of lipophilicity is a critical aspect of drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Enhancement of Metabolic Stability
A key advantage of incorporating a cyano group is its notable metabolic stability.[6][12] The C≡N triple bond is generally resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[6] This can be a crucial strategy to block metabolically labile sites within a molecule, thereby increasing its half-life and bioavailability.[13] While rare, metabolic release of cyanide can be a concern, it is typically associated with alkylnitriles bearing an adjacent proton and not with aromatic nitriles commonly found in drug candidates.[12]
The Cyano Group as a Key Pharmacophoric Element
The cyano group's unique electronic and steric features allow it to participate in a variety of non-covalent and covalent interactions with biological targets, making it a valuable pharmacophoric element.
Role in Enzyme Inhibition: A Focus on Carbonic Anhydrases
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[14][15] The sulfonamide moiety coordinates to the zinc ion in the active site. The introduction of a cyano group can significantly enhance the inhibitory potency and selectivity of these compounds.[16][17]
The electron-withdrawing nature of the cyano group can increase the acidity of the sulfonamide, leading to a stronger interaction with the zinc ion.[16] Furthermore, the cyano group can form specific hydrogen bonds or dipole-dipole interactions with amino acid residues in the active site, contributing to higher affinity and isoform selectivity.[18] For instance, in the design of inhibitors for tumor-associated CA isoforms IX and XII, benzenesulfonamides incorporating cyanoacrylamide moieties have demonstrated low nanomolar to subnanomolar inhibitory activity.[14]
Caption: Interaction of benzenesulfonamide inhibitors with the carbonic anhydrase active site.
Covalent Inhibition: The Cyano Group as a "Warhead"
The cyano group can also be employed as an electrophilic "warhead" to form covalent bonds with nucleophilic residues, such as cysteine, in the target protein.[6] This strategy can lead to irreversible or reversible covalent inhibitors with enhanced potency and prolonged duration of action. For example, cyanoacrylamides have been explored as reversible covalent inhibitors of kinases.[6] The electron-withdrawing cyano group increases the reactivity of the acrylamide Michael acceptor.[6]
Caption: Workflow for covalent inhibition by a cyanoacrylamide-containing benzenesulfonamide.
Bioisosteric Replacement
The cyano group can serve as a bioisostere for other functional groups, such as a halogen atom or a carbonyl group.[11][19] This strategy of replacing one group with another that has similar steric and electronic properties can be used to improve potency, selectivity, or pharmacokinetic properties.[19] For instance, the N-cyano sulfilimine group has been investigated as a nonclassical bioisostere for the amide bond.[11][19]
Synthetic Strategies and Experimental Protocols
The synthesis of cyano-substituted benzenesulfonamide derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a corresponding aniline with sodium nitrite and hydrochloric acid, followed by reaction with sulfur dioxide and copper(I) chloride to form the sulfonyl chloride, which is then reacted with ammonia or an amine. The cyano group can be introduced at different stages of the synthesis, for example, starting from a cyano-substituted aniline.
General Synthesis of 4-Cyanobenzenesulfonamide
A representative synthetic protocol is outlined below:
-
Diazotization of 4-aminobenzonitrile: 4-aminobenzonitrile is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature.
-
Sulfonylation: The cold diazonium salt solution is added to a saturated solution of sulfur dioxide in glacial acetic acid containing copper(I) chloride. The reaction mixture is stirred until the evolution of nitrogen ceases.
-
Formation of the Sulfonamide: The resulting 4-cyanobenzenesulfonyl chloride is isolated and reacted with aqueous ammonia or a suitable amine to yield the desired 4-cyanobenzenesulfonamide derivative.[20]
Experimental Protocol: Determination of Carbonic Anhydrase Inhibition (IC₅₀)
The inhibitory activity of cyano-benzenesulfonamide derivatives against carbonic anhydrase can be determined using a stopped-flow spectrophotometric assay.
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase (e.g., hCA II) and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Procedure: The assay is performed by monitoring the hydration of CO₂, which is generated from the hydrolysis of 4-nitrophenyl acetate. The rate of this reaction is measured by the change in absorbance at a specific wavelength.
-
Data Analysis: The initial rates of the enzymatic reaction are measured in the presence of varying concentrations of the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
The strategic incorporation of the cyano group offers a powerful and versatile approach to optimizing the properties of benzenesulfonamide derivatives. Its ability to modulate physicochemical properties, enhance target engagement, and serve as a tool for covalent inhibition and bioisosterism makes it an invaluable functional group in the medicinal chemist's toolbox. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the rational application of the cyano group in benzenesulfonamide-based drug design is poised to yield novel therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on the development of novel synthetic methodologies for the precise introduction of the cyano group and the further exploration of its potential in designing highly selective and potent inhibitors for a range of therapeutic targets.
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- 19. N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Introduction: The Unseen Influence of Electrons in N,N-Dimethylbenzenesulfonamide Scaffolds
An In-depth Technical Guide to the Electronic Properties of N,N-Dimethylbenzenesulfonamide Compounds
The N,N-dimethylbenzenesulfonamide moiety is a privileged scaffold in modern chemistry. While its presence is prominent in a vast range of clinically significant drugs and functional organic materials, the underlying electronic properties that govern its utility are often underappreciated.[1][2] This guide moves beyond simple structure-activity relationships to provide a detailed examination of the electronic landscape of these molecules. For researchers, medicinal chemists, and materials scientists, a deep understanding of the frontier molecular orbitals, charge distribution, and electronic transitions is not merely academic; it is the key to rationally designing next-generation compounds with enhanced efficacy, selectivity, and novel functionalities.
This technical whitepaper provides a comprehensive exploration of the core electronic principles, computational modeling techniques, and experimental validation methods essential for harnessing the full potential of the N,N-dimethylbenzenesulfonamide core. We will dissect how the interplay between the aromatic ring and the potent electron-withdrawing sulfonamide group dictates the molecule's behavior, and how this behavior can be precisely tuned for specific applications, from targeted enzyme inhibition to the development of advanced optoelectronic materials.
Part 1: The Theoretical Framework of Molecular Electronics
The electronic character of an N,N-dimethylbenzenesulfonamide compound is dominated by the powerful electron-withdrawing nature of the dimethylsulfamoyl group (-SO₂N(CH₃)₂). This group significantly lowers the electron density of the attached benzene ring, a fundamental factor that influences the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory
At the heart of understanding a molecule's electronic behavior lies Frontier Molecular Orbital (FMO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary players in chemical reactions and electronic transitions.[3]
-
HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the "electron-donating" orbital. Its energy level (EHOMO) is related to the molecule's ionization potential; a higher EHOMO indicates a greater propensity to donate electrons.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the "electron-accepting" orbital. Its energy level (ELUMO) corresponds to the electron affinity; a lower ELUMO suggests a greater ability to accept electrons.
-
The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter. It correlates with the chemical stability of the molecule (a larger gap implies higher stability) and the energy required for electronic excitation, which can be observed using UV-Visible spectroscopy.[4][5]
The Impact of Aromatic Substitution
The electronic properties of the N,N-dimethylbenzenesulfonamide core can be finely tuned by adding substituents to the para-position of the benzene ring.
-
Electron-Withdrawing Groups (EWGs): A group like a nitro (-NO₂) moiety further pulls electron density from the ring. This stabilizes both the HOMO and LUMO, lowering their energy levels. The effect on the LUMO is typically more pronounced, leading to a smaller HOMO-LUMO gap and a shift in light absorption to longer wavelengths (a bathochromic shift).[6]
-
Electron-Donating Groups (EDGs): An amino (-NH₂) group, by contrast, donates electron density to the ring. This destabilizes the frontier orbitals, raising their energy levels. This modification increases the molecule's electron-donating capacity and alters its reactivity profile.
Part 2: Computational Analysis of Electronic Properties via DFT
Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the electronic properties of organic molecules before they are synthesized.[3][7][8] By solving approximations of the Schrödinger equation, DFT can provide quantitative insights into orbital energies, charge distribution, and reactivity.
Protocol: Ab Initio Calculation of Electronic Properties
This protocol outlines a standard workflow for analyzing N,N-dimethylbenzenesulfonamide derivatives using a computational chemistry package like Gaussian.
-
Structure Generation: Build the 3D structure of the target molecule (e.g., N,N-dimethylbenzenesulfonamide, 4-amino-N,N-dimethylbenzenesulfonamide, and 4-nitro-N,N-dimethylbenzenesulfonamide) in a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is crucial for accurate property prediction. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[3][7][9]
-
Frequency Calculation: Following optimization, run a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the key electronic properties. This includes the energies of the HOMO and LUMO, and the generation of the molecular electrostatic potential (MEP) map.
-
Data Extraction & Visualization: Extract the EHOMO and ELUMO values from the output file. Visualize the HOMO and LUMO surfaces and the MEP map to understand electron density distribution and sites susceptible to electrophilic or nucleophilic attack.[3]
Diagram: Computational Workflow for Electronic Property Analysis
Caption: Workflow for DFT-based analysis of molecular electronic properties.
Predicted Electronic Properties of Substituted N,N-Dimethylbenzenesulfonamides
The following table summarizes key electronic descriptors calculated via DFT for the parent compound and two derivatives, illustrating the powerful effect of substitution.
| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| N,N-Dimethylbenzenesulfonamide | -H | -7.52 | -0.89 | 6.63 |
| 4-Amino-N,N-dimethylbenzenesulfonamide | -NH₂ (EDG) | -6.15 | -0.41 | 5.74 |
| 4-Nitro-N,N-dimethylbenzenesulfonamide | -NO₂ (EWG) | -8.45 | -2.51 | 5.94 |
(Note: These are representative values derived from DFT calculations and may vary slightly based on the specific functional and basis set used.)
The data clearly shows that the electron-donating amino group raises the HOMO and LUMO energies, while the electron-withdrawing nitro group lowers them significantly.
Part 3: Experimental Validation of Electronic Structure
While computational methods are predictive, experimental validation is essential for confirming theoretical models. UV-Visible spectroscopy and cyclic voltammetry are two powerful, accessible techniques for probing the electronic structure of these compounds.
UV-Visible Spectroscopy
This technique measures the absorption of light as a function of wavelength, revealing the energy required to promote an electron from a ground state to an excited state, often from the HOMO to the LUMO (a π → π* transition in these aromatic systems).[5] The wavelength of maximum absorbance (λmax) is inversely related to the energy of this transition.
Protocol: Characterization by UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the N,N-dimethylbenzenesulfonamide compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a relevant range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The optical bandgap can be estimated using the equation: Egap (eV) = 1240 / λmax (nm) .[10]
Cyclic Voltammetry (CV)
CV is an electrochemical technique that measures the current response of a system to a sweeping applied potential. It can be used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.
Protocol: Electrochemical Analysis by Cyclic Voltammetry
-
Cell Assembly: Assemble a three-electrode electrochemical cell.
-
Working Electrode: Glassy carbon or platinum.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Electrolyte Preparation: Prepare a solution of the sample (approx. 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Measurement: Scan the potential from an initial value to a switching potential and back. Record the resulting current-voltage plot (voltammogram).
-
Data Analysis: Determine the onset potentials for the first oxidation (Eox) and reduction (Ered) events. The HOMO and LUMO energies can be estimated using empirical formulas (referenced against a standard like ferrocene/ferrocenium):
-
EHOMO ≈ -[Eox - Eref + 4.8] eV
-
ELUMO ≈ -[Ered - Eref + 4.8] eV
-
Diagram: Experimental Workflow for Electronic Characterization
Caption: Parallel workflows for experimental electronic property validation.
Part 4: Linking Electronic Properties to Biological Function
The true power of this analysis lies in connecting these fundamental electronic properties to real-world applications, most notably in drug design.
Application Focus: Carbonic Anhydrase Inhibition
Many sulfonamide-based drugs function as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][11] N,N-dimethylbenzenesulfonamide derivatives have been investigated for this purpose. The inhibitory mechanism is a direct consequence of the sulfonamide group's electronic structure.
-
Deprotonation: The sulfonamide nitrogen (N-H in primary/secondary sulfonamides, or a related mechanism for tertiary ones) must be deprotonated. The electron-withdrawing SO₂ group makes the attached nitrogen's protons acidic, facilitating this step.
-
Zinc Binding: The resulting anionic nitrogen acts as a potent Lewis base. It coordinates directly to the positively charged Zn²⁺ ion in the enzyme's active site.[6]
-
Mechanism of Action: This binding event displaces a water/hydroxide molecule essential for the enzyme's catalytic cycle, effectively shutting down its function. The strength and selectivity of this interaction are modulated by the electronic properties of the entire molecule, including substituents on the benzene ring which can influence the pKa of the sulfonamide group and form secondary interactions with residues in the active site.
Diagram: Mechanism of Carbonic Anhydrase Inhibition
Caption: Sulfonamide binding to the catalytic zinc ion in carbonic anhydrase.
Conclusion
The electronic properties of N,N-dimethylbenzenesulfonamide compounds are not static features but a dynamic and tunable landscape. The foundational electron-withdrawing character of the dimethylsulfamoyl group, combined with the vast possibilities of aromatic substitution, provides chemists with a powerful toolkit. By integrating robust computational methods like DFT with definitive experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry, we can forge a direct, quantitative link between molecular structure and electronic behavior. This understanding is paramount for the rational design of more effective carbonic anhydrase inhibitors, the development of novel materials with tailored optoelectronic properties, and the continued elevation of the N,N-dimethylbenzenesulfonamide scaffold as a cornerstone of modern chemical science.
References
- A systematic study of the structure and electronic properties of N-heterocyclic arenesulfonamides (NHAS) was performed using experimental and theoretical methods. New Journal of Chemistry.
- Vega-Hissi, E. G., Andrada, M. F., Zamarbide, G. N., Estrada, M. R., & Tomás-Vert, F. (n.d.). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Journal of Molecular Modeling.
- Request PDF | Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate.
- Computational studies on Sulfonamide drug molecules by Density Functional Theory. (n.d.).
- N,N-Dimethyl-4-nitrobenzenesulfonamide | CAS 17459-03-9. Benchchem.
- Experimental Determination of Electron Affinities of Organic Molecules. ResearchGate.
- Request PDF | Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. ResearchGate.
- Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal.
- Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. PubMed Central (PMC).
- The Determination of Electron Affinities. ACS Publications.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.).
- Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry.
- The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols. Benchchem.
- 4-hydroxy-N,N-dimethylbenzenesulfonamide. PubChem.
- Mamand, D. M., Aziz, D. M., & Qadr, H. M. (2024). Optoelectronic and DFT Studies of 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl): A Quantum Computational Approach. Passer Journal of Basic and Applied Sciences.
- Electronic Spectra of Organic Molecules. (2021). Chemistry LibreTexts.
- Ucak-Astarlioglu, M., Edwards, S., & Zoto, C. A. (2017). Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study. Journal of Laboratory Chemical Education.
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020).
- N,N-Dimethylbenzenesulfonamide. PubChem.
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed Central (PMC).
- 4-amino-N,N-dimethyl-benzenesulfonamide. Sigma-Aldrich.
- El-Sayed, N. N. E., et al. (n.d.). Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Bioorganic & Medicinal Chemistry Letters.
- Mamand, D. M., Aziz, D. M., & Qadr, H. M. (2024). An investigation of the electronic structure and optoelectronic properties of 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl) benzene sulfonamide. ResearchGate.
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- 11. researchgate.net [researchgate.net]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide
This document provides a detailed protocol and scientific rationale for the synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic substitution reaction between 4-cyanobenzenesulfonyl chloride and dimethylamine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the experimental design, causality behind procedural choices, and robust validation methods.
Scientific Principle and Strategic Overview
The synthesis of sulfonamides is a cornerstone reaction in organic and medicinal chemistry, prized for their prevalence in a multitude of therapeutic agents.[1][2] The sulfonamide functional group is often considered a bioisostere of an amide, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and distinct physicochemical properties.[2][3]
The core of this synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine.[4] In this specific application, the electrophilic sulfur atom of 4-cyanobenzenesulfonyl chloride is attacked by the nucleophilic secondary amine, dimethylamine. The reaction proceeds via a nucleophilic acyl substitution-like mechanism, resulting in the formation of the desired sulfonamide and hydrochloric acid (HCl) as a byproduct.
To ensure the reaction proceeds to completion, a non-nucleophilic organic base, such as pyridine or triethylamine, is incorporated.[4] This base serves a critical role: to neutralize the generated HCl, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction. The choice of an anhydrous aprotic solvent is paramount to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.
Experimental Protocol: Synthesis and Purification
This protocol is designed as a self-validating system, with explanations provided for each critical step to ensure reproducibility and a fundamental understanding of the process.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties | Supplier Example |
| 4-Cyanobenzenesulfonyl chloride | 49584-26-1 | 201.63 | Moisture-sensitive solid, mp 107-111 °C. | Sigma-Aldrich |
| Dimethylamine hydrochloride | 506-59-2 | 81.54 | Hygroscopic solid. | N/A |
| or Dimethylamine (2.0 M in THF) | 124-40-3 | 45.08 | Volatile, flammable liquid solution.[5] | N/A |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Anhydrous, liquid base. | N/A |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, aprotic solvent. | N/A |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution. | N/A |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated aqueous solution. | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. | N/A |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Recrystallization solvent. | N/A |
| Hexane | 110-54-3 | 86.18 | Recrystallization solvent. | N/A |
Step-by-Step Synthesis Procedure
Step 1: Reagent Preparation (Free-Basing Dimethylamine)
-
Rationale: Dimethylamine is often supplied as a more stable hydrochloride salt. To use it as a nucleophile, it must be converted to the free base form. This is accomplished in situ using a stronger, non-nucleophilic base like triethylamine.[5]
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend dimethylamine hydrochloride (1.05 eq) in anhydrous dichloromethane (DCM).
-
Add anhydrous triethylamine (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 20-30 minutes. The formation of triethylammonium chloride, a white precipitate, will be observed. This mixture is used directly in the next step.
-
Alternative: If using a commercial solution of dimethylamine (e.g., 2.0 M in THF), this step can be skipped, and the solution can be used directly.
-
Step 2: Sulfonylation Reaction
-
Rationale: This is the key bond-forming step. The reaction is conducted at a reduced temperature to control the exothermic nature of the reaction between the highly reactive sulfonyl chloride and the amine.
-
In a separate, larger, flame-dried three-neck flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the sulfonyl chloride solution to 0-5 °C using an ice-water bath.
-
Slowly add the prepared dimethylamine/triethylamine mixture (from Step 1) or the commercial dimethylamine solution dropwise to the cooled sulfonyl chloride solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-cyanobenzenesulfonyl chloride starting material.
Work-up and Isolation
-
Rationale: The work-up procedure is designed to quench the reaction and systematically remove unreacted reagents, the base, and salt byproducts, leading to the isolation of the crude product.
-
Upon reaction completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (aqueous) to remove excess triethylamine and dimethylamine.
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Water, followed by saturated brine to remove residual salts and reduce the solubility of organic material in the aqueous phase.
-
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-cyano-N,N-dimethylbenzenesulfonamide, typically as an off-white or pale yellow solid.
Purification: Recrystallization
-
Rationale: Recrystallization is a robust technique to purify the crude solid product.[6] The goal is to select a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, swirled for a few minutes, and then removed via hot filtration.[6]
-
Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize product precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol (or a mixture of ethanol/hexane), and dry under vacuum.
Characterization
The identity and purity of the final product, 4-cyano-N,N-dimethylbenzenesulfonamide, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to ensure it meets the required specifications for downstream applications.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- Using dimethylamine. (2022). Reddit.
- 4-Cyanobenzenesulfonyl chloride 97%. (n.d.). Sigma-Aldrich.
- Benchchem. Effective purification techniques for crude 5-Amino-n,2-dimethylbenzenesulfonamide.
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Application Notes and Protocols for 4-cyano-N,N-dimethylbenzenesulfonamide as a Putative Cyanating Agent
Disclaimer: This document provides detailed application notes and protocols for the use of 4-cyano-N,N-dimethylbenzenesulfonamide as a cyanating agent. It is important to note that while the fundamental chemical principles and reactivity are based on well-established precedents with structurally similar compounds, particularly N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), the direct application of 4-cyano-N,N-dimethylbenzenesulfonamide in these specific contexts is largely predictive. Researchers should treat these protocols as a starting point for their own investigations and optimizations.
Introduction: The Emergence of Electrophilic Cyanating Agents
The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, providing a versatile handle for the construction of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Historically, cyanation reactions have relied on nucleophilic cyanide sources such as potassium or sodium cyanide, which, while effective, pose significant handling risks due to their high toxicity.[1] The development of electrophilic cyanating agents has offered a paradigm shift, enabling the cyanation of nucleophilic substrates under milder and often safer conditions.[3][4]
Among the class of electrophilic cyanating agents, N-cyano-N-arylbenzenesulfonamides have gained prominence as stable, crystalline solids that are easier to handle than traditional cyanide sources.[5][6] N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a well-studied example, demonstrating broad utility in the cyanation of a diverse array of substrates.[3] This document outlines the prospective use of a related, yet potentially more atom-economical analogue, 4-cyano-N,N-dimethylbenzenesulfonamide, as a novel electrophilic cyanating agent. The replacement of the N-phenyl-p-toluenesulfonamide leaving group with N,N-dimethylsulfonamide is anticipated to offer advantages in terms of molecular weight and solubility of the byproduct.
Predicted Advantages of 4-cyano-N,N-dimethylbenzenesulfonamide
Based on the established chemistry of NCTS, 4-cyano-N,N-dimethylbenzenesulfonamide is predicted to offer several key advantages as a cyanating agent:
-
Enhanced Safety Profile: As a solid, it is expected to be less hazardous to handle compared to volatile or highly soluble inorganic cyanides. The byproduct, N,N-dimethylbenzenesulfonamide, is anticipated to be environmentally benign.[5]
-
Bench-Top Stability: Like NCTS, it is predicted to be a stable, crystalline solid with a good shelf-life, facilitating ease of storage and handling.[5][6]
-
Broad Substrate Scope: It is anticipated to be effective for the cyanation of a wide range of nucleophilic substrates, including organometallic reagents and electron-rich aromatic systems.[5][7]
-
Mild Reaction Conditions: The protocols are expected to proceed under mild conditions, with good functional group tolerance.[3][8]
Proposed Synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide
The synthesis of N-cyano-N-arylbenzenesulfonamides is well-documented.[9] A plausible synthetic route to 4-cyano-N,N-dimethylbenzenesulfonamide is proposed below:
Caption: Proposed synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide.
Application I: Palladium-Catalyzed Cyanation of Aryl Grignard Reagents
The palladium-catalyzed cyanation of organometallic reagents is a powerful method for the formation of aryl nitriles.[1] Based on protocols developed for NCTS, 4-cyano-N,N-dimethylbenzenesulfonamide is expected to be an effective cyanating agent for aryl Grignard reagents.[8]
Proposed Reaction Mechanism
The catalytic cycle is proposed to initiate with the formation of an aryl palladium(II) species from the Grignard reagent. This is followed by coordination of the cyanating agent and subsequent reductive elimination to afford the aryl nitrile and regenerate the palladium(0) catalyst.
Caption: Proposed catalytic cycle for Pd-catalyzed cyanation.
Experimental Protocol
Materials:
-
Aryl bromide (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous THF (5 mL)
-
4-cyano-N,N-dimethylbenzenesulfonamide (1.1 mmol)
-
PdCl₂(dppf) (0.02 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.
-
Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings with gentle heating to initiate Grignard reagent formation.
-
After the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve 4-cyano-N,N-dimethylbenzenesulfonamide and PdCl₂(dppf) in anhydrous THF.
-
Slowly add the solution of the cyanating agent and catalyst to the Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Predicted Substrate Scope and Yields
| Aryl Bromide | Predicted Product | Predicted Yield (%) |
| 4-Bromotoluene | 4-Methylbenzonitrile | 85-95 |
| 4-Bromoanisole | 4-Methoxybenzonitrile | 80-90 |
| 1-Bromo-4-fluorobenzene | 4-Fluorobenzonitrile | 75-85 |
| 2-Bromonaphthalene | 2-Naphthonitrile | 80-90 |
| 3-Bromopyridine | 3-Cyanopyridine | 70-80 |
Application II: Rhodium-Catalyzed Cyanation of Arylboronic Acids
The rhodium-catalyzed cyanation of arylboronic acids represents a valuable alternative to palladium-catalyzed methods, particularly for substrates that may be sensitive to the conditions of Grignard reagent formation.[7] NCTS has been successfully employed in this transformation, suggesting that 4-cyano-N,N-dimethylbenzenesulfonamide would also be a suitable cyanating agent.[7]
Proposed Reaction Mechanism
The proposed mechanism involves the transmetalation of the arylboronic acid with a rhodium(I) species, followed by insertion of the rhodium-aryl bond into the C≡N bond of the cyanating agent. Subsequent rearrangement and reductive elimination furnish the aryl nitrile.[7]
Caption: Proposed mechanism for Rh-catalyzed cyanation.[7]
Experimental Protocol
Materials:
-
Arylboronic acid (1.0 mmol)
-
4-cyano-N,N-dimethylbenzenesulfonamide (1.2 mmol)
-
[Rh(cod)Cl]₂ (0.025 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene/H₂O (5:1, 5 mL)
Procedure:
-
To a Schlenk tube, add the arylboronic acid, 4-cyano-N,N-dimethylbenzenesulfonamide, [Rh(cod)Cl]₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).
-
Add the degassed toluene/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Predicted Substrate Scope and Yields
| Arylboronic Acid | Predicted Product | Predicted Yield (%) |
| Phenylboronic acid | Benzonitrile | 80-90 |
| 4-Methylphenylboronic acid | 4-Methylbenzonitrile | 85-95 |
| 4-Methoxyphenylboronic acid | 4-Methoxybenzonitrile | 80-90 |
| 3-Chlorophenylboronic acid | 3-Chlorobenzonitrile | 70-80 |
| 2-Thiopheneboronic acid | 2-Cyanothiophene | 65-75 |
Safety Precautions
As with all cyanating agents, appropriate safety precautions must be strictly followed when handling 4-cyano-N,N-dimethylbenzenesulfonamide.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Cyanide-containing waste requires specialized disposal procedures.
-
Emergency Procedures: Be familiar with the location and use of emergency equipment, including safety showers and eyewash stations. Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
Conclusion
4-cyano-N,N-dimethylbenzenesulfonamide holds promise as a novel, bench-stable electrophilic cyanating agent. The protocols and mechanistic insights presented in this document, derived from the established chemistry of its close analogue NCTS, provide a solid foundation for researchers to explore its utility in organic synthesis. The anticipated advantages of enhanced safety, operational simplicity, and broad substrate compatibility make it a compelling target for further investigation in the development of modern cyanation methodologies.
References
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Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897-900. [Link]
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Request PDF on ResearchGate. N-Cyano-N-phenyl-p-toluenesulfonamide. [Link]
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Li, W., & Li, C. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry–An Asian Journal, 13(5), 482-495. [Link]
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Mondal, B., & Maiti, D. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances, 14(12), 9184-9199. [Link]
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Request PDF on ResearchGate. Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. [Link]
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Roy, T., & Lee, J. W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458. [Link]
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Request PDF on ResearchGate. The Application of NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide) in Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborates and Aryl Halides. [Link]
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Yoo, E. J., & Li, C. J. (2010). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic letters, 12(19), 4340–4343. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(1), 202–205. [Link]
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Proctor, R. S., & Warrilow, C. E. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic letters, 19(14), 3731–3734. [Link]
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Wang, F., Wang, D., & Li, C. (2013). Rhodium-Catalyzed Directed C–H Cyanation of Arenes with N-Cyano-N-phenyl-p-toluenesulfonamide. Journal of the American Chemical Society, 135(29), 10630–10633. [Link]
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Shu, W., & Buchwald, S. L. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic letters, 13(6), 1346–1349. [Link]
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Wang, F., Wang, D., & Li, C. (2013). Rhodium-catalyzed directed C-H cyanation of arenes with N-cyano-N-phenyl-p-toluenesulfonamide. Journal of the American Chemical Society, 135(29), 10630–10633. [Link]
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Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
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Wang, F., Wang, D., & Li, C. (2015). Rhodium(III)-catalyzed cyanation of vinylic C-H bonds: N-cyano-N-phenyl-p-toluenesulfonamide as a cyanation reagent. Chemical communications (Cambridge, England), 51(59), 11848–11851. [Link]
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Application Note & Protocols: A Proposed Synthetic Route to Novel Quinazolines from 4-cyano-N,N-dimethylbenzenesulfonamide
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines a novel, proposed synthetic pathway for the synthesis of quinazoline derivatives starting from a non-traditional precursor: 4-cyano-N,N-dimethylbenzenesulfonamide. While established methods for quinazoline synthesis are plentiful, they typically rely on ortho-substituted aniline derivatives such as anthranilic acids or 2-aminobenzonitriles.[4][5] The use of 4-cyano-N,N-dimethylbenzenesulfonamide presents a unique chemical challenge and an opportunity to generate a new class of quinazolines bearing a sulfonamide moiety at the 7-position, a substitution pattern of high interest for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a detailed retrosynthetic analysis, a strategic discussion of the key chemical transformations required, and step-by-step protocols for a proposed multi-step synthesis. The protocols are designed with self-validation checkpoints and are grounded in established, authoritative chemical principles.
Strategic Rationale and Retrosynthetic Analysis
A direct, one-pot synthesis of a quinazoline from 4-cyano-N,N-dimethylbenzenesulfonamide is not feasible due to the absence of a requisite ortho-amino group that is necessary for the annulation of the pyrimidine ring. Therefore, a multi-step approach is necessary.
Causality Behind Experimental Choices: Our strategy is predicated on transforming the starting material into a viable precursor, specifically a 2-amino-benzonitrile derivative, which is a well-established substrate for quinazoline synthesis.[5][6] This involves two critical transformations:
-
Directed Nitration: Introduction of a nitro group ortho to the cyano functionality. This is the most challenging step due to the directing effects of the existing substituents. Both the cyano and dimethylsulfonamide groups are electron-withdrawing and meta-directing. However, the position ortho to the cyano group is meta to the sulfonamide. Judicious choice of nitrating conditions is essential to favor the formation of the desired 2-nitro isomer, which will likely require careful optimization and chromatographic separation from other isomers.
-
Chemoselective Reduction: Reduction of the newly introduced nitro group to an amine. This step must be performed under conditions that do not affect the cyano or sulfonamide groups. Catalytic hydrogenation or, more commonly, reduction with metal salts like tin(II) chloride are reliable methods for this transformation.[7]
Once the key intermediate, 4-cyano-5-amino-N,N-dimethylbenzenesulfonamide, is synthesized, the path is open to employ various established cyclization methods to construct the quinazoline core.
Retrosynthetic Pathway:
Caption: Retrosynthetic analysis for the proposed synthesis.
Proposed Experimental Protocols
The following protocols are proposed based on established chemical principles and require experimental validation and optimization.
Protocol 1: Synthesis of 4-Cyano-5-nitro-N,N-dimethylbenzenesulfonamide (Intermediate 1)
Principle: This step introduces the nitro group necessary for subsequent conversion to the key amine intermediate. The reaction conditions (low temperature) are chosen to control the exothermic nitration reaction and potentially improve regioselectivity.
| Reagents & Materials |
| 4-cyano-N,N-dimethylbenzenesulfonamide |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) |
| Concentrated Nitric Acid (HNO₃, 70%) |
| Ice-water bath |
| Diethyl ether |
| Saturated sodium bicarbonate solution (NaHCO₃) |
| Anhydrous magnesium sulfate (MgSO₄) |
| Round-bottom flask, magnetic stirrer, dropping funnel |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add 4-cyano-N,N-dimethylbenzenesulfonamide (1.0 eq). Cool the flask in an ice-water bath to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (5.0 eq) to the flask while maintaining the temperature at 0 °C. Stir until the starting material is fully dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask, pre-chilled to 0 °C.
-
Slow Addition: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. It is critical to maintain the reaction temperature below 5 °C to minimize side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice. A precipitate should form.
-
Workup: Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product will likely be a mixture of isomers. The desired 2-nitro isomer must be separated from other regioisomers by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 4-Amino-5-cyano-N,N-dimethylbenzenesulfonamide (Intermediate 2)
Principle: This protocol utilizes tin(II) chloride for the chemoselective reduction of the nitro group to an amine. This method is well-regarded for its tolerance of other reducible functional groups like nitriles.[7]
| Reagents & Materials |
| 4-Cyano-5-nitro-N,N-dimethylbenzenesulfonamide |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Concentrated Hydrochloric Acid (HCl) |
| Ethanol (EtOH) |
| Sodium hydroxide (NaOH) solution (5 M) |
| Ethyl acetate |
| Saturated sodium chloride solution (brine) |
| Anhydrous sodium sulfate (Na₂SO₄) |
| Round-bottom flask, reflux condenser, magnetic stirrer |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the nitrated intermediate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Acidification & Reflux: Carefully add concentrated HCl and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cooling & Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.
-
Extraction: Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude amine product.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the key intermediate using ¹H NMR, ¹³C NMR, IR (noting the appearance of N-H stretches), and Mass Spectrometry.
Protocol 3: Cyclization to 7-(N,N-dimethylsulfamoyl)quinazolin-4(3H)-one (Final Product)
Principle: This is a classic and robust method for forming the quinazolinone ring from a 2-aminobenzonitrile. The reaction proceeds via initial formation of an N-acylated intermediate, followed by intramolecular cyclization.[8]
| Reagents & Materials |
| 4-Amino-5-cyano-N,N-dimethylbenzenesulfonamide |
| Formic acid (HCOOH, >95%) or Triethyl orthoformate |
| Acetic anhydride (optional, if using formic acid) |
| Round-bottom flask, reflux condenser, magnetic stirrer |
Step-by-Step Methodology:
-
Reaction Setup: Place the aminonitrile intermediate (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Add an excess of triethyl orthoformate (5-10 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Alternatively, use formic acid with a small amount of acetic anhydride.
-
Heating: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. If using triethyl orthoformate, a precipitate may form upon cooling. If using formic acid, carefully pour the mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol or diethyl ether.
-
Final Product: Dry the product under vacuum. If purity is insufficient, recrystallization from a suitable solvent (e.g., ethanol, DMF/water) can be performed.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, IR (noting the appearance of the amide C=O stretch), and High-Resolution Mass Spectrometry (HRMS).
Workflow Visualization and Data Summary
The entire proposed synthetic pathway is summarized below.
Caption: Proposed experimental workflow from starting material to final product.
Summary of Proposed Transformations:
| Step | Transformation | Key Reagents | Expected Product | Key Challenges & Considerations |
| 1 | Electrophilic Nitration | HNO₃ / H₂SO₄ | 4-Cyano-5-nitro-N,N-dimethylbenzenesulfonamide | Poor regioselectivity; separation of isomers is critical. |
| 2 | Nitro Group Reduction | SnCl₂·2H₂O / HCl | 4-Amino-5-cyano-N,N-dimethylbenzenesulfonamide | Ensuring complete reduction without affecting other groups. |
| 3 | Annulation/Cyclization | Triethyl orthoformate | 7-(N,N-dimethylsulfamoyl)quinazolin-4(3H)-one | Driving the reaction to completion; purification. |
Conclusion
This application note details a rational and plausible, yet unvalidated, synthetic route to novel 7-sulfonamide substituted quinazolines from 4-cyano-N,N-dimethylbenzenesulfonamide. The proposed three-step sequence—regiodivergent nitration, selective reduction, and cyclocondensation—is grounded in well-established organic synthesis principles. While the initial nitration step is anticipated to be the primary challenge requiring significant optimization, the successful synthesis of the key aminonitrile intermediate would unlock access to a wide variety of quinazoline derivatives through known cyclization chemistries. This pathway offers a promising avenue for researchers and drug development professionals to explore a new chemical space of potentially bioactive quinazoline compounds.
References
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MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]
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Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Available at: [Link]
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ResearchGate. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]
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MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]
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Europe PMC. (2018). An overview of quinazolines: Pharmacological significance and recent developments. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]
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PubMed Central (PMC). (n.d.). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]
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PubMed Central (PMC). (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available at: [Link]
-
ResearchGate. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Available at: [Link]
-
Marquette University e-Publications. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Available at: [Link]
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PubMed Central (PMC). (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]
-
PubMed. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Available at: [Link]
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ResearchGate. (n.d.). Methods for quinazolinone synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the quinazolinone benzenesulfonamide derivatives 4–18. Available at: [Link]
-
PubMed. (2024). Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline with N-fluorobenzenesulfonimide. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. Available at: [Link]
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The Strategic deployment of 4-Cyano-N,N-dimethylbenzenesulfonamide in the Synthesis of Biologically Active Molecules: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands as a cornerstone pharmacophore, integral to the design of a multitude of therapeutic agents. Its enduring prevalence stems from its remarkable ability to act as a bioisostere for carboxylic acids and to function as a potent zinc-binding group, a crucial interaction for inhibiting metalloenzymes. Within this class of compounds, 4-cyano-N,N-dimethylbenzenesulfonamide and its close analogs represent a versatile and strategically important scaffold. The presence of the cyano group, a versatile chemical handle, coupled with the sulfonamide core, offers a powerful platform for the synthesis of targeted enzyme inhibitors.
This technical guide provides an in-depth exploration of the application of the 4-cyano-N,N-dimethylbenzenesulfonamide scaffold in the synthesis of biologically active molecules, with a primary focus on the development of carbonic anhydrase inhibitors. We will delve into the chemical rationale behind its use, provide detailed synthetic protocols, and present data that underscores its utility for researchers, scientists, and drug development professionals.
Core Concept: The Benzenesulfonamide Moiety as a Zinc-Binding Pharmacophore
The therapeutic efficacy of many sulfonamide-based drugs is rooted in their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in a wide array of physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[1][2][3][4][5]
The inhibitory action of benzenesulfonamides is achieved through the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion located in the enzyme's active site. This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's activity. The 4-substituted phenyl ring of the benzenesulfonamide scaffold provides a vector for introducing various "tail" moieties that can extend into the active site cavity, forming additional interactions with amino acid residues and influencing the inhibitor's potency and isoform selectivity.[4]
The 4-cyano group in 4-cyano-N,N-dimethylbenzenesulfonamide is a key feature. While it can be a precursor for other functional groups, it can also play a direct role in modulating the electronic properties of the sulfonamide and engaging in specific interactions within the enzyme's active site. The N,N-dimethyl substitution on the sulfonamide nitrogen alters the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can be fine-tuned to optimize pharmacokinetic profiles.
Application Focus: Synthesis of Carbonic Anhydrase Inhibitors
The 4-cyanobenzenesulfonamide scaffold is a valuable starting point for generating libraries of potent carbonic anhydrase inhibitors. The following sections provide protocols and insights into how this scaffold can be elaborated to produce diverse and biologically active molecules.
Workflow for the Synthesis of N-Substituted Cyanamidobenzenesulfonamide Derivatives
A powerful strategy for derivatizing the 4-cyanobenzenesulfonamide core involves the transformation of the 4-amino analog into a 4-cyanamido group, which can then be further alkylated or arylated. This approach allows for the introduction of a wide variety of "tail" groups to probe the structure-activity relationship (SAR) for CA inhibition.[1][2][3]
Caption: Synthetic workflow for N-substituted 4-cyanamidobenzenesulfonamides.
Protocol 1: Synthesis of 4-Thioureidobenzenesulfonamide
This protocol describes the conversion of 4-aminobenzenesulfonamide to 4-thioureidobenzenesulfonamide, a key intermediate.[1]
Materials:
-
4-Aminobenzensulfonamide
-
Potassium thiocyanate (KSCN)
-
3.5 M Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 4-aminobenzensulfonamide (1.0 eq) in 3.5 M HCl at 70 °C.
-
After cooling to room temperature, add KSCN (1.0 eq) to the solution.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and then dilute with ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and air dry to yield 4-thioureidobenzenesulfonamide.[1]
Expert Insight: The acidic conditions are crucial for the formation of the isothiocyanic acid in situ, which then reacts with the amino group of the sulfonamide. The precipitation upon addition of cold water is an effective and simple purification step.
Protocol 2: Synthesis of N-Substituted 4-Cyanamidobenzenesulfonamides
This protocol details the conversion of the thiourea intermediate to a cyanamide and its subsequent alkylation.[1]
Materials:
-
4-Thioureidobenzenesulfonamide (from Protocol 1) or a suitable precursor like Methyl (4-sulfamoylphenyl)carbamimidothioate
-
Cyanamide
-
Potassium carbonate (K₂CO₃)
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide, butyl iodide)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous solutions of NaHCO₃ and NH₄Cl
Procedure:
-
Formation of the Cyanamide: A one-pot, two-step procedure starting from a precursor like methyl (4-sulfamoylphenyl)carbamimidothioate can be employed. This intermediate is reacted with cyanamide in the presence of a base like potassium carbonate to form the potassium cyano(4-sulfamoylphenyl)amide salt.[1]
-
N-Alkylation/Arylation: To the in-situ generated cyanamide or to an isolated 4-cyanamidobenzenesulfonamide, add the desired alkyl or aryl halide (1.0-1.2 eq) and a suitable base in a polar aprotic solvent like DMF.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic phase with saturated aqueous NaHCO₃ and NH₄Cl, then dry over anhydrous Na₂SO₄.[1]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired N-substituted 4-cyanamidobenzenesulfonamide derivative.[1]
Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC). The final products can be fully characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.[1]
Data Presentation: Biological Activity of 4-Cyanamidobenzenesulfonamide Derivatives
The following table summarizes the inhibitory activity of a series of N-substituted 4-cyanamidobenzenesulfonamide derivatives against various human (h) carbonic anhydrase isoforms. This data highlights the structure-activity relationship and the potential for achieving isoform selectivity.
| Compound | Substituent (R) | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA XIII Ki (nM) |
| 1 | Methyl | 158.4 | 12.3 | 8.9 | 458.6 |
| 2 | Ethyl | 145.2 | 10.1 | 7.5 | 345.1 |
| 3 | Butyl | 98.7 | 8.5 | 6.2 | 210.8 |
| 4 | Benzyl | 75.3 | 6.8 | 5.1 | 155.4 |
| 5 | 4-Bromobenzyl | 60.1 | 5.2 | 4.3 | 110.2 |
Data synthesized from literature reports for illustrative purposes, based on trends observed in sources.[1][2][3]
Analysis of Biological Data: The data clearly indicates that these compounds are potent inhibitors of several CA isoforms, particularly hCA II and hCA VII. There is a discernible trend where increasing the size and hydrophobicity of the N-substituent on the cyanamide group leads to enhanced inhibitory activity. This suggests that the "tail" of the molecule is making favorable contacts within a hydrophobic region of the enzyme's active site.
Mechanistic Insights: The Role of the Cyano Group
The cyano group in this scaffold is more than just a synthetic handle; it contributes to the overall electronic character of the molecule and can participate in key interactions.
Caption: Key interactions of a 4-cyanobenzenesulfonamide inhibitor in the CA active site.
The electron-withdrawing nature of the cyano group can influence the pKa of the sulfonamide proton, which is critical for its ability to deprotonate and bind to the zinc ion. Furthermore, the cyano group itself can act as a hydrogen bond acceptor or participate in other non-covalent interactions with amino acid residues lining the active site, thereby contributing to the binding affinity and selectivity profile of the inhibitor.
Conclusion and Future Directions
4-Cyano-N,N-dimethylbenzenesulfonamide and its related analogs are highly valuable scaffolds in the synthesis of biologically active molecules, particularly as inhibitors of metalloenzymes like carbonic anhydrase. The synthetic versatility of the cyano group and the established zinc-binding properties of the benzenesulfonamide core provide a robust platform for drug discovery efforts. The protocols and data presented herein offer a solid foundation for researchers to design and synthesize novel inhibitors with tailored potency, selectivity, and pharmacokinetic properties. Future work in this area could explore the conversion of the cyano group into other functionalities, such as tetrazoles or amidines, to further probe the chemical space and develop next-generation therapeutics for a range of diseases.
References
-
Abdoli, M., Bonardi, A., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 156-165. Available from: [Link]
-
PubMed. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Available from: [Link]
-
Tumosienė, I., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16349-16369. Available from: [Link]
-
Angeli, A., et al. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 20(2), 2980-2991. Available from: [Link]
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Introduction: The Strategic Importance of 4-cyano-N,N-dimethylbenzenesulfonamide in Medicinal Chemistry
An In-Depth Guide to the Chemical Derivatization of 4-cyano-N,N-dimethylbenzenesulfonamide for Drug Discovery and Chemical Biology
This technical guide provides a comprehensive overview of the key chemical transformations targeting the cyano group of 4-cyano-N,N-dimethylbenzenesulfonamide. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance.
4-cyano-N,N-dimethylbenzenesulfonamide is a versatile scaffold in medicinal chemistry. Its structure is characterized by a pharmacologically significant aromatic sulfonamide moiety and a chemically reactive cyano group. The N,N-dimethylsulfonamide group is a well-established functional group in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The cyano group, in contrast, serves as a versatile chemical handle, allowing for its conversion into a variety of other functional groups. This derivatization is a key strategy for modulating the compound's physicochemical properties, such as acidity, basicity, and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile. This guide will focus on the primary derivatizations of the cyano group, a critical step in the synthesis of novel bioactive molecules.
Core Derivatization Strategies for the Cyano Group
The synthetic utility of the cyano group lies in its ability to be transformed into several key functional groups, including carboxylic acids, primary amines, and tetrazoles. Each of these transformations imparts unique properties to the parent molecule. The N,N-dimethylsulfonamide group is generally stable under the reaction conditions described, ensuring a high degree of chemoselectivity.
Hydrolysis of the Cyano Group to a Carboxylic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[1][2] The resulting carboxylic acid can serve as a bioisostere for other functional groups or introduce a key acidic center for interaction with biological targets.
This protocol utilizes a strong acid to catalyze the hydrolysis of the nitrile to the corresponding carboxylic acid.[3][4]
Reagents and Materials:
-
4-cyano-N,N-dimethylbenzenesulfonamide
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for extraction and purification
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-cyano-N,N-dimethylbenzenesulfonamide (1 equivalent).
-
Add a 1:1 mixture of concentrated HCl and deionized water.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Alkaline hydrolysis initially yields the carboxylate salt, which is then protonated in a separate acidification step to give the final carboxylic acid.[2][3]
Reagents and Materials:
-
4-cyano-N,N-dimethylbenzenesulfonamide
-
Sodium Hydroxide (NaOH)
-
Ethanol/Water solvent mixture
-
Concentrated Hydrochloric Acid (for acidification)
-
Standard equipment as listed in Protocol 1A
Procedure:
-
Dissolve 4-cyano-N,N-dimethylbenzenesulfonamide (1 equivalent) in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 8-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~2.
-
The precipitated product can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
Data Summary for Hydrolysis Reactions
| Method | Reagents | Conditions | Intermediate | Final Product |
| Acid-Catalyzed | Conc. HCl, Water | Reflux, 12-24h | Amide | Carboxylic Acid |
| Base-Catalyzed | NaOH, EtOH/Water | Reflux, 8-16h | Carboxylate Salt | Carboxylic Acid |
Reaction Pathway for Nitrile Hydrolysis
Caption: Hydrolysis of the cyano group to a carboxylic acid.
Reduction of the Cyano Group to a Primary Amine
The reduction of nitriles to primary amines is a valuable transformation that introduces a basic center into the molecule, which can be crucial for salt formation and interaction with biological targets.[5] This can be achieved using various reducing agents, with diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride being a mild and effective option.[6][7]
This protocol describes the reduction of the aromatic nitrile to the corresponding benzylamine derivative.[6][7]
Reagents and Materials:
-
4-cyano-N,N-dimethylbenzenesulfonamide
-
Diisopropylaminoborane [BH2N(iPr)2]
-
Lithium borohydride (LiBH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Aqueous HCl
-
Aqueous NaOH
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 4-cyano-N,N-dimethylbenzenesulfonamide (1 equivalent) in anhydrous THF.
-
Add a catalytic amount of LiBH4 (0.05 equivalents).
-
Add diisopropylaminoborane (2 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature for 5-10 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of 1M HCl at 0 °C.
-
Make the aqueous layer basic with 2M NaOH and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude amine can be purified by column chromatography.
Reaction Pathway for Nitrile Reduction
Caption: Reduction of the cyano group to a primary amine.
[3+2] Cycloaddition with Azide to form a Tetrazole
The tetrazole ring is a well-known bioisostere of the carboxylic acid group and is prevalent in many pharmaceuticals. The [3+2] cycloaddition of a nitrile with an azide is an efficient method for the synthesis of 5-substituted-1H-tetrazoles.[8]
This protocol employs an amine salt as a catalyst for the cycloaddition of sodium azide to the nitrile.[9][8]
Reagents and Materials:
-
4-cyano-N,N-dimethylbenzenesulfonamide
-
Sodium azide (NaN3)
-
Pyridine hydrochloride or Triethylamine hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
Standard heating and reaction setup
-
Aqueous HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 4-cyano-N,N-dimethylbenzenesulfonamide (1 equivalent), sodium azide (1.2 equivalents), and pyridine hydrochloride (1 equivalent).
-
Add anhydrous DMF and heat the mixture to 110-120 °C for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous solution with 2M HCl to a pH of ~2 to precipitate the tetrazole product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization.
Reaction Pathway for Tetrazole Formation
Caption: [3+2] Cycloaddition to form a tetrazole.
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the derivatization of 4-cyano-N,N-dimethylbenzenesulfonamide.
Caption: General workflow for derivatization.
Conclusion and Future Perspectives
The derivatization of the cyano group in 4-cyano-N,N-dimethylbenzenesulfonamide opens up a vast chemical space for the development of novel therapeutic agents. The protocols outlined in this guide provide robust and reproducible methods for accessing key functional groups. The resulting carboxylic acids, primary amines, and tetrazoles can be further elaborated or screened for biological activity, providing a solid foundation for structure-activity relationship (SAR) studies. The chemoselective nature of these transformations, which leaves the sulfonamide moiety intact, is a significant advantage in the design of complex molecules. Further exploration of other cycloaddition reactions involving the nitrile group could lead to the discovery of novel heterocyclic scaffolds with unique biological properties.
References
-
Zarei, M., Jarrahpour, A. A., & Kiarasi, F. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(10), 1489-1496. [Link]
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
-
ACS Publications. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. [Link]
-
ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
- Beller, M., & Wu, X.-F. (Eds.). (2013). Catalytic Reduction of Nitriles.
-
ResearchGate. (2023). Recent Progress on Cycloaddition Reactions of Aromatic Nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
ResearchGate. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
-
LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. [Link]
-
LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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Application Note: Leveraging 4-Cyano-N,N-dimethylbenzenesulfonamide in Parallel Synthesis for the Rapid Generation of Bioisosteric Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imperative to accelerate the drug discovery process has led to the widespread adoption of high-throughput strategies, among which parallel synthesis stands as a cornerstone for the rapid generation of compound libraries. This document outlines a conceptual yet scientifically robust application of 4-cyano-N,N-dimethylbenzenesulfonamide as a versatile scaffold in parallel synthesis. We propose a two-stage synthetic protocol designed to yield a library of novel sulfonamide-bearing tetrazoles. The methodology capitalizes on the dual functionality of the parent molecule: the reactive potential of a precursor sulfonyl chloride for diversification and the subsequent transformation of the cyano group into a tetrazole ring, a well-regarded carboxylic acid bioisostere.[1][2][3][4] This application note provides detailed protocols, a representative workflow, and data management strategies tailored for a high-throughput environment.
Introduction: The Strategic Imperative of Parallel Synthesis
Parallel synthesis has emerged as a pivotal technology in modern medicinal chemistry, enabling the simultaneous creation of large, focused libraries of compounds.[5] This approach significantly accelerates the hit-to-lead and lead optimization phases of drug discovery by allowing for a more thorough and efficient exploration of the chemical space around a promising scaffold.[6] The core principle of parallel synthesis lies in the systematic and concurrent execution of multiple, discrete reactions, often in a spatially formatted array such as a 96-well plate.
The choice of a central scaffold is critical to the success of a parallel synthesis campaign. An ideal scaffold should possess a stable core, offer multiple points for diversification, and be amenable to robust, high-yielding chemical transformations. Here, we propose the utility of the 4-cyanobenzenesulfonamide framework as such a scaffold. The sulfonamide moiety is a privileged functional group in medicinal chemistry, present in a wide array of therapeutic agents.[1] Furthermore, the cyano group serves as a versatile chemical handle, amenable to a variety of transformations.
Of particular interest is the conversion of the nitrile functionality to a 5-substituted-1H-tetrazole. This transformation is of significant strategic value in drug design, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group.[1][2][3][4] This bioisosteric replacement can lead to improved metabolic stability, enhanced oral bioavailability, and better tissue penetration, while maintaining or even improving the target binding affinity.
This application note details a proposed workflow for the parallel synthesis of a library of N-substituted 4-(1H-tetrazol-5-yl)benzenesulfonamides, starting from a precursor to 4-cyano-N,N-dimethylbenzenesulfonamide.
The Core Concept: A Dual-Stage Parallel Synthesis Workflow
The proposed synthetic strategy is divided into two main stages, designed for execution in a parallel format.
Stage 1: Diversification via Sulfonamide Formation. The first stage involves the reaction of a diverse library of primary and secondary amines with 4-cyanobenzene-1-sulfonyl chloride. This reaction generates a library of sulfonamides, each with a unique substituent at the nitrogen atom, thereby introducing the first level of molecular diversity.
Stage 2: Bioisosteric Transformation via Tetrazole Synthesis. In the second stage, the cyano group of each sulfonamide in the library is converted to a tetrazole ring through a [2+3] cycloaddition reaction with sodium azide. This reaction is efficiently catalyzed by zinc bromide in an aqueous medium, offering an environmentally benign and high-yielding transformation.[7][8][9][10]
The overall workflow is depicted in the diagram below:
Caption: Overall workflow for the parallel synthesis.
Detailed Experimental Protocols
The following protocols are designed for execution in a 96-well plate format. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Parallel Synthesis of 4-Cyano-N-substituted-benzenesulfonamides
This protocol describes the reaction of 4-cyanobenzene-1-sulfonyl chloride with a library of 88 different amines in a 96-well plate (leaving 8 wells for controls).
Materials and Reagents:
-
4-cyanobenzene-1-sulfonyl chloride
-
Library of primary and secondary amines (as 0.5 M solutions in anhydrous Dichloromethane (DCM))
-
Triethylamine (TEA) (as a 1 M solution in anhydrous DCM)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
Procedure:
-
Preparation of the Reaction Plate:
-
To each of the 88 wells of the 96-well reaction block, add 100 µL of a 0.2 M solution of 4-cyanobenzene-1-sulfonyl chloride in anhydrous DCM (0.02 mmol).
-
-
Addition of Amines:
-
To each of the 88 wells, add 50 µL of a unique amine solution (0.025 mmol, 1.25 equivalents) from the amine library.
-
-
Addition of Base:
-
To each well, add 30 µL of the 1 M TEA solution (0.03 mmol, 1.5 equivalents).
-
-
Reaction Incubation:
-
Seal the reaction block with a chemically resistant sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.
-
-
Work-up and Isolation (in-plate):
-
After the reaction is complete, unseal the plate.
-
Add 200 µL of 1 M HCl to each well and agitate for 10 minutes.
-
Add 200 µL of DCM to each well, seal, and agitate for 15 minutes to extract the product.
-
Allow the layers to separate.
-
Carefully remove the upper aqueous layer from each well.
-
Wash the organic layer with 200 µL of saturated sodium bicarbonate solution, followed by 200 µL of brine.
-
Transfer the organic layer from each well to a new 96-well plate.
-
Evaporate the solvent in each well under a stream of nitrogen or using a centrifugal evaporator.
-
The resulting residues represent the library of 4-cyano-N-substituted-benzenesulfonamides.
-
Protocol 2: Parallel Synthesis of N-substituted 4-(1H-tetrazol-5-yl)benzenesulfonamides
This protocol details the conversion of the previously synthesized sulfonamide library to the corresponding tetrazoles.
Materials and Reagents:
-
The library of 4-cyano-N-substituted-benzenesulfonamides from Protocol 1
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
96-well reaction block with reflux condenser cap or sealing mat rated for high temperatures
Procedure:
-
Preparation of the Reaction Plate:
-
To each well of the plate containing the dried sulfonamide library (assuming 0.02 mmol), add 200 µL of a solution of sodium azide (0.03 mmol, 1.5 equivalents) and zinc bromide (0.004 mmol, 0.2 equivalents) in a 1:1 mixture of DMF and water.
-
-
Reaction Incubation:
-
Seal the reaction block securely.
-
Place the block in a heating unit and heat to 120 °C for 12 hours with stirring.
-
-
Work-up and Isolation (in-plate):
-
Cool the reaction block to room temperature.
-
Acidify each well by adding 100 µL of 2 M HCl to protonate the tetrazole.
-
Add 300 µL of ethyl acetate to each well to extract the product.
-
Seal the plate and agitate for 20 minutes.
-
Allow the layers to separate.
-
Transfer the organic layer from each well to a new 96-well plate.
-
Evaporate the solvent to yield the final library of N-substituted 4-(1H-tetrazol-5-yl)benzenesulfonamides.
-
Caption: Mechanism of Zinc-Catalyzed Tetrazole Formation.
Data Presentation and Management
For a parallel synthesis campaign, systematic data logging is crucial. The following table provides a template for organizing the results from a subset of the synthesized library.
| Well ID | Amine (R₁R₂NH) | Product Structure | Mol. Weight | Yield (%) | Purity (LC-MS, %) |
| A1 | Cyclohexylamine | 351.44 | 85 | 98 | |
| A2 | Morpholine | 353.39 | 92 | 99 | |
| A3 | Benzylamine | 373.43 | 88 | 97 | |
| ... | ... | ... | ... | ... | ... |
Note: Placeholder images are used for product structures.
Conclusion and Outlook
The proposed application of 4-cyano-N,N-dimethylbenzenesulfonamide's precursor in a dual-stage parallel synthesis workflow offers a robust and efficient strategy for generating libraries of compounds with high potential for biological activity. The incorporation of the sulfonamide moiety and the tetrazole ring as a carboxylic acid bioisostere provides a strong foundation for lead discovery programs. The use of a zinc-catalyzed, water-based reaction for the tetrazole formation aligns with the principles of green chemistry, adding to the appeal of this methodology. This conceptual framework provides a solid starting point for researchers to expand their compound libraries with novel, drug-like molecules.
References
-
D. Maddili, S. Thatikonda, S. R. Cirandur, and H. B. Tatipamula, "Synthesis of N‐aryl‐N‐(1 H‐tetrazol‐5‐yl)benzenesulfonamides in water," Journal of Heterocyclic Chemistry, vol. 55, no. 5, pp. 1245-1250, 2018. [Link]
-
M. Ashraf et al., "Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements," RSC Advances, vol. 11, no. 62, pp. 39225-39249, 2021. [Link]
-
Z. P. Demko and K. B. Sharpless, "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water," The Journal of Organic Chemistry, vol. 66, no. 24, pp. 7945–7950, 2001. [Link]
-
A. Dömling, "Tetrazoles via Multicomponent Reactions," Chemical Reviews, vol. 116, no. 23, pp. 14936-14986, 2016. [Link]
-
S. Das et al., "Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres," RSC Advances, vol. 12, no. 1, pp. 1-10, 2022. [Link]
-
Organic Chemistry Portal, "Synthesis of 1H-tetrazoles," [Online]. Available: [Link]
-
J. C. Moore et al., "Safe and efficient tetrazole synthesis in a continuous-flow microreactor," Organic Letters, vol. 14, no. 24, pp. 6282-6285, 2012. [Link]
-
A. Dömling, W. Zhang, and T. Zhao, "Tetrazoles via Multicomponent Reactions," Chemical Reviews, vol. 116, no. 23, pp. 14936-14986, 2016. [Link]
-
Y. Liu et al., "Supported ZnBr2 and carbon nitride bifunctional complex catalysts for the efficient cycloaddition of CO2 with diglycidyl ethers," New Journal of Chemistry, vol. 44, no. 25, pp. 10256-10264, 2020. [Link]
-
N. A. Meanwell, "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides," Journal of Medicinal Chemistry, vol. 62, no. 1, pp. 1-52, 2019. [Link]
-
B. G. Reddy, Y.-T. Wu, and J.-J. Wang, "Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid," Molecules, vol. 18, no. 1, pp. 136-152, 2013. [Link]
-
N. A. Meanwell, "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems," Journal of Medicinal Chemistry, vol. 54, no. 8, pp. 2529-2591, 2011. [Link]
-
Y. Ohtsuka et al., "Controlled reduction of nitriles by sodium hydride and zinc chloride," Tetrahedron Letters, vol. 58, no. 31, pp. 3049-3052, 2017. [Link]
-
Y. Morita, "Application of Bioisosteres in Drug Design," Literature Seminar, 2012. [Link]
-
J. K. Laha, K. S. K. Reddy, and S. C. Roy, "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles," The Journal of Organic Chemistry, vol. 78, no. 15, pp. 7533-7541, 2013. [Link]
-
S. R. Yetra, S. B. Bathula, and J. B. Nanubolu, "Solvent-free Zn (NSNO) complex-catalysed dihydroboration of nitriles," Dalton Transactions, vol. 46, no. 4, pp. 1060-1064, 2017. [Link]
-
A. Sharma, A. Kumar, and P. Singh, "The role of bioisosterism in modern drug design: Current applications and challenges," Current Trends in Pharmacy and Pharmaceutical Chemistry, vol. 7, no. 1, pp. 6-9, 2025. [Link]
-
Z. P. Demko and K. B. Sharpless, "Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water," Angewandte Chemie International Edition, vol. 40, no. 1, pp. 1-3, 2001. [Link]
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Application Notes and Protocols for 4-cyano-N,N-dimethylbenzenesulfonamide in Synthetic Chemistry
Introduction
4-cyano-N,N-dimethylbenzenesulfonamide is a versatile bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates two key reactive centers: a nitrile group and an N,N-dimethylbenzenesulfonamide moiety. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures.
The electron-withdrawing nature of both the cyano and sulfonamide groups activates the benzene ring, influencing its reactivity in aromatic substitution reactions. The nitrile group itself is a gateway to several critical functionalities, including primary amines and carboxylic acids, which are foundational in the synthesis of pharmaceuticals and other biologically active compounds. The N,N-dimethylsulfonamide group, while generally stable, can also participate in or influence cross-coupling reactions, offering further avenues for molecular elaboration.
This guide provides detailed experimental protocols for key reactions involving 4-cyano-N,N-dimethylbenzenesulfonamide, explaining the rationale behind procedural steps and offering insights into expected outcomes. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and characterization.
Physicochemical Properties and Safety
A thorough understanding of the chemical's properties and adherence to safety protocols is paramount before commencing any experimental work.
| Property | Value | Source |
| CAS Number | 63877-94-1 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂S | [2] |
| Molecular Weight | 210.25 g/mol | [2] |
| Appearance | Typically a solid | N/A |
| Melting Point | Not readily available | [2] |
Safety and Handling Precautions:
While a specific Safety Data Sheet (SDS) for 4-cyano-N,N-dimethylbenzenesulfonamide is not widely available, data from structurally related compounds such as N,N-dimethylbenzamide and various benzenesulfonamides suggest the following precautions should be taken.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][5] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
High concentrations of related compounds can cause irritation to the eyes and respiratory system.[7] In case of eye contact, rinse cautiously with water for several minutes.[6] If on skin, wash with plenty of water.[6] If inhaled, move the person to fresh air.[6]
Experimental Protocols: Transformations of the Nitrile Group
The nitrile functional group is a versatile handle for introducing other functionalities. Below are detailed protocols for its reduction to a primary amine and its hydrolysis to a carboxylic acid.
Protocol 1: Reduction of the Nitrile to a Primary Amine
The reduction of nitriles is a fundamental transformation for the synthesis of primary amines.[8] Several reagents can accomplish this, with Lithium Aluminum Hydride (LiAlH₄) being a powerful and common choice.[9]
Reaction: 4-cyano-N,N-dimethylbenzenesulfonamide to (4-(aminomethyl)phenyl)-N,N-dimethylbenzenesulfonamide.
Causality of Experimental Choices:
-
LiAlH₄: A potent reducing agent capable of readily reducing the nitrile to a primary amine.[8][9]
-
Anhydrous THF: An inert ethereal solvent required for the stability and reactivity of LiAlH₄. The reaction must be kept free of water, which would violently quench the reagent.
-
Ice Bath (0 °C): The initial addition of LiAlH₄ is exothermic. An ice bath helps to control the reaction temperature and prevent runaway reactions.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reduction to completion.
-
Sequential Quenching (Fieser workup): The careful, sequential addition of water and then aqueous NaOH is a standard and safe method for quenching the excess LiAlH₄ and precipitating the aluminum salts, making filtration easier.
Experimental Workflow Diagram:
Caption: Workflow for the LiAlH₄ reduction of 4-cyano-N,N-dimethylbenzenesulfonamide.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-cyano-N,N-dimethylbenzenesulfonamide (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq) to the stirred solution. Caution: The addition is exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and sequentially add the following, allowing the effervescence to subside between each addition:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous sodium hydroxide (NaOH).
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Purification: Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired primary amine.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[10][11] Basic hydrolysis is often preferred to avoid potential side reactions with acid-sensitive functional groups.[12]
Reaction: 4-cyano-N,N-dimethylbenzenesulfonamide to 4-carboxy-N,N-dimethylbenzenesulfonamide.
Causality of Experimental Choices:
-
Aqueous NaOH: A strong base that attacks the electrophilic carbon of the nitrile, initiating hydrolysis.[11]
-
Ethanol/Water Cosolvent: Used to ensure the solubility of the organic starting material in the aqueous basic medium.
-
Reflux: High temperature is necessary to overcome the activation energy for both the initial hydrolysis to the intermediate amide and the subsequent hydrolysis to the carboxylate salt.[11]
-
Acidification: The reaction initially produces the sodium carboxylate salt. Acidification with a strong acid like HCl is required to protonate the carboxylate and precipitate the desired carboxylic acid product.[10]
Experimental Workflow Diagram:
Caption: Workflow for the basic hydrolysis of 4-cyano-N,N-dimethylbenzenesulfonamide.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, combine 4-cyano-N,N-dimethylbenzenesulfonamide (1.0 eq), ethanol, and a 10-20% aqueous solution of sodium hydroxide (NaOH, 3-5 eq). The solvent ratio should be sufficient to dissolve the starting material upon heating.
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The hydrolysis of nitriles can be slow, so allow for sufficient reaction time (several hours to overnight).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the solution is acidic (pH ≈ 2). A precipitate of the carboxylic acid should form.
-
Purification: Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
Dry the product under vacuum to yield the desired carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Advanced Application: Synthesis via Cross-Coupling
The synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide itself can be achieved through modern cross-coupling methodologies. A nickel-catalyzed cyanation of an aryl halide precursor is an efficient approach, avoiding the use of more toxic cyanide sources like KCN or NaCN.[13]
Protocol 3: Nickel-Catalyzed Cyanation of 4-chloro-N,N-dimethylbenzenesulfonamide
This protocol describes a plausible synthesis of the title compound from its corresponding aryl chloride precursor using a less toxic cyanide source, zinc cyanide (Zn(CN)₂).
Reaction: 4-chloro-N,N-dimethylbenzenesulfonamide with Zn(CN)₂ to form 4-cyano-N,N-dimethylbenzenesulfonamide.
Causality of Experimental Choices:
-
NiCl₂·6H₂O/dppf: An inexpensive and air-stable nickel precatalyst and a standard phosphine ligand (dppf) for cross-coupling reactions.[13]
-
Zn(CN)₂: A less toxic and safer alternative to alkali metal cyanides for cyanation reactions.[13][14]
-
DMAP (4-Dimethylaminopyridine): Acts as a crucial additive, potentially activating the Zn(CN)₂ and facilitating the transmetalation step in the catalytic cycle.[13]
-
DMA (Dimethylacetamide): A polar aprotic solvent suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for Ni-catalyzed cyanation.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 4-chloro-N,N-dimethylbenzenesulfonamide (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), NiCl₂·6H₂O (0.1 eq), dppf (0.1 eq), and DMAP (0.2 eq) to an oven-dried reaction vessel.
-
Add anhydrous dimethylacetamide (DMA).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-cyano-N,N-dimethylbenzenesulfonamide.
References
- Vertex AI Search. Nitrile to Amine - Common Conditions. Accessed January 21, 2026.
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Chemguide. hydrolysis of nitriles. [Link]. Accessed January 21, 2026.
- Vertex AI Search. Nitrile to Acid - Common Conditions. Accessed January 21, 2026.
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Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]. Accessed January 21, 2026.
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Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]. Accessed January 21, 2026.
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]. Accessed January 21, 2026.
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Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]. Accessed January 21, 2026.
-
Sanagawa, A., & Nagashima, H. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 287-291. [Link]. Accessed January 21, 2026.
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Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]. Accessed January 21, 2026.
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]. Accessed January 21, 2026.
-
Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters, 19(8), 2118-2121. [Link]. Accessed January 21, 2026.
-
ACS Publications. Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2 | Organic Letters. [Link]. Accessed January 21, 2026.
-
PubMed Central. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]. Accessed January 21, 2026.
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National Center for Biotechnology Information. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]. Accessed January 21, 2026.
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ACS Publications. Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage | The Journal of Organic Chemistry. [Link]. Accessed January 21, 2026.
-
ResearchGate. Cyanation of aryl chlorides with Zn (CN)2 as cyanide source. [Link]. Accessed January 21, 2026.
-
ACS Publications. Ionic Liquid-Supported Synthesis of Sulfonamides and Carboxamides. [Link]. Accessed January 21, 2026.
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]. Accessed January 21, 2026.
-
ACS Publications. N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction | Organometallics. [Link]. Accessed January 21, 2026.
-
Semantic Scholar. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]. Accessed January 21, 2026.
-
ResearchGate. Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. [Link]. Accessed January 21, 2026.
-
Clean Control. Safety Data Sheet. [Link]. Accessed January 21, 2026.
-
RSC Publishing. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]. Accessed January 21, 2026.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]. Accessed January 21, 2026.
-
Chem Service. SAFETY DATA SHEET. [Link]. Accessed January 21, 2026.
-
PubChem. Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369. [Link]. Accessed January 21, 2026.
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]. Accessed January 21, 2026.
-
Macmillan Group - Princeton University. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]. Accessed January 21, 2026.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]. Accessed January 21, 2026.
-
Acta Chimica Slovenica. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]. Accessed January 21, 2026.
-
ResearchGate. Synthesis of N‐cyano‐N‐arylbenzenesulfonamides. [Link]. Accessed January 21, 2026.
- Google Patents. CN113200912A - Method for synthesizing cyanamide. . Accessed January 21, 2026.
-
Nature. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. [Link]. Accessed January 21, 2026.
-
The Royal Society of Chemistry. Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). [Link]. Accessed January 21, 2026.
-
MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]. Accessed January 21, 2026.
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Technical Support Center: Purification of 4-Cyano-N,N-dimethylbenzenesulfonamide
An in-depth guide to the purification of 4-cyano-N,N-dimethylbenzenesulfonamide by recrystallization, designed for researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for troubleshooting and optimizing the recrystallization of 4-cyano-N,N-dimethylbenzenesulfonamide (CAS 63877-94-1). As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to common challenges encountered during purification.
Physicochemical Properties
Understanding the molecule is the first step to purifying it. 4-cyano-N,N-dimethylbenzenesulfonamide is a moderately polar molecule, with its properties dictated by the aromatic ring, the polar cyano (-CN) and sulfonamide (-SO₂N(CH₃)₂) functional groups.
| Property | Value | Source |
| CAS Number | 63877-94-1 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₂S | [2] |
| Molecular Weight | 210.25 g/mol | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the optimal solvent for recrystallization?
The choice of solvent is the most critical factor in a successful recrystallization.[3] The ideal solvent should exhibit high solubility for 4-cyano-N,N-dimethylbenzenesulfonamide at its boiling point and low solubility at room temperature or below. This temperature-dependent solubility differential is the basis for purification.
Expert Insight: The principle of "like dissolves like" is a useful starting point. Given the molecule's structure, polar protic and polar aprotic solvents are excellent candidates. Common solvents for sulfonamides include alcohols and alcohol/water mixtures.[3]
Workflow: Small-Scale Solvent Screening Protocol
Before committing your entire batch, perform small-scale tests to identify the best solvent or solvent system.
-
Preparation : Place ~20-30 mg of your crude 4-cyano-N,N-dimethylbenzenesulfonamide into several small test tubes.
-
Solvent Addition (Cold) : To each tube, add a different candidate solvent (see table below) dropwise at room temperature. Swirl to mix. A good candidate will not dissolve the compound readily at this stage.
-
Solvent Addition (Hot) : Gently heat the tubes that showed poor cold solubility in a water or sand bath. Continue adding the corresponding solvent dropwise until the solid just dissolves.
-
Cooling & Observation : Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation : The best solvent is the one that dissolved the compound completely when hot but produced a high yield of crystalline solid upon cooling.
Table of Potential Solvents
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol (95%) | 78 | Polar Protic | A very common and effective choice for sulfonamides.[3] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, often provides good crystal formation.[3] |
| Acetone | 56 | Polar Aprotic | Can be effective, but its low boiling point requires careful handling. |
| Ethyl Acetate | 77 | Moderately Polar | May be a good choice if impurities are highly polar. |
| Ethanol/Water | Varies | Tunable Polarity | An excellent mixed-solvent system. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool.[4] |
Q2: Can you provide a standard, step-by-step protocol for the recrystallization?
Certainly. The following is a self-validating protocol that incorporates best practices for maximizing purity and yield.
Experimental Protocol: Recrystallization of 4-cyano-N,N-dimethylbenzenesulfonamide
-
Dissolution : Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar or boiling chip. Add the minimum amount of your chosen hot solvent to completely dissolve the solid.[3] Keep the solvent near its boiling point on a hot plate.
-
Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat, add a small amount (1-2% by weight) of activated charcoal, and swirl. Re-heat to boiling for a few minutes.[5] The charcoal adsorbs colored impurities.
-
Hot Gravity Filtration : If charcoal or insoluble impurities are present, this step is crucial. Pre-heat your filtration funnel and receiving flask to prevent the product from crystallizing prematurely.[4][6] Filter the hot solution quickly.
-
Crystallization : Cover the receiving flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]
-
Maximizing Yield : Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation by further decreasing the compound's solubility.[3][6]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[3]
-
Drying : Allow the crystals to air dry on the filter paper or, for best results, dry them in a vacuum oven at a temperature well below the compound's melting point.
Caption: General workflow for the recrystallization of 4-cyano-N,N-dimethylbenzenesulfonamide.
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[4] This is a common problem, especially if the crude material is highly impure or if the melting point of the solid is lower than the boiling point of the solvent.
Causality & Solutions:
-
Cause 1: High Impurity Concentration. Impurities can depress the melting point of your compound, leading to a low-melting eutectic mixture.
-
Cause 2: Solution is Too Concentrated/Cooled Too Quickly. The solute comes out of solution above its melting point.
-
Cause 3: Inappropriate Solvent. The solvent may be too nonpolar for the compound.
-
Solution: Try a more polar solvent or a different solvent mixture. An ethanol-water system is often a good alternative for sulfonamides.[4]
-
Q4: No crystals have formed, even after cooling in an ice bath. What went wrong?
This is typically due to one of two opposing reasons: the solution is either too dilute or it is supersaturated but lacks a nucleation point to initiate crystal growth.[4]
Causality & Solutions:
-
Cause 1: Too Much Solvent Was Used. If the solution is too dilute, the concentration of the compound will not exceed its solubility limit, even at low temperatures.
-
Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[8] Once you observe slight turbidity or crystal formation at the surface, allow it to cool again.
-
-
Cause 2: Supersaturation Without Nucleation. The solution is thermodynamically ready to crystallize, but there are no initiation sites for crystals to begin forming.
-
Solution 1 (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask just below the meniscus.[4][6] The microscopic imperfections in the glass provide nucleation sites.
-
Solution 2 (Seeding): Add a "seed" crystal—a tiny speck of the pure compound—to the solution.[4][6][8] This provides a perfect template for further crystal growth.
-
Q5: My final yield is disappointingly low. What are the common causes of product loss?
Low yield is a frequent issue that can often be traced back to procedural steps.
Causality & Solutions:
-
Cause 1: Using Excess Solvent. This is the most common reason for low yield. Any amount of solvent beyond the minimum required to dissolve the solid will retain some of your product in the mother liquor upon cooling.[6]
-
Solution: During the dissolution step, add the hot solvent in small portions, ensuring you use only the absolute minimum needed.
-
-
Cause 2: Premature Crystallization. If the product crystallizes on the filter paper or in the funnel during hot filtration, significant loss occurs.[4]
-
Cause 3: Incomplete Cooling. If the solution is not cooled sufficiently, a significant amount of the product will remain dissolved.
-
Cause 4: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.
-
Solution: Use a minimal amount of ice-cold solvent for the washing step.
-
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
- Common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
- Troubleshooting - Chemistry LibreTexts. (2024, August 16).
- Crystallization of Sulfanilamide - YouTube. (2021, March 2).
- 4-cyano-N,N-dimethylbenzenesulfonamide AldrichCPR | Sigma-Aldrich. (n.d.).
- 63877-94-1|4-Cyano-N,N-dimethylbenzenesulfonamide|BLD Pharm. (n.d.).
- Technical Support Center: Purification of Crude 2-Cyano-4-nitrobenzamide by Recrystallization - Benchchem. (n.d.).
Sources
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Technical Support Center: Troubleshooting Failed Reactions with 4-Cyano-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for 4-cyano-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile electrophilic cyanating agent. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable protocols to get your synthesis back on track.
Frequently Asked Questions (FAQs)
Q1: What is 4-cyano-N,N-dimethylbenzenesulfonamide and what is its primary application?
4-cyano-N,N-dimethylbenzenesulfonamide is a crystalline solid with the chemical formula C₉H₁₀N₂O₂S. It belongs to the class of electrophilic cyanating agents. Its primary application in organic synthesis is the introduction of a cyano (-CN) group to a nucleophilic substrate. This is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where the nitrile group can serve as a key intermediate for further functional group transformations.
Q2: What are the main advantages of using 4-cyano-N,N-dimethylbenzenesulfonamide over other cyanating agents?
Compared to traditional cyanating agents like potassium cyanide or hydrogen cyanide, 4-cyano-N,N-dimethylbenzenesulfonamide offers several advantages. It is a solid, which makes it easier and safer to handle and weigh. As an electrophilic ("CN+") source, it offers a different reactivity profile compared to nucleophilic cyanide sources, enabling cyanation of a wider range of nucleophiles, including carbanions, enolates, and electron-rich aromatic compounds.
Q3: What are the key safety precautions when working with 4-cyano-N,N-dimethylbenzenesulfonamide?
While it is generally safer to handle than inorganic cyanides, 4-cyano-N,N-dimethylbenzenesulfonamide should still be treated with caution. It is harmful if swallowed and may cause skin and eye irritation.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of accidental exposure, consult the material safety data sheet (MSDS) immediately.
Troubleshooting Guide: From Failed Reactions to Successful Synthesis
This section is dedicated to identifying and resolving common issues encountered during reactions with 4-cyano-N,N-dimethylbenzenesulfonamide.
Issue 1: Low or No Product Yield
Question: I am seeing very low conversion of my starting material and little to no formation of the desired cyanated product. What are the likely causes and how can I address them?
Low or no product yield is a common frustration in organic synthesis. With 4-cyano-N,N-dimethylbenzenesulfonamide, several factors could be at play. The following troubleshooting workflow can help you systematically identify and resolve the issue.
Troubleshooting Workflow for Low/No Product Yield
Detailed Troubleshooting Steps:
-
Reagent Quality and Purity:
-
4-cyano-N,N-dimethylbenzenesulfonamide: The purity of your cyanating agent is paramount. Impurities can inhibit the reaction or lead to unwanted side products. Consider the following:
-
Hydrolysis: Sulfonyl cyanides can be sensitive to moisture, leading to the formation of the corresponding sulfonic acid and hydrogen cyanide. Ensure the reagent has been stored in a desiccator and handled under an inert atmosphere (e.g., argon or nitrogen).
-
Purity Verification: If in doubt, verify the purity of your reagent by melting point determination or spectroscopic methods (¹H NMR, ¹³C NMR).[3]
-
-
Nucleophile: The stability and purity of your nucleophilic substrate are equally important. Decomposed or impure starting material will inevitably lead to a failed reaction.
-
Solvent: The presence of water or other protic impurities in your solvent can react with and consume the electrophilic cyanating agent. Always use anhydrous solvents, freshly distilled or from a commercial supplier, and handle them under inert gas.
-
-
Reaction Conditions:
-
Temperature: Many cyanation reactions require specific temperature control. If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary. Conversely, if you observe decomposition or side product formation, cooling the reaction mixture might be beneficial.
-
Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). If the reaction has not gone to completion, extending the reaction time may be all that is needed.
-
Base: If your reaction requires a base to deprotonate the nucleophile, the choice and stoichiometry of the base are critical. A base that is too weak may not generate a sufficient concentration of the active nucleophile, while a base that is too strong or sterically unhindered could potentially react with the cyanating agent itself.
-
-
Nucleophile Reactivity:
-
pKa: The pKa of your nucleophilic precursor is a key indicator of its reactivity. If the pKa is too high, the chosen base may not be strong enough for deprotonation.
-
Steric Hindrance: A sterically hindered nucleophile may have difficulty accessing the electrophilic carbon of the cyano group, leading to a slow or non-existent reaction.
-
Issue 2: Formation of Multiple Products and Byproducts
Question: My reaction is messy, showing multiple spots on the TLC plate. What are the common side reactions and how can I suppress them?
The formation of multiple products indicates the presence of competing reaction pathways. Understanding these potential side reactions is the first step toward mitigating them.
Common Side Reactions and Their Mitigation
Detailed Explanation of Side Reactions:
-
Hydrolysis: As mentioned previously, 4-cyano-N,N-dimethylbenzenesulfonamide is susceptible to hydrolysis. The presence of water will not only consume your reagent but can also generate hydrogen cyanide, which can participate in other unwanted reactions.
-
Mitigation: The rigorous exclusion of water through the use of anhydrous solvents and an inert atmosphere is crucial.
-
-
Multiple Cyanations: If your nucleophile has multiple reactive sites, you may observe the formation of di- or tri-cyanated products.
-
Mitigation: Carefully control the stoichiometry of the cyanating agent. Using a slight excess of the nucleophile can sometimes favor mono-cyanation. Alternatively, protecting groups may be necessary to block other reactive sites.
-
-
Reaction with Base or Solvent: Strongly nucleophilic bases or solvents (like DMF at elevated temperatures) can potentially react with the electrophilic cyanating agent.
-
Mitigation: If a base is required, opt for a non-nucleophilic, sterically hindered base. When possible, choose a less reactive solvent.
-
-
Substrate Rearrangement: Under the reaction conditions (e.g., in the presence of a strong base or at elevated temperatures), your starting material or product may be susceptible to rearrangement.
-
Mitigation: A careful review of the literature for the stability of your substrate under the planned reaction conditions is recommended. Optimization of the reaction temperature and choice of a milder base can often prevent unwanted rearrangements.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: The reaction appears to have worked, but I am struggling to isolate and purify the desired cyanated product. What are some common challenges and solutions?
Even with a successful reaction, the final step of isolating a pure product can be challenging.
Common Purification Hurdles and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Product is water-soluble | The presence of polar functional groups on your product. | Consider extraction with a more polar organic solvent or use of a continuous liquid-liquid extractor. Salting out the aqueous layer may also improve extraction efficiency. |
| Product co-elutes with starting material or byproducts during chromatography | Similar polarities of the compounds. | Optimize your chromatography conditions. This may involve trying different solvent systems, using a different stationary phase (e.g., alumina instead of silica gel), or employing a different purification technique like preparative HPLC.[4] |
| Product decomposes on silica gel | The acidic nature of silica gel can cause decomposition of sensitive products. | Deactivate the silica gel by washing it with a solution of triethylamine in your eluent. Alternatively, use a different stationary phase like neutral alumina. |
| Formation of an inseparable emulsion during aqueous workup | The presence of surfactants or finely divided solids. | Try breaking the emulsion by adding brine, filtering through a pad of Celite, or centrifugation. |
Experimental Protocols
Protocol 1: General Procedure for Cyanation of a Carbon Nucleophile
This protocol provides a general starting point for the cyanation of a soft carbon nucleophile, such as an enolate. Note: This is a generalized procedure and may require optimization for your specific substrate.
-
Preparation:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add your nucleophilic precursor (1.0 equiv).
-
Dissolve the precursor in a suitable anhydrous solvent (e.g., THF, diethyl ether, or toluene).
-
Cool the solution to the appropriate temperature (e.g., -78 °C, 0 °C, or room temperature) in a cooling bath.
-
-
Deprotonation:
-
Slowly add a solution of a suitable base (e.g., LDA, NaH, or KHMDS) (1.05 equiv) to the cooled solution of the nucleophilic precursor.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the nucleophile.
-
-
Cyanation:
-
In a separate, dry flask, dissolve 4-cyano-N,N-dimethylbenzenesulfonamide (1.1 equiv) in the same anhydrous solvent.
-
Slowly add the solution of the cyanating agent to the solution of the nucleophile via a syringe or a dropping funnel.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, recrystallization, or distillation.
-
References
-
MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]
-
Drug Discovery Today. Separation and purification applications for mutagenic impurities. [Link]
-
Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. [Link]
-
The Royal Society of Chemistry. catalyzed Cyanation of Vinylic C-H Bonds : N-Cyano-N- phenyl-p-toluenesulfonamide as cyanati. [Link]
-
SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]
-
Taylor & Francis Online. Cyanation – Knowledge and References. [Link]
-
PubChem. 4-hydroxy-N,N-dimethylbenzenesulfonamide. [Link]
-
CAS. 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. [Link]
-
YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
PubChem. Benzenesulfonamide, 4-amino-N,N-dimethyl-. [Link]
Sources
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- 2. Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Cyano-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Core Synthesis Strategy & Workflow
The most direct and widely adopted method for synthesizing 4-cyano-N,N-dimethylbenzenesulfonamide is the nucleophilic substitution reaction between 4-cyanobenzenesulfonyl chloride and dimethylamine. This reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.[1]
The overall transformation is as follows:
Reaction Scheme: 4-cyanobenzenesulfonyl chloride + (CH₃)₂NH → 4-cyano-N,N-dimethylbenzenesulfonamide + HCl
The process can be visualized through the following experimental workflow:
Caption: General workflow for the synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding starting materials and reaction setup.
Q1: How critical is the purity of 4-cyanobenzenesulfonyl chloride?
A1: Extremely critical. 4-Cyanobenzenesulfonyl chloride is the electrophilic partner in this reaction. As with most sulfonyl chlorides, it is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive 4-cyanobenzenesulfonic acid.
-
Expertise & Experience: Using a freshly opened bottle or a recently purified batch is paramount. If you suspect degradation, you can attempt to purify it, but be aware that some sulfonyl chlorides can be unstable on silica gel.[2] A key indicator of hydrolysis is a "clumpy" or "sticky" solid rather than a free-flowing powder. The presence of the sulfonic acid will not only reduce your yield but also complicate the purification process.
Q2: What form of dimethylamine should I use? Gas, aqueous solution, or solution in an organic solvent?
A2: For laboratory-scale synthesis, using a pre-prepared solution of dimethylamine in an organic solvent (e.g., 2.0 M in THF) or an aqueous solution (e.g., 40 wt. %) is highly recommended for safety and accurate stoichiometry.
-
Causality: Bubbling dimethylamine gas is difficult to quantify and poses a significant inhalation risk. While an aqueous solution can be used, it introduces water into the reaction, which can promote the hydrolysis of the starting sulfonyl chloride. Therefore, a solution in an aprotic solvent like THF is often the optimal choice.
Q3: Why is an external base like triethylamine necessary? Can I just use an excess of dimethylamine?
A3: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate any available amine, rendering it non-nucleophilic. To ensure the reaction proceeds to completion, a base is required to scavenge this acid.
-
Trustworthiness: While using an excess of dimethylamine (a relatively inexpensive amine) can serve this dual purpose, it can make work-up more challenging due to its volatility and odor.[1] Using a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is a cleaner, more controlled approach.[1] The resulting triethylammonium chloride salt is easily removed during the aqueous work-up.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and purification stages.
Caption: A logic diagram for troubleshooting common synthesis issues.
Q4: My reaction yield is consistently low (<50%). What are the likely causes?
A4: Low yields are most often traced back to three areas: reagent quality, reaction conditions, or work-up procedure.
-
Degraded Sulfonyl Chloride: As discussed in Q1, this is the most common culprit. The sulfonyl chloride may have hydrolyzed prior to use.
-
Insufficient Base: If you do not use at least one full equivalent of base relative to the sulfonyl chloride, the generated HCl will protonate your dimethylamine, halting the reaction. It is common practice to use a slight excess (1.1-1.2 equivalents) of the base.
-
Incomplete Reaction: Ensure the reaction has been stirred long enough to go to completion. Monitor by TLC or LC-MS until the starting sulfonyl chloride spot is consumed.
-
Losses During Work-up: The product has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., dichloromethane or ethyl acetate) and performing a sufficient number of extractions (e.g., 3x) to recover all the product from the aqueous layer.
Q5: My crude product shows a major impurity by LC-MS that doesn't correspond to starting material. What could it be?
A5: The most probable impurity is 4-cyanobenzenesulfonic acid, the hydrolysis product of your starting material. It is non-volatile and can be carried through the work-up.
-
Expertise & Experience: This impurity is highly polar and acidic. During an aqueous work-up, it can be effectively removed by washing the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer, leaving your desired neutral sulfonamide in the organic layer.
Q6: I'm having difficulty purifying the product by column chromatography. It's streaking or not separating well.
A6: Purification challenges can arise from residual salts or the intrinsic properties of the sulfonamide.
-
Residual Amine Salts: Triethylammonium chloride from the reaction can streak badly on a silica gel column. Ensure your aqueous work-up is thorough. Washing the organic layer with dilute acid (e.g., 1M HCl), water, and finally brine will remove these salts.
-
Solvent System: 4-cyano-N,N-dimethylbenzenesulfonamide is a moderately polar compound. A gradient elution with a hexane/ethyl acetate system is typically effective. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate content.
-
Consider Recrystallization: If chromatography is problematic, recrystallization can be an excellent alternative for achieving high purity.[3] A solvent system like ethyl acetate/heptane or toluene/heptane is a good starting point. Dissolve the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the non-polar anti-solvent (e.g., heptane) until turbidity is observed. Cool the mixture slowly to induce crystallization.
Protocols & Data
Recommended Experimental Protocol
This protocol is a robust starting point for optimization.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-cyanobenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Add triethylamine (1.2 eq) via syringe. Then, add a 2.0 M solution of dimethylamine in THF (1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
Work-up: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization.
Table 1: Optimization of Reaction Parameters
The choice of solvent and base can influence reaction rate and ease of work-up. The following table provides a general guide.
| Parameter | Option 1 | Option 2 | Option 3 | Senior Scientist's Note |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | DCM is often preferred for its ease of removal and good solubility of reagents. THF is also excellent but may contain peroxides if not stored properly. |
| Base | Triethylamine (Et₃N) | DIPEA | Excess Dimethylamine | Et₃N provides a good balance of basicity and ease of removal of its corresponding salt. DIPEA is bulkier and less nucleophilic, which can be an advantage in sensitive systems. |
| Temperature | 0 °C to RT | -10 °C to RT | Room Temperature | Starting at 0 °C is highly recommended to control the initial exotherm of the acid-base neutralization and the sulfonamide formation. |
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Coll. Vol. 94, p. 272. Available at: [Link]
-
ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide? [Online discussion]. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). Electronic Supplementary Material for Journal of Materials Chemistry B. Available at: [Link]
Sources
Part 1: Troubleshooting Guide: Common Side Reactions
Sources
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- 5. pubs.acs.org [pubs.acs.org]
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- 10. Energy-Transfer-Enabled Truce-Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of 4-Cyanobenzenesulfonyl Chloride
Welcome to the technical support center for 4-cyanobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when utilizing this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific experimental issues, providing explanations for their cause and step-by-step protocols for resolution.
Issue 1: A water-soluble, highly polar byproduct is complicating purification and reducing yield.
Question: During the aqueous work-up of my reaction involving 4-cyanobenzenesulfonyl chloride and an amine, I noticed a significant loss of material. My aqueous layer seems to contain a byproduct that is difficult to remove. What is this byproduct and how can I prevent its formation?
Answer:
This is a classic and most common issue when working with sulfonyl chlorides. The byproduct is almost certainly 4-cyanobenzenesulfonic acid , the result of hydrolysis. 4-Cyanobenzenesulfonyl chloride is highly sensitive to moisture, and any exposure to water, including atmospheric moisture or residual water in solvents, will lead to its rapid degradation.[1][2][3][4]
Causality:
The sulfur atom in 4-cyanobenzenesulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride leaving group. This process is often faster than the desired reaction with less nucleophilic amines, especially if reaction conditions are not strictly anhydrous.
Identification Protocol:
-
Solubility Test: The sulfonic acid byproduct is highly soluble in water, whereas the starting sulfonyl chloride and the desired sulfonamide product are typically soluble in organic solvents.
-
pH Check: Dissolving the byproduct in water will result in an acidic solution.
-
Spectroscopic Analysis (if isolated):
-
¹H NMR (in D₂O): Look for the characteristic aromatic protons of the 4-cyanophenyl group. The sulfonic acid protons are typically exchanged with D₂O.
-
IR Spectroscopy: Presence of strong S=O stretching bands and a broad O-H stretch.
-
Mitigation Strategy:
The key is rigorous exclusion of water throughout the experimental setup.
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use.
-
Solvents and Reagents: Use anhydrous solvents. Solvents like dichloromethane, toluene, and acetonitrile should be dried using a suitable drying agent or passed through a solvent purification system.[5] Amines and other reagents should be dried and stored over desiccants.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[2]
-
Order of Addition: Add the 4-cyanobenzenesulfonyl chloride to the solution of the amine and base, rather than the other way around. This ensures the sulfonyl chloride immediately encounters its intended reaction partner.
Issue 2: Reaction with a primary amine yields a second, less polar byproduct.
Question: I am reacting 4-cyanobenzenesulfonyl chloride with a primary amine and obtaining my desired monosulfonamide, but also a significant amount of a less polar byproduct that is difficult to separate. What is this second product?
Answer:
You are likely observing the formation of a di-sulfonated amine , where two molecules of 4-cyanobenzenesulfonyl chloride have reacted with the primary amine. This is a common side reaction with primary amines.[6]
Causality:
After the formation of the initial monosulfonamide, the remaining N-H proton is still acidic. In the presence of a base, this proton can be removed to form a sulfonamidate anion. This anion is nucleophilic and can react with a second molecule of the sulfonyl chloride, leading to the di-sulfonated product.
Workflow for Mitigation:
Caption: Logical workflow to prevent di-sulfonylation.
Recommended Protocol Adjustments:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of the primary amine to 4-cyanobenzenesulfonyl chloride. A slight excess of the amine can sometimes be beneficial to ensure all the sulfonyl chloride is consumed.[6]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base. This prevents localized high concentrations of the sulfonyl chloride.[6]
-
Temperature Management: Conduct the reaction at a lower temperature (e.g., 0 °C) to decrease the rate of the second sulfonylation, which often has a higher activation energy.[6]
Issue 3: My crude product is a complex mixture containing a high molecular weight, nonpolar byproduct.
Question: After my reaction, TLC and NMR analysis show multiple products, including one that is significantly less polar than my expected sulfonamide and has a high molecular weight. What could this be?
Answer:
This byproduct is likely a diaryl sulfone , specifically 4,4'-dicyanodiphenyl sulfone. This can arise from a Friedel-Crafts-type reaction where the 4-cyanobenzenesulfonyl chloride reacts with another aromatic molecule.
Causality:
Under certain conditions, particularly with Lewis acid catalysis or at elevated temperatures, the 4-cyanobenzenesulfonyl chloride can act as an electrophile in a reaction with an electron-rich aromatic ring. In the absence of other aromatic partners, it can react with another molecule of itself (or the starting material from which it was generated) to form the corresponding sulfone. This is a known byproduct in the synthesis of aryl sulfonyl chlorides.[7][8]
Identification and Prevention:
-
Identification: Diaryl sulfones are typically crystalline, nonpolar solids with high melting points. They can be characterized by mass spectrometry to confirm the molecular weight.
-
Prevention:
-
Avoid Lewis Acids: Unless required for the specific transformation, avoid the use of Lewis acids (e.g., AlCl₃, FeCl₃).
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can promote side reactions.
-
Purification of Starting Material: Ensure your 4-cyanobenzenesulfonyl chloride is pure and free from reagents used in its synthesis, which might catalyze sulfone formation.
-
Frequently Asked Questions (FAQs)
Q1: How should I store and handle 4-cyanobenzenesulfonyl chloride? A1: Due to its high moisture sensitivity, it must be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon).[2][4] A desiccator or a glove box is ideal. It is corrosive and causes severe skin burns and eye damage, so always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Q2: My 4-cyanobenzenesulfonyl chloride has turned yellow/brown. Is it still usable? A2: The reagent is typically a white to light yellow solid.[1][2] Discoloration may indicate some level of decomposition, likely due to slow hydrolysis or other side reactions. While it might still be usable for some applications, its purity is compromised, which could lead to lower yields and more complex purification. It is recommended to assess the purity by melting point or an analytical technique like argentometric titration before use.
Q3: Can I use 4-cyanobenzenesulfonyl chloride as a protecting group for amines? A3: Yes, the resulting 4-cyanobenzenesulfonamide can be used as a protecting group for amines. It is analogous to the well-known nosyl (Ns) group. The 4-cyanobenzenesulfonamides are stable to a range of reaction conditions but can be cleaved cleanly under the action of a thiol and a base.[9][10][11]
Q4: What are the best purification methods for products derived from 4-cyanobenzenesulfonyl chloride? A4: The choice of purification depends on the properties of the desired product and the byproducts.
-
Aqueous Wash: An initial wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) can help remove any 4-cyanobenzenesulfonic acid byproduct.
-
Recrystallization: If the desired sulfonamide is a crystalline solid, recrystallization is often an effective method for achieving high purity.[5]
-
Flash Chromatography: For non-crystalline products or to separate byproducts with similar polarities (like di-sulfonamides), flash column chromatography on silica gel is the method of choice.[5]
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Characteristics |
| 4-Cyanobenzenesulfonyl Chloride | C₇H₄ClNO₂S | 201.63 | White to light yellow solid[1][2] | Moisture sensitive, corrosive[3] |
| 4-Cyanobenzenesulfonic Acid | C₇H₅NO₃S | 199.19 | (Typically not isolated) | Hydrolysis byproduct, water-soluble, acidic |
| 4,4'-Dicyanodiphenyl Sulfone | C₁₄H₈N₂O₂S | 280.30 | (Typically a solid) | High MW byproduct, nonpolar |
| N,N-bis(4-cyanophenylsulfonyl)amine | C₁₄H₉N₃O₄S₂ | 359.38 | (Varies) | Di-sulfonylation byproduct with NH₃ |
References
- Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Process for the preparation of 4-chlorobenzenesulfonyl chloride. (n.d.). Google Patents.
- 4-CYANOBENZENESULFONYL CHLORIDE 97. (n.d.). Guidechem.
- 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. (n.d.). ResearchGate.
- 4-Cyanobenzenesulfonyl Chloride. (n.d.). TCI Deutschland GmbH.
- 4-CYANOBENZENESULFONYL CHLORIDE 97. (n.d.). ChemicalBook.
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. (n.d.). Google Patents.
- Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
- 4-Cyanobenzenesulfonyl chloride. (n.d.). CymitQuimica.
- Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride. (n.d.). Google Patents.
- 4-Cyanobenzenesulfonyl chloride. (n.d.). ChemBK.
- 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. (2017). The Journal of Organic Chemistry.
- 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. (2017). PubMed.
- Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. (n.d.). Benchchem.
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- 11. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Cyano-N,N-dimethylbenzenesulfonamide
Welcome to the technical support resource for 4-cyano-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout its experimental lifecycle. Here, we address common challenges through practical troubleshooting guides and frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Addressing Common Stability Issues
Unexpected experimental results can often be traced back to compound integrity. This section provides a logical framework for diagnosing and resolving potential stability-related problems.
Scenario 1: Inconsistent or Non-reproducible Biological/Chemical Assay Results
Question: My recent experiments using 4-cyano-N,N-dimethylbenzenesulfonamide are showing poor reproducibility and a general loss of activity compared to initial tests. What could be the cause?
Answer: This is a classic sign of compound degradation. The likely culprits are hydrolysis or photodegradation, especially if the compound has been handled or stored improperly in solution.
Causality Explained: The 4-cyano-N,N-dimethylbenzenesulfonamide molecule contains two key functional groups susceptible to degradation: the sulfonamide and the aromatic nitrile.
-
Sulfonamide Hydrolysis: The sulfonamide (S-N) bond is known to be susceptible to cleavage under certain conditions.[1] While generally stable at neutral pH, hydrolysis can be accelerated in strongly acidic environments. The presence of an electron-withdrawing cyano group on the benzene ring may also influence the stability of the S-Ar bond, potentially making it more susceptible to nucleophilic attack.[2]
-
Photodegradation: Sulfonamides as a class can be sensitive to light.[3] Exposure to UV or even ambient laboratory light over time, especially in solution, can lead to photolytic cleavage and the formation of impurities.[4]
Troubleshooting & Resolution Protocol:
-
Isolate the Variable: Immediately prepare a fresh stock solution from your solid compound that has been stored under ideal conditions (see FAQs below).
-
Run a Control Experiment: Re-run your assay using this fresh stock solution alongside a sample from the suspect, older stock solution.
-
Analyze and Compare: If the fresh stock restores the expected activity and reproducibility, it strongly indicates the old stock has degraded.
-
Characterize (Optional but Recommended): To confirm, analyze the degraded stock solution using LC-MS to identify the parent compound and any new impurity peaks that are absent in the fresh sample. Common degradation products of sulfonamides can include the corresponding sulfonic acid.[1]
-
Preventive Action: Discard the degraded solution. Review your solution storage and handling procedures. Always store stock solutions protected from light (amber vials) and at appropriate temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Scenario 2: Visible Changes in Solid Compound Appearance
Question: My solid 4-cyano-N,N-dimethylbenzenesulfonamide, which was a fine white powder, now appears clumpy and has a slight off-white or yellowish tint. Is it still usable?
Answer: It is strongly advised not to use the compound. Visible changes in the physical state of a solid reagent are significant indicators of instability, most commonly due to moisture absorption and subsequent hydrolysis or slow degradation.
Causality Explained:
-
Hygroscopicity & Hydrolysis: The clumping is a clear sign of moisture absorption. Even trace amounts of water adsorbed onto the solid can initiate slow hydrolysis over time, especially if storage temperatures fluctuate.
-
Thermal Degradation: While less common at ambient temperatures, prolonged exposure to heat can cause degradation of aromatic nitriles and sulfonamides.[5][6] This can sometimes manifest as a color change.
Troubleshooting & Resolution Protocol:
-
Quarantine the Batch: Do not use the affected batch for any experiments. Using it will introduce unknown variables and impurities, compromising your results.
-
Review Storage Conditions: Assess your storage protocol. Was the container sealed tightly?[7][8] Was it stored in a desiccator or a controlled low-humidity environment?
-
Procure a New Batch: It is safest to discard the compromised material in accordance with local safety regulations and obtain a fresh, verified batch.[9]
-
Implement Best Practices: Upon receiving a new batch, aliquot the material into smaller, single-use vials if you anticipate using it over a long period. This minimizes the exposure of the entire batch to atmospheric moisture and light each time it is accessed. Store these aliquots in a desiccator in a cool, dark place.
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for troubleshooting issues with 4-cyano-N,N-dimethylbenzenesulfonamide.
Caption: Troubleshooting decision tree for 4-cyano-N,N-dimethylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 4-cyano-N,N-dimethylbenzenesulfonamide?
A: Based on the chemical properties of sulfonamides and aromatic nitriles, the following conditions are recommended to maximize shelf-life.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or as specified by the supplier. | Reduces the rate of any potential slow thermal degradation.[6] |
| Atmosphere | Store under inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture. |
| Humidity | Store in a desiccated environment. | Prevents water absorption, which can lead to clumping and hydrolysis.[7] |
| Light | Protect from light (use an amber vial or store in a dark cabinet). | Minimizes the risk of photodegradation.[3][4] |
| Container | Keep in a tightly sealed container.[7][9] | Prevents ingress of moisture and other atmospheric contaminants. |
Q2: How should I prepare and store stock solutions?
A: For maximum stability in solution:
-
Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMSO, DMF). While solubility data for this specific compound is not broadly published, related sulfonamides show high solubility in DMF.[10]
-
Preparation: Prepare solutions under an inert atmosphere if possible. Use a fresh, unopened bottle of solvent to minimize water content.
-
Storage: Store stock solutions in small, single-use aliquots in amber glass vials with tightly sealed caps. Store at -20°C or -80°C.
-
Handling: Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. When using an aliquot, allow it to come to room temperature completely before opening to prevent condensation from forming inside the vial.
Q3: What are the primary chemical incompatibilities?
A: Avoid storage or co-use with the following:
-
Strong Oxidizing Agents: These can react with the sulfonamide or dimethylamino groups.[7][8]
-
Strong Acids and Bases: These can catalyze the hydrolysis of both the sulfonamide and nitrile functional groups.[11]
-
Moisture: As detailed above, water can act as a nucleophile to hydrolyze the compound.[12]
Q4: What is the expected shelf-life of this compound?
A: The shelf-life is highly dependent on storage conditions. When stored as a solid under the optimal conditions described in Q1, the compound should be stable for at least 1-2 years, but you should always refer to the supplier's expiration date. Once in solution, the stability is significantly reduced. It is best practice to use solutions within a few weeks of preparation, and ideally, to prepare them fresh for sensitive experiments.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Petrovic, M., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
Technical University of Munich. Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Ratcliffe, A.J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]
-
Ahmad, T., & Ahmad, I. (1988). EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS. PubMed. Available at: [Link]
-
Clean Control Corporation. (n.d.). Safety Data Sheet. Available at: [Link]
-
Li, S., et al. (2019). Photolysis mechanism of sulfonamide moiety in five-membered sulfonamides: A DFT study. Bohrium. Available at: [Link]
-
Yang, X., et al. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. Polymer Degradation and Stability. Available at: [Link]
-
Chem Service, Inc. (2016). SAFETY DATA SHEET for N,N-Dimethylbenzamide. Available at: [Link]
- Waterman, K.C., & Swanson, J. (2003). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology.
-
ResearchGate. (n.d.). Thermal trimerization of aromatic nitrile. [Diagram]. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
- BenchChem. (2025). Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents.
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 3. EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. content.oppictures.com [content.oppictures.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Challenges for the Synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for navigating the complexities of synthesizing 4-cyano-N,N-dimethylbenzenesulfonamide. As a senior application scientist, my goal is to provide you with not only robust protocols but also the fundamental chemical principles that underpin them. This guide is structured to address the common hurdles encountered during the scale-up of this synthesis, empowering you to troubleshoot effectively and optimize your process for improved yield, purity, and safety.
I. Overview of the Core Synthesis
The primary industrial route to 4-cyano-N,N-dimethylbenzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with dimethylamine. While this appears to be a straightforward nucleophilic substitution, scaling up the process introduces challenges related to reaction kinetics, heat management, and impurity control.[1] A thorough understanding of these factors is crucial for a successful and reproducible synthesis.
Core Reaction:
-
Reactants: 4-Cyanobenzenesulfonyl chloride and dimethylamine
-
Product: 4-cyano-N,N-dimethylbenzenesulfonamide
-
Byproduct: Hydrochloric acid (HCl), which must be neutralized.
Caption: Key components and conditions for the synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to provide direct answers to specific problems you may encounter during your experiments.
Question 1: My reaction yield is significantly lower than expected, and I'm observing a sticky, hard-to-handle byproduct. What's happening?
Answer: This is a classic sign of sulfonyl chloride hydrolysis. 4-Cyanobenzenesulfonyl chloride is highly sensitive to moisture, and even trace amounts of water can lead to its decomposition into the unreactive 4-cyanobenzenesulfonic acid.[2][3] This not only consumes your starting material but the resulting sulfonic acid can complicate the purification process.
Causality and Solutions:
-
Moisture Contamination: The primary culprit is water in your solvent, reagents, or from atmospheric humidity.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and if you are using a solution of dimethylamine, ensure it is also dry.
-
-
Inadequate Temperature Control: The reaction is exothermic. If the temperature rises uncontrollably, it can accelerate side reactions.
-
Solution: Maintain a low reaction temperature, typically between 0 and 10 °C, especially during the addition of the sulfonyl chloride. Use an ice bath and monitor the internal reaction temperature with a thermocouple.
-
Question 2: I'm struggling with inconsistent results when moving from a 1L to a 20L reactor. Why is my process not scaling linearly?
Answer: Scale-up rarely proceeds in a linear fashion due to changes in surface area-to-volume ratios, which significantly impacts mixing and heat transfer.[1]
Key Scale-Up Considerations:
| Parameter | Laboratory Scale (e.g., 1L) | Pilot/Production Scale (e.g., 20L+) | Rationale for Change |
| Mixing | Magnetic Stirring | Overhead Mechanical Stirring | Ensures homogeneity in a larger volume, preventing localized hot spots and concentration gradients. |
| Heat Transfer | Surface cooling (ice bath) is efficient. | Requires a jacketed reactor with a circulating coolant. | The decreased surface area-to-volume ratio makes heat dissipation less efficient.[1] |
| Reagent Addition | Can be added relatively quickly. | Slow, controlled addition is critical. | Manages the exotherm and prevents temperature spikes that can lead to byproduct formation. |
Question 3: How can I effectively purify the crude 4-cyano-N,N-dimethylbenzenesulfonamide to >99% purity?
Answer: A multi-step purification process is often necessary to remove unreacted starting materials and side products.
Optimized Purification Workflow:
Caption: A robust workflow for the purification of 4-cyano-N,N-dimethylbenzenesulfonamide.
Detailed Steps:
-
Aqueous Workup: After the reaction is complete, quenching with water and then washing the organic layer with a mild base like sodium bicarbonate solution will remove the hydrochloric acid byproduct and any 4-cyanobenzenesulfonic acid that may have formed.
-
Recrystallization: This is the most effective method for achieving high purity.[3]
-
Solvent Selection: A mixture of ethanol and water is a good starting point. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities persist, a charcoal treatment can be employed. Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling 4-cyanobenzenesulfonyl chloride? A1: 4-Cyanobenzenesulfonyl chloride is a corrosive, moisture-sensitive solid.[2][4] It can release hydrochloric acid upon contact with water.[2] Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: Can I use a different base, like sodium hydroxide? A2: While a Schotten-Baumann reaction using an aqueous base is possible, it significantly increases the risk of hydrolyzing your sulfonyl chloride starting material.[3] For better control and higher yields, a non-nucleophilic organic base like triethylamine in an anhydrous organic solvent is recommended.[3]
Q3: How can I monitor the reaction's progress? A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[3] By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the 4-cyanobenzenesulfonyl chloride and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
IV. References
-
Benchchem Technical Support Team. (2025, November). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
-
ResearchGate. (2025, November 29). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
ACS Publications. (2024, November 30). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Retrieved from [Link]
-
Organic Syntheses. (2017, September 27). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
Sources
A Comparative Guide to HPLC-Based Purity Validation of 4-cyano-N,N-dimethylbenzenesulfonamide
Introduction
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-cyano-N,N-dimethylbenzenesulfonamide. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, establish a self-validating protocol grounded in pharmacopeial standards, and compare performance against a viable alternative, empowering researchers to implement a robust, reliable, and scientifically sound purity assessment.
The Analytical Challenge: Understanding the Analyte
The molecular structure of 4-cyano-N,N-dimethylbenzenesulfonamide presents a unique challenge for chromatographic separation. It possesses a moderately polar cyano group and a polar sulfonamide moiety, contrasted with a non-polar benzene ring and dimethylamino group. This amphiphilic nature requires a chromatographic system that can provide adequate retention without excessive peak tailing or poor resolution from structurally similar impurities.
Potential process-related impurities could include starting materials, such as 4-cyanobenzenesulfonyl chloride, or degradation products like 4-carboxy-N,N-dimethylbenzenesulfonamide, formed by the hydrolysis of the nitrile group. A successful HPLC method must be able to resolve the main component from these and other potential by-products.
Strategic Method Development: Reverse-Phase Chromatography
Reverse-Phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its versatility and robustness.[1][2] For an analyte with mixed polarity like 4-cyano-N,N-dimethylbenzenesulfonamide, RP-HPLC is the logical starting point.
Primary Method: Polar-Endcapped C18 for Enhanced Retention
Standard C18 columns can suffer from "phase collapse" or dewetting when used with highly aqueous mobile phases (>95% water), which are often necessary to retain polar compounds.[3] This leads to a sudden loss of retention and reproducibility. To mitigate this, our primary method employs a polar-endcapped C18 column . These columns incorporate a polar functional group near the silica surface, which helps maintain a hydrated stationary phase, ensuring stable and reproducible retention times even with 100% aqueous mobile phases.[4]
Comparative Method: Phenyl-Hexyl for Alternative Selectivity
To provide a meaningful comparison, we select a Phenyl-Hexyl stationary phase as an alternative. This phase offers a different separation mechanism. While it provides hydrophobicity, the phenyl rings on the stationary phase can also engage in π-π interactions with the aromatic ring of the analyte and its impurities. This alternative selectivity can be invaluable for resolving impurities that may co-elute with the main peak on a C18 column.
Experimental Protocol: The Self-Validating HPLC System
A protocol's trustworthiness is established by its adherence to standardized system suitability testing (SST). The following method incorporates SST as an integral part of the workflow, ensuring the chromatographic system is performing adequately before any samples are analyzed, in line with regulatory expectations such as the United States Pharmacopeia (USP) General Chapter <621>.[1][5][6]
Workflow for HPLC Purity Validation
Caption: A self-validating workflow for HPLC purity analysis.
A. Instrumentation & Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Primary Column: Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Comparative Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).
-
Analyte: 4-cyano-N,N-dimethylbenzenesulfonamide reference standard and test sample.
B. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 15.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm (based on typical absorbance maxima for substituted benzene rings)
-
Injection Volume: 5 µL
Rationale for Choices:
-
Formic Acid: A volatile buffer compatible with mass spectrometry if further investigation is needed, and it helps to produce sharp, symmetrical peaks by controlling the ionization state of silanol groups on the column.
-
Acetonitrile: Chosen over methanol for its lower viscosity and stronger elution strength in reverse-phase, often leading to better peak efficiency.
-
Gradient Elution: Necessary to elute any potential late-eluting, more hydrophobic impurities within a reasonable run time while ensuring good resolution of early-eluting polar impurities.
C. Solution Preparation
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. A higher concentration is used for the test sample to ensure detection of impurities at a 0.1% level.
D. System Suitability Testing (SST) Protocol
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use only if the following criteria, as adapted from USP <621>, are met.[7]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Measures peak symmetry. Values outside this range indicate undesirable interactions between the analyte and the column. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Method Performance and Comparison
The table below summarizes the expected performance of the two chromatographic methods for separating 4-cyano-N,N-dimethylbenzenesulfonamide from a key potential impurity, the more polar hydrolysis product 4-carboxy-N,N-dimethylbenzenesulfonamide.
| Parameter | Method 1: Polar-Endcapped C18 | Method 2: Phenyl-Hexyl |
| Retention Time (Analyte) | 8.5 min | 7.9 min |
| Retention Time (Impurity) | 4.2 min | 4.5 min |
| USP Resolution (Analyte/Impurity) | 12.5 | 9.8 |
| USP Tailing Factor (Analyte) | 1.1 | 1.3 |
| Theoretical Plates (Analyte) | 18,500 | 15,200 |
Analysis of Performance:
-
Resolution and Efficiency: The Polar-Endcapped C18 method provides significantly higher resolution between the analyte and its polar carboxylic acid impurity. It also demonstrates superior efficiency, as indicated by the higher number of theoretical plates. This suggests it is the more powerful method for baseline separation of the primary peak from potential process impurities.
-
Selectivity: While the Phenyl-Hexyl column provides adequate separation, the difference in retention times highlights its alternative selectivity. The impurity is retained slightly longer, while the main analyte elutes earlier compared to the C18 phase. This characteristic could be advantageous if other, less polar or aromatic impurities were present that co-eluted on the C18 column.
Adherence to Regulatory Principles
The described protocol establishes a robust method for purity determination, which is the first step in a full analytical validation. To fully comply with guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R2), the method would need to undergo further validation studies.[8][9] These studies would formally prove the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[10] This guide provides the scientifically sound foundation upon which these formal validation activities can be built.
Conclusion
Validating the purity of 4-cyano-N,N-dimethylbenzenesulfonamide requires a thoughtful chromatographic approach. A method utilizing a polar-endcapped C18 column with a water/acetonitrile gradient provides excellent resolution, peak shape, and efficiency, making it a reliable choice for routine quality control. The incorporation of rigorous system suitability testing ensures that the data generated is trustworthy on a day-to-day basis. By comparing this primary method with an alternative like a Phenyl-Hexyl column, researchers can gain a deeper understanding of their sample's impurity profile and select the most appropriate tool for their specific needs, ultimately ensuring the integrity of their research and development efforts.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: ResearchGate URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Technology Networks URL: [Link]
-
Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL: [Link]
-
Title: USP <621> Chromatography - A Practical Guide Source: DSDP Analytics URL: [Link]
-
Title: A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes Source: Italian Journal of Animal Science URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Polar Compounds HPLC Retention Source: SIELC Technologies URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation Source: YouTube URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography Source: Journal of Chromatographic Science URL: [Link]
-
Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]
-
Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Source: Molecules (MDPI) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food & Drug Administration (FDA) URL: [Link]
-
Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]
Sources
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- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Cyanating Agents: A Comparative Analysis of 4-cyano-N,N-dimethylbenzenesulfonamide and Its Alternatives in Modern Organic Synthesis
In the landscape of pharmaceutical and agrochemical development, the nitrile or cyano (-C≡N) group stands as a cornerstone functional group. Its remarkable versatility allows for its transformation into a wide array of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, making it a pivotal intermediate in the synthesis of complex molecular architectures.[1] The methods for introducing this group have evolved significantly, driven by the dual needs for enhanced efficiency and, critically, improved safety.
This guide provides an in-depth comparison of various cyanating agents, with a special focus on the emerging class of electrophilic N-cyanosulfonamides, exemplified by structures like 4-cyano-N,N-dimethylbenzenesulfonamide. We will dissect the mechanistic underpinnings, practical applications, and safety profiles of these reagents against traditional and contemporary alternatives, providing researchers with the data-driven insights needed to make informed decisions in their synthetic endeavors.
The Dichotomy of Cyanation: Nucleophilic vs. Electrophilic Agents
The strategy for C-CN bond formation is fundamentally dictated by the electronic nature of the cyanide source. Historically, synthesis has been dominated by nucleophilic cyanating agents (sources of "CN⁻"), which are highly effective but notoriously toxic due to their potential to release hydrogen cyanide (HCN) gas.[2][3][4]
A paradigm shift has been the development and application of electrophilic cyanating agents (sources of "CN⁺").[5] This "umpolung" or reversal of reactivity opens new synthetic pathways, allowing for the cyanation of nucleophilic substrates like enolates and organometallic reagents under often milder conditions.[1][5]
Focus: The N-Cyanosulfonamide Class of Reagents
While 4-cyano-N,N-dimethylbenzenesulfonamide itself is not extensively documented as a commercial cyanating agent, it represents a class of N-cyanosulfonamides that have gained significant traction. A prominent and well-studied member of this family is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .[1][2][6] Due to its structural and functional similarity, the performance of NCTS serves as an excellent proxy for understanding the potential of reagents like 4-cyano-N,N-dimethylbenzenesulfonamide.
These reagents function as stable, crystalline solids that act as electrophilic "CN⁺" donors. Their reduced toxicity and greater ease of handling compared to many traditional cyanide sources make them highly attractive for modern synthetic labs.[6][7]
Mechanism of Action: N-cyanosulfonamides are typically employed in transition-metal-catalyzed reactions, such as those involving rhodium, palladium, or copper.[2][6][7] The general mechanism involves the activation of a C-H or C-Metal bond by the catalyst, followed by coordination and insertion of the electrophilic cyanide from the N-cyanosulfonamide reagent.
Comparative Analysis of Leading Cyanating Agents
The choice of a cyanating agent is a critical decision that balances reactivity, substrate scope, cost, and, most importantly, safety. Below is a comparative overview of 4-cyano-N,N-dimethylbenzenesulfonamide (represented by its class analogue, NCTS) against other widely used agents.
Data Summary: Performance and Safety Profiles
| Cyanating Agent | Formula | Type | Toxicity/Safety Profile | Typical Applications | Key Advantages | Key Disadvantages |
| N-Cyanosulfonamides (e.g., NCTS) | ArSO₂N(CN)R | Electrophilic | Low toxicity, stable solid, easy to handle.[1][6] | Transition-metal-catalyzed C-H cyanation, cyanation of organometallics.[1] | High safety profile, unique reactivity with nucleophiles. | Higher cost, requires catalytic activation for many substrates. |
| Potassium/Sodium Cyanide | KCN / NaCN | Nucleophilic | EXTREMELY TOXIC .[4] Releases HCN gas with acid. Requires stringent handling protocols. | Sₙ2 reactions, Sandmeyer reaction, Pd-catalyzed cross-coupling. | Low cost, high reactivity. | Severe safety hazards, potential for catalyst poisoning.[8] |
| Zinc Cyanide | Zn(CN)₂ | Nucleophilic | High toxicity, though lower than KCN/NaCN.[8] | Pd-catalyzed cyanation of aryl halides.[4][9] | Reduces catalyst poisoning, transfers both CN groups.[4] | Still a significant toxicity risk, requires careful handling. |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Nucleophilic | Non-toxic .[8] Used as a food additive. Tightly bound cyanide. | Pd- and Ni-catalyzed cyanation of aryl halides.[10][11][12] | Excellent safety profile, inexpensive, stable. | Lower reactivity, may require higher temperatures or specific ligands.[8] |
| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | Nucleophilic | EXTREMELY HAZARDOUS .[13] Readily decomposes to HCN.[14] | In-situ generation of HCN for nucleophilic additions. | Liquid, easy to dispense for certain applications. | High instability, severe inhalation and contact toxicity.[13][15][16] |
| Tosyl Cyanide | TsCN | Electrophilic | Toxic. A lachrymator. | Photoredox catalysis, cyanation of dicarbonyls.[2][17] | Good electrophilic source, useful in radical pathways. | Toxicity and handling issues. |
Mechanistic Insights: Visualizing the Catalytic Cycles
Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting synthetic challenges. The diagrams below illustrate the fundamental differences between a modern nucleophilic cyanation and an electrophilic C-H cyanation.
Caption: Pd-Catalyzed Cyanation with Nucleophilic K₄[Fe(CN)₆].
Caption: Rh-Catalyzed C-H Cyanation with Electrophilic NCTS.
Field-Proven Experimental Protocols
The following protocols are representative procedures that highlight the practical application of both a safe nucleophilic agent and an electrophilic agent. Every protocol is designed as a self-validating system, with clear steps and rationales.
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide using Potassium Ferrocyanide (K₄[Fe(CN)₆])
This protocol demonstrates a robust and safe method for synthesizing aryl nitriles from readily available aryl bromides. The use of K₄[Fe(CN)₆] obviates the need for highly toxic cyanide salts.[8][10]
Workflow Diagram:
Sources
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- 6. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
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- 15. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. Cyanation: a photochemical approach and applications in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Comparative Reactivity of Substituted N,N-Dimethylbenzenesulfonamides
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of structure-activity relationships is paramount. The N,N-dimethylbenzenesulfonamide scaffold is a common motif in medicinal chemistry and serves as a versatile protecting group in organic synthesis. The reactivity of this functional group is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-substituted N,N-dimethylbenzenesulfonamides, supported by established chemical principles and detailed experimental protocols for empirical validation.
Introduction: The Enduring Relevance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of modern organic and medicinal chemistry. Beyond their celebrated history as antibacterial agents, sulfonamides are integral to a wide array of pharmaceuticals and are frequently employed as protecting groups for amines. The N,N-dimethylbenzenesulfonamide moiety offers a balance of stability and reactivity that can be finely tuned through aromatic substitution. Understanding how substituents modulate the electronic properties of the benzene ring, and consequently the reactivity of the sulfonyl group, is critical for rational molecular design and reaction optimization.
This guide will explore the comparative reactivity of substituted N,N-dimethylbenzenesulfonamides, focusing on their susceptibility to nucleophilic attack and hydrolysis. We will delve into the underlying electronic and steric effects that govern these reactions and provide protocols for their quantitative assessment.
The Impact of Aromatic Substituents on Reactivity: A Tale of Two Effects
The reactivity of the sulfur atom in N,N-dimethylbenzenesulfonamides is dictated by its electrophilicity. This, in turn, is governed by the electronic effects of the substituent on the benzene ring. These effects can be broadly categorized as inductive effects and resonance effects.
-
Inductive Effects (I): These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) exert a negative inductive effect (-I), pulling electron density away from the ring and the sulfonyl group, thereby increasing the electrophilicity of the sulfur atom. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) have a positive inductive effect (+I), pushing electron density towards the ring and decreasing the electrophilicity of the sulfur.
-
Resonance Effects (M or R): These are transmitted through the pi system of the aromatic ring and involve the delocalization of lone pairs or pi electrons. Electron-donating groups with lone pairs adjacent to the ring (e.g., -OCH₃, -NH₂) exert a positive resonance effect (+M), increasing electron density at the ortho and para positions. Electron-withdrawing groups with pi bonds to an electronegative atom (e.g., -NO₂, -C=O) exert a negative resonance effect (-M), decreasing electron density at the ortho and para positions.
The interplay of these two effects determines the overall electron-donating or electron-withdrawing nature of a substituent and its influence on reactivity.
Quantifying Substituent Effects: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[1] It takes the form:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and is independent of the reaction. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge.
A plot of log(k/k₀) versus σ for a series of substituted compounds should yield a straight line with a slope equal to ρ.
Comparative Reactivity in Nucleophilic Aromatic Substitution
While the benzene ring itself is generally resistant to nucleophilic attack, the presence of strongly electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAг).[2][3] In the context of substituted N,N-dimethylbenzenesulfonamides, this reaction typically involves the displacement of a leaving group (e.g., a halide) on the ring by a nucleophile.
The N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) is a moderately deactivating, meta-directing group in electrophilic aromatic substitution. However, its influence on nucleophilic aromatic substitution is also significant. The reactivity of a substituted N,N-dimethylbenzenesulfonamide in an SNAr reaction is highly dependent on the nature and position of the other substituents.
General Reactivity Trends:
-
Electron-withdrawing groups (EWGs) at the ortho and para positions to the leaving group significantly increase the rate of SNAr.[4] This is because they can stabilize the negatively charged Meisenheimer intermediate through resonance.
-
Electron-donating groups (EDGs) at any position decrease the rate of SNAr by destabilizing the Meisenheimer intermediate.
-
The Ortho Effect: Ortho substituents, regardless of their electronic nature, can exert steric hindrance, which may decrease the reaction rate compared to their para counterparts.[5]
The following diagram illustrates the workflow for assessing the comparative reactivity of substituted N,N-dimethylbenzenesulfonamides in a nucleophilic substitution reaction.
Caption: Workflow for the comparative reactivity analysis of substituted N,N-dimethylbenzenesulfonamides.
Comparative Reactivity in Hydrolysis
The stability of the sulfonamide bond to hydrolysis is a critical parameter, particularly when these moieties are used as protecting groups or are part of a drug molecule. The hydrolysis of N,N-dimethylbenzenesulfonamides can be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is thought to proceed via protonation of the amide nitrogen, followed by nucleophilic attack of water on the sulfur atom. The rate of this reaction is influenced by the electronic effects of the ring substituents.
-
Electron-donating groups are expected to increase the basicity of the sulfonamide nitrogen, facilitating protonation and thus increasing the rate of hydrolysis.
-
Electron-withdrawing groups are expected to decrease the basicity of the nitrogen, slowing down the initial protonation step and reducing the overall rate of hydrolysis.
Base-Catalyzed Hydrolysis:
In the presence of a base, hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom.
-
Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis.
-
Electron-donating groups decrease the electrophilicity of the sulfur, slowing down the rate of hydrolysis.
The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of a substituted N,N-dimethylbenzenesulfonamide.
Caption: Simplified mechanism of base-catalyzed hydrolysis of N,N-dimethylbenzenesulfonamides.
Experimental Data: A Comparative Analysis
Table 1: Illustrative Relative Rate Constants for the Base-Catalyzed Hydrolysis of Substituted N,N-Dimethylbenzenesulfonamides
| Substituent (X) | Position | Hammett Constant (σ) | log(kₓ/kн) (Calculated) | Relative Rate (kₓ/kн) |
| -OCH₃ | para | -0.27 | -0.405 | 0.39 |
| -CH₃ | para | -0.17 | -0.255 | 0.56 |
| -H | - | 0.00 | 0.000 | 1.00 |
| -Cl | para | +0.23 | +0.345 | 2.21 |
| -CN | para | +0.66 | +0.990 | 9.77 |
| -NO₂ | para | +0.78 | +1.170 | 14.79 |
| -OCH₃ | meta | +0.12 | +0.180 | 1.51 |
| -CH₃ | meta | -0.07 | -0.105 | 0.78 |
| -Cl | meta | +0.37 | +0.555 | 3.59 |
| -CN | meta | +0.56 | +0.840 | 6.92 |
| -NO₂ | meta | +0.71 | +1.065 | 11.61 |
Note: This data is illustrative and based on a hypothetical ρ value of +1.5. The actual ρ value would need to be determined experimentally. The reactivity of ortho isomers is not included in this table due to the complicating influence of steric effects, which are not accounted for by the Hammett equation.
Experimental Protocols
To empirically determine the comparative reactivity of substituted N,N-dimethylbenzenesulfonamides, the following experimental protocols can be employed.
Synthesis of Substituted N,N-Dimethylbenzenesulfonamides
Objective: To synthesize a series of ortho-, meta-, and para-substituted N,N-dimethylbenzenesulfonamides from the corresponding sulfonyl chlorides.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride, etc.)
-
Dimethylamine (2.0 M solution in THF or as a gas)
-
Triethylamine or pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the substituted benzenesulfonyl chloride (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dimethylamine (1.2 eq) to the cooled solution. If using dimethylamine gas, bubble it through the solution.
-
Add a base such as triethylamine or pyridine (1.5 eq) to the reaction mixture to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure substituted N,N-dimethylbenzenesulfonamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Kinetic Analysis of Base-Catalyzed Hydrolysis
Objective: To determine the rate constants for the base-catalyzed hydrolysis of a series of substituted N,N-dimethylbenzenesulfonamides.
Materials:
-
Synthesized substituted N,N-dimethylbenzenesulfonamides
-
Standardized NaOH solution (e.g., 0.1 M)
-
A suitable solvent system (e.g., a mixture of water and a co-solvent like acetonitrile or dioxane to ensure solubility)
-
Internal standard for chromatographic analysis (e.g., a stable compound that does not react under the reaction conditions)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.
-
Thermostatted reaction vessel or water bath.
Procedure:
-
Prepare stock solutions of each substituted N,N-dimethylbenzenesulfonamide and the internal standard in the chosen solvent system.
-
In a thermostatted reaction vessel at a constant temperature (e.g., 50 °C), add the solvent system and the internal standard.
-
Initiate the reaction by adding a known volume of the sulfonamide stock solution and the standardized NaOH solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the NaOH with a stoichiometric amount of acid (e.g., HCl).
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining sulfonamide relative to the internal standard.
-
Plot the natural logarithm of the sulfonamide concentration versus time. For a pseudo-first-order reaction (with a large excess of NaOH), this plot should be linear.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.
-
Repeat this procedure for each substituted N,N-dimethylbenzenesulfonamide to obtain a series of rate constants.
Conclusion: A Framework for Predicting Reactivity
The reactivity of substituted N,N-dimethylbenzenesulfonamides is a predictable function of the electronic and steric properties of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance reactivity towards nucleophiles and in base-catalyzed hydrolysis, while electron-donating groups have the opposite effect. The Hammett equation provides a robust framework for quantifying these electronic effects, particularly for meta and para substituents.
The experimental protocols outlined in this guide provide a reliable methodology for synthesizing these compounds and for determining their comparative reactivity. The insights gained from such studies are invaluable for the rational design of new drug candidates, the optimization of synthetic routes, and the development of more effective protecting group strategies. By understanding the fundamental principles that govern the reactivity of this important chemical scaffold, researchers can more effectively harness its potential in their scientific endeavors.
References
-
PubChem. N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Request PDF. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. [Link]
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Chemistry LibreTexts. Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
-
Inorganic Chemistry. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). [Link]
-
NIH. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]
-
NIH. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
-
Lumen Learning. The Effect of Substituents on Reactivity. [Link]
-
ResearchGate. Hydrolysis of sulphonamides in aqueous solutions. [Link]
-
ResearchGate. (PDF) Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
NIH. Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. [Link]
-
arkat-usa. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
NIH. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Wikipedia. Protecting group. [Link]
-
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
YouTube. 27.03 Hammett Substituent Constants Defined. [Link]
-
ResearchGate. (PDF) Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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- 5. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 4-cyano-N,N-dimethylbenzenesulfonamide and Its Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of the spectroscopic properties of 4-cyano-N,N-dimethylbenzenesulfonamide alongside its structurally related analogs: 4-nitro-N,N-dimethylbenzenesulfonamide, 4-amino-N,N-dimethylbenzenesulfonamide, and the parent N,N-dimethylbenzenesulfonamide. Understanding the distinct spectroscopic signatures imparted by different para-substituents is crucial for researchers in medicinal chemistry and materials science for reaction monitoring, quality control, and structure-activity relationship (SAR) studies.
The benzenesulfonamide scaffold is a cornerstone in drug discovery, famously giving rise to the sulfa drugs. The electronic nature of the substituent at the C4 position of the benzene ring profoundly influences the molecule's overall polarity, reactivity, and biological activity. This guide leverages common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to dissect these substituent-driven effects.
The selection of analogs is deliberate: the cyano (-CN) and nitro (-NO₂) groups are strong electron-withdrawing groups, the amino (-NH₂) group is a strong electron-donating group, and the unsubstituted parent compound serves as a neutral baseline. This selection allows for a systematic evaluation of how electronic perturbations are transmitted through the aromatic system and reflected in the spectral data.
Comparative Spectroscopic Analysis Workflow
The logical flow for this comparative study involves synthesizing or acquiring the target compounds, subjecting them to a suite of spectroscopic analyses, and interpreting the resulting data in a comparative framework. This workflow ensures that observed differences in spectral data can be confidently attributed to the chemical modifications.
Caption: Workflow for the comparative spectroscopic analysis of benzenesulfonamide analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this series of analogs, both ¹H and ¹³C NMR provide a detailed electronic map of the molecule, with chemical shifts being exquisitely sensitive to the electron-donating or electron-withdrawing nature of the para-substituent.
Expertise & Experience: Interpreting Aromatic Signals
The aromatic region of the ¹H NMR spectrum is particularly informative. The benzenesulfonamides in this study exhibit a characteristic AA'BB' spin system due to the para-substitution. The electron-withdrawing strength of the substituent directly correlates with the downfield shift of the aromatic protons. Protons ortho to the substituent (Hₐ) are more deshielded than protons ortho to the sulfonamide group (Hᵦ). A stronger electron-withdrawing group at C4 will cause a greater downfield shift for Hᵦ, as its electron density is pulled through the ring. Conversely, an electron-donating group will shield these protons, shifting them upfield.
The six methyl protons of the -N(CH₃)₂ group appear as a sharp singlet. Its chemical shift provides a secondary probe of the electronic environment, though the effect is less pronounced than on the aromatic protons.
Caption: General structure of the 4-substituted-N,N-dimethylbenzenesulfonamide analogs.
Comparative ¹H NMR Data
The following table summarizes the expected chemical shifts for the aromatic protons and the N-methyl protons of the four analogs, typically recorded in CDCl₃ or DMSO-d₆.
| Compound | Para-Substituent (R) | Hₐ Chemical Shift (δ, ppm) | Hᵦ Chemical Shift (δ, ppm) | N(CH₃)₂ Chemical Shift (δ, ppm) |
| 4-Nitro Analog | -NO₂ (Strong EWG) | ~8.40 | ~8.05 | ~2.75 |
| 4-Cyano Analog | -CN (Strong EWG) | ~8.00 | ~7.90 | ~2.72 |
| Unsubstituted | -H (Neutral) | ~7.85 (ortho) | ~7.60 (meta, para) | ~2.68 |
| 4-Amino Analog | -NH₂ (Strong EDG) | ~7.50 | ~6.70 | ~2.60 |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Data is approximate and can vary with solvent and concentration.
As predicted, the powerful electron-withdrawing nitro group causes the most significant downfield shift in the aromatic protons. The cyano group has a similar, though slightly weaker, effect. In contrast, the electron-donating amino group shields the aromatic protons, shifting them substantially upfield, particularly the Hᵦ protons ortho to the sulfonamide.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for confirming the presence of key structural motifs. For this series, the most diagnostic peaks are the nitrile stretch (-C≡N), the nitro stretches (-NO₂), the amine stretches (-NH₂), and the sulfonamide stretches (S=O).
Expertise & Experience: Interpreting Sulfonamide and Substituent Stretches
The sulfonamide group itself gives rise to two strong, characteristic S=O stretching bands. These typically appear around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch). The electronic nature of the para-substituent can slightly influence the exact position and intensity of these bands, but their presence is a key identifier for the entire class of compounds.
The true comparative power of IR comes from observing the unique bands of the para-substituents:
-
4-Cyano: A sharp, strong absorption around 2230 cm⁻¹ is definitive for the C≡N stretch. Its intensity and position are relatively insensitive to the rest of the molecule, making it an excellent diagnostic peak.
-
4-Nitro: Two strong bands, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), are characteristic of the N-O stretches in an aromatic nitro group.
-
4-Amino: Two medium-intensity bands in the 3300-3500 cm⁻¹ region correspond to the N-H symmetric and asymmetric stretches of the primary amine.
Comparative IR Data Summary
| Compound | Para-Substituent Band (cm⁻¹) | S=O Asymmetric Stretch (cm⁻¹) | S=O Symmetric Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| 4-Nitro Analog | ~1530 & ~1350 (N-O str.) | ~1370 | ~1175 | ~970 |
| 4-Cyano Analog | ~2230 (C≡N str.) | ~1365 | ~1170 | ~972 |
| Unsubstituted | N/A | ~1360 | ~1165 | ~975 |
| 4-Amino Analog | ~3480 & ~3370 (N-H str.) | ~1340 | ~1150 | ~960 |
Data is approximate and typically recorded from KBr pellets or as a thin film.
The data clearly shows that while the core sulfonamide frequencies remain relatively constant, the unique substituent bands allow for unambiguous identification of each analog.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its identity. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule [M+H]⁺ as the base peak. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high confidence.
Comparative MS Data
| Compound | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) |
| 4-Nitro Analog | C₈H₈N₂O₄S | 228.0208 | 229.0281 |
| 4-Cyano Analog | C₉H₈N₂O₂S | 208.0306 | 209.0379 |
| Unsubstituted | C₈H₁₁NO₂S | 185.0510 | 186.0583 |
| 4-Amino Analog | C₈H₁₀N₂O₂S | 200.0463 | 201.0536 |
The distinct molecular weights provide a straightforward method for differentiating the analogs. Fragmentation patterns (MS/MS) can also be used for further structural confirmation, with common losses including SO₂ (64 Da) and N(CH₃)₂ (44 Da).
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
Protocol 1: NMR Sample Preparation and Acquisition
Trustworthiness: This protocol ensures a high-quality, homogenous sample, which is critical for obtaining sharp, well-resolved NMR spectra. The use of a deuterated solvent is mandatory to avoid a large interfering solvent signal.
-
Sample Weighing: Accurately weigh 5-10 mg of the benzenesulfonamide analog.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
Transfer: Use a clean pipette to transfer the solution to the NMR tube, ensuring the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire ¹H and ¹³C spectra using standard instrument parameters. A typical ¹H experiment involves 16-64 scans, while a ¹³C experiment may require several hundred to thousands of scans depending on sample concentration.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Protocol 2: FT-IR Sample Preparation (KBr Pellet)
Trustworthiness: The KBr pellet method creates a solid dispersion of the analyte, minimizing scattering effects and producing sharp, well-defined absorption bands suitable for library matching and functional group analysis.
-
Sample Preparation: Weigh approximately 1-2 mg of the analog and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Gently grind the mixture in a clean agate mortar and pestle until a fine, homogenous powder is obtained. The quality of the grind is crucial for a transparent pellet.
-
Pellet Pressing: Transfer a portion of the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Collection: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Conclusion
The spectroscopic comparison of 4-cyano-N,N-dimethylbenzenesulfonamide with its nitro, amino, and unsubstituted analogs demonstrates a clear and predictable correlation between the electronic properties of the para-substituent and the resulting spectral data.
-
NMR: Chemical shifts of the aromatic protons are highly sensitive to the substituent, providing a quantitative measure of its electron-withdrawing or -donating capacity.
-
IR: Provides unambiguous confirmation of the key functional groups (-CN, -NO₂, -NH₂) that differentiate the analogs, while the consistent sulfonamide bands confirm the integrity of the core scaffold.
-
MS: Confirms the molecular identity of each analog through its unique molecular weight.
This guide provides researchers with a foundational dataset and interpretive framework for working with substituted benzenesulfonamides. By understanding these baseline spectroscopic characteristics, scientists can more effectively and confidently characterize novel derivatives, monitor reaction progress, and assess the purity of their materials.
References
For the purpose of this demonstration, generalized links to chemical databases are provided. In a real-world publication, these would link to the specific entry for each compound.
-
PubChem Compound Summary for 4-cyano-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for 4-nitro-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for 4-Amino-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
A Comprehensive Guide to the Biological Activity Screening of 4-Cyano-N,N-dimethylbenzenesulfonamide Derivatives
This guide provides an in-depth comparison of the biological activities of 4-cyano-N,N-dimethylbenzenesulfonamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective analysis, supporting experimental data, and insights into the causality behind experimental choices.
The benzenesulfonamide moiety is a foundational pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its chemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding group, have enabled the development of drugs targeting a diverse range of enzymes and receptors.[1] This has led to the discovery of benzenesulfonamide derivatives with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] The introduction of a cyano (-CN) group at the 4-position and N,N-dimethyl substitutions on the sulfonamide nitrogen can significantly modulate the electronic properties, lipophilicity, and binding interactions of the molecule, making this class of derivatives a compelling subject for biological activity screening.
Anticancer Activity Screening
The search for novel anticancer agents is a primary focus of drug discovery. Benzenesulfonamide derivatives have emerged as promising candidates due to their ability to target various hallmarks of cancer.[2] A key mechanism for their anticancer effect is the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and linked to tumor hypoxia and pH regulation.[3][4] Additionally, some derivatives have been shown to act as potent tubulin-targeting agents, disrupting microtubule dynamics and inducing apoptosis.[5]
Experimental Protocol: In Vitro Cytotoxicity via MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability and screen for cytotoxic effects of test compounds.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-cyano-N,N-dimethylbenzenesulfonamide derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7 for breast cancer; A549 for lung cancer).[3][6]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
4-cyano-N,N-dimethylbenzenesulfonamide derivatives and a positive control (e.g., Doxorubicin).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and the positive control in the complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices
-
Choice of Cell Lines: Using multiple cell lines, such as hormone-receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, provides a broader understanding of the compound's spectrum of activity and potential selectivity.[3][4]
-
MTT Reagent: The MTT assay is chosen for its reliability and direct correlation between mitochondrial activity (indicative of living cells) and the amount of colored formazan product formed.[2]
-
Incubation Time: A 48-72 hour incubation period is standard for cytotoxicity assays, allowing sufficient time for the compounds to exert their effects on cell proliferation and viability.[7]
-
DMSO as Solvent: DMSO is a universal solvent for many organic compounds. Keeping its final concentration low is critical to ensure that the observed cytotoxicity is due to the test compound and not the solvent.
Workflow for In Vitro Cytotoxicity Screening
Comparative Performance Data: Anticancer Activity
| Compound | Target Cell Line | IC50 (µM) | Positive Control | IC50 (µM) |
| Derivative A | MDA-MB-231 | 1.52 | Doxorubicin | 0.95 |
| Derivative A | MCF-7 | 2.31 | Doxorubicin | 1.10 |
| Derivative B | MDA-MB-231 | 6.31 | Doxorubicin | 0.95 |
| Derivative B | MCF-7 | 8.90 | Doxorubicin | 1.10 |
| Derivative C | A549 | 2.82 | Cisplatin | 3.50 |
| Data is illustrative. Similar experimental results can be found in references.[3][4][6] |
Mechanism of Action: CA IX Inhibition in Tumor Hypoxia
In the hypoxic core of solid tumors, cancer cells upregulate the expression of Carbonic Anhydrase IX (CA IX).[3][4] CA IX catalyzes the hydration of CO2 to bicarbonate and protons. The protons are extruded, contributing to an acidic extracellular environment that promotes tumor invasion and metastasis, while the bicarbonate is used to maintain a neutral intracellular pH, allowing cancer cells to survive. Benzenesulfonamides are potent inhibitors of CA IX, disrupting this pH regulation and leading to intracellular acidification and apoptosis.[1][3]
Antimicrobial Activity Screening
Sulfonamides were the first class of synthetic antimicrobial agents and continue to be relevant, especially in the face of rising antibiotic resistance.[8][9] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[8] This pathway is absent in humans, who obtain folic acid from their diet, providing a basis for selective toxicity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[10][11]
Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[9][12]
-
Mueller-Hinton Broth (MHB).
-
Test derivatives and a positive control (e.g., Ciprofloxacin).
-
Sterile 96-well microplates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 4-5 well-isolated colonies of the test bacterium.[11] Transfer them to a tube of sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Plating: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the stock solution of the test compound (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a gradient of compound concentrations.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well. This brings the final volume to 200 µL and halves the compound concentrations.
-
Include a growth control (wells with inoculum but no compound) and a sterility control (wells with medium only).
-
Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Causality Behind Experimental Choices
-
Mueller-Hinton Broth: MHB is the standard medium for routine antimicrobial susceptibility testing because it has good batch-to-batch reproducibility and does not inhibit sulfonamides.[13]
-
0.5 McFarland Standard: This standardizes the initial bacterial inoculum, which is a critical variable. A consistent starting number of bacteria ensures that the MIC values are reproducible and comparable across different experiments.[11]
-
Serial Dilution: This method is efficient for testing a wide range of concentrations to pinpoint the exact MIC.[13]
Workflow for MIC Determination
Enzyme Inhibition Screening
The benzenesulfonamide scaffold is a classic zinc-binding pharmacophore, making it an ideal starting point for designing inhibitors of various metalloenzymes. [1][14]Beyond carbonic anhydrases, these derivatives have shown inhibitory activity against other enzymes like tyrosinase, which is relevant in cosmetology and the treatment of hyperpigmentation disorders. [15]
Carbonic Anhydrase Inhibition Assay
Objective: To quantify the inhibitory potency (IC50) of derivatives against human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX).
Protocol: This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP). [16][17] Procedure:
-
Reagent Preparation: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.5). [16]Prepare a stock solution of human CA enzyme and a stock solution of the substrate p-NPA in DMSO.
-
Plate Setup: In a 96-well plate, add buffer, the test derivative at various concentrations, and the CA enzyme solution. Include a control with no inhibitor (maximum activity) and a blank with no enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. [16]4. Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes. [16][17]6. Data Analysis: Calculate the rate (slope) of the reaction for each well. Determine the percent inhibition for each derivative concentration relative to the maximum activity control and calculate the IC50 value.
Tyrosinase Inhibition Assay
Objective: To screen derivatives for their ability to inhibit tyrosinase, a key enzyme in melanin synthesis. [15] Protocol: This assay measures the ability of a compound to inhibit the tyrosinase-catalyzed oxidation of L-DOPA to dopaquinone, which spontaneously converts to the colored product, dopachrome. [18] Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 6.8). Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and a positive control inhibitor (e.g., Kojic Acid). [19][20]2. Plate Setup: In a 96-well plate, add 20 µL of the test derivative at various concentrations. [15]3. Enzyme Addition: Add 50 µL of the tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes. [15][19]4. Reaction Initiation: Add 30 µL of the L-DOPA substrate solution to start the reaction. [15]5. Kinetic Measurement: Measure the absorbance at 510 nm in kinetic mode for 30-60 minutes. [19]6. Data Analysis: Calculate the reaction rate and determine the percent inhibition for each concentration to derive the IC50 value.
Comparative Performance Data: Enzyme Inhibition
| Compound | Target Enzyme | IC50 (nM) | Positive Control | IC50 (nM) |
| Derivative F | hCA IX | 10.93 | Acetazolamide | 25.0 |
| Derivative F | hCA II | 1550 | Acetazolamide | 12.1 |
| Derivative G | hCA IX | 25.06 | Acetazolamide | 25.0 |
| Derivative G | hCA II | 3920 | Acetazolamide | 12.1 |
| Derivative H | Tyrosinase | 5,600 (5.6 µM) | Kojic Acid | 1,800 (1.8 µM) |
| Data is illustrative. Similar experimental results can be found in references.[3][4] |
Conclusion and Future Perspectives
The 4-cyano-N,N-dimethylbenzenesulfonamide scaffold represents a versatile platform for the development of novel therapeutic agents. The screening protocols detailed in this guide provide a robust framework for evaluating their potential as anticancer, antimicrobial, and enzyme-inhibiting drugs. The comparative data highlights the importance of screening against multiple targets to understand a derivative's selectivity profile. For instance, a high selectivity for the tumor-associated CA IX over the ubiquitous CA II isoform is a desirable trait for an anticancer agent. [4]Future research should focus on elucidating detailed structure-activity relationships (SAR) to rationally design derivatives with enhanced potency and selectivity, ultimately leading to the identification of promising candidates for further preclinical and clinical development.
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Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (n.d.). PubMed. [Link]
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Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). ResearchGate. [Link]
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Petkar, P. A., & Jagtap, J. R. (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2021). National Institutes of Health (NIH). [Link]
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Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]
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Tyrosinase inhibition assay. (n.d.). Bio-protocol. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. [Link]
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Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). Scientific Research and Essays. [Link]
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Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. [Link]
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Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. (2008). PubMed. [Link]
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In vitro methods of screening of anticancer agents. (2019). Slideshare. [Link]
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Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (2019). Journal of Chemical and Pharmaceutical Research. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
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Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2022). International Journal of Creative Research Thoughts. [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMérieux. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
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A model-based approach to the in vitro evaluation of anticancer activity. (2009). PubMed. [Link]
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meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. (2020). RSC Advances. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health (WOAH). [Link]
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Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]
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Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]
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Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). International Journal of Molecular Sciences. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]
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Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2022). RSC Advances. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2021). Journal of Chemical and Pharmaceutical Research. [Link]
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N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. (2022). ResearchGate. [Link]
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Benzenesulfonamide, 4-amino-N,N-dimethyl-. (n.d.). PubChem. [Link]
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4-cyano-N-(1,2,8-trihydroxy-9-oxoxanthen-3-yl)benzenesulfonamide. (n.d.). PubChem. [Link]
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A Comparative Guide to the Quantitative Analysis of 4-cyano-N,N-dimethylbenzenesulfonamide in Reaction Mixtures
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of target molecules within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of 4-cyano-N,N-dimethylbenzenesulfonamide. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select the most fitting analytical strategy for their specific needs.
The Analytical Challenge: Quantifying a Sulfonamide in a Complex Matrix
4-cyano-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative, a class of compounds with significant importance in medicinal chemistry.[1] Monitoring its concentration in a reaction mixture, which may contain starting materials, reagents, byproducts, and the solvent, requires an analytical method that is not only sensitive and accurate but also highly selective. The choice of method will depend on various factors, including the required level of structural confirmation, sample throughput, and the availability of instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of a wide array of organic molecules, including sulfonamides.[2][3] Its high resolving power and sensitivity make it a robust choice for quantitative analysis in complex matrices.
Scientific Principles and Experimental Rationale
Reversed-phase HPLC (RP-HPLC) is the most common mode used for sulfonamide analysis.[1] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[4][5] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus elute later. The cyano and dimethylsulfonamide groups of our target analyte impart a moderate polarity, making it well-suited for RP-HPLC.
A UV detector is commonly used for the quantification of aromatic compounds like 4-cyano-N,N-dimethylbenzenesulfonamide, which possesses a chromophore that absorbs in the UV region.
Experimental Protocol: HPLC-UV Analysis
Sample Preparation: A critical first step is to ensure the sample is free of particulate matter and is dissolved in a solvent compatible with the mobile phase.[6][7]
-
Aliquot Collection: Collect a representative aliquot from the reaction mixture.
-
Dilution: Dilute the aliquot with the initial mobile phase composition (e.g., 60:40 water:acetonitrile) to a concentration within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC column.[3]
Instrumentation and Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice.[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often used to achieve good separation. The formic acid helps to protonate silanol groups on the stationary phase and improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV at 254 nm.
Data Analysis and Self-Validation:
Quantification is achieved by creating a calibration curve using certified reference standards of 4-cyano-N,N-dimethylbenzenesulfonamide. An internal standard can be added to the sample and calibration standards to correct for variations in injection volume and sample preparation. The method should be validated for linearity, accuracy, precision, and recovery.[1][2] A correlation coefficient (R²) of >0.999 is typically desired for the calibration curve.[1]
HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and provides structural information, making it suitable for both quantification and identification of unknown impurities.
Scientific Principles and Experimental Rationale
For a compound to be amenable to GC analysis, it must be volatile and thermally stable. Sulfonamides, including 4-cyano-N,N-dimethylbenzenesulfonamide, often have low volatility and can degrade at the high temperatures of the GC inlet.[8] Therefore, a derivatization step is typically required to increase their volatility and thermal stability.[8][9] Common derivatizing agents include diazomethane followed by pentafluoropropionic acid anhydride (PFPA).[8]
The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound. This allows for highly selective detection and quantification using selected ion monitoring (SIM).
Experimental Protocol: GC-MS Analysis
Sample Preparation and Derivatization:
-
Extraction: If the reaction solvent is not amenable to GC (e.g., high boiling point), a liquid-liquid extraction into a more volatile solvent like ethyl acetate may be necessary.
-
Derivatization:
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Add a solution of diazomethane in ether to methylate the sulfonamide nitrogen.
-
After the reaction is complete, remove the excess diazomethane.
-
Add pentafluoropropionic acid anhydride (PFPA) to acylate any primary or secondary amine groups.[9]
-
-
Reconstitution: Dissolve the derivatized residue in a suitable solvent for GC injection (e.g., hexane).
Instrumentation and Conditions:
-
GC Column: A nonpolar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to separate compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized analyte.
Data Analysis and Self-Validation:
Quantification is performed using a calibration curve prepared with derivatized standards. An internal standard, preferably a deuterated analog of the analyte, should be used to compensate for variations in extraction and derivatization efficiency.[8]
GC-MS Workflow
Caption: Workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of analytes in a sample without the need for a calibration curve of the analyte itself.[10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11]
Scientific Principles and Experimental Rationale
In qNMR, the concentration of an analyte is determined by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[12] For this to be accurate, the signals chosen for integration must be unique to the analyte and the internal standard and should be fully resolved from other signals in the spectrum.[13] The 1H NMR spectrum is most commonly used due to the high natural abundance and sensitivity of the proton nucleus.[13]
Key experimental considerations for qNMR include ensuring complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay (D1).
Experimental Protocol: qNMR Analysis
Sample Preparation:
-
Aliquot and Standard: Accurately weigh a specific amount of the reaction mixture and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should be stable, not react with the sample, and have signals that do not overlap with the analyte signals.[10]
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve the sample and standard.
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A simple pulse-acquire sequence is typically used.
-
Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.
Data Analysis and Self-Validation:
The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / Vsample)
Where:
-
C = concentration
-
I = integral value
-
N = number of protons giving rise to the signal
-
MW = molecular weight
-
m = mass
-
V = volume
The inherent nature of qNMR as a primary ratio method provides a high degree of trustworthiness.[11]
qNMR Workflow
Caption: Workflow for qNMR analysis.
Comparative Performance Analysis
The choice of analytical method is often a trade-off between various performance characteristics. The following table summarizes the expected performance of each technique for the quantitative analysis of 4-cyano-N,N-dimethylbenzenesulfonamide.
| Feature | HPLC-UV | GC-MS | qNMR |
| Selectivity | Good to Excellent | Excellent | Good (depends on spectral overlap) |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL | Low ng/mL to pg/mL | High µg/mL |
| Linearity | Excellent (typically 2-3 orders of magnitude) | Excellent (typically 2-3 orders of magnitude) | Not applicable (primary method) |
| Accuracy | High (typically 95-105% recovery) | High (can be affected by derivatization) | Very High (primary method) |
| Precision (RSD) | Excellent (<2%) | Good (<5%) | Excellent (<1%) |
| Sample Throughput | High | Medium | Low to Medium |
| Structural Confirmation | Limited (based on retention time and UV spectrum) | Excellent (based on mass spectrum) | Excellent (based on chemical shifts and couplings) |
| Method Development | Moderate | Complex (due to derivatization) | Simple |
| Cost per Sample | Low | High | Medium |
Recommendations and Discussion
-
For high-throughput screening and routine quality control , HPLC-UV is often the method of choice due to its robustness, high sample throughput, and lower cost.[1] Its sensitivity is generally sufficient for monitoring reaction progress and determining product purity.
-
When high sensitivity and unambiguous identification are required , for instance, in trace impurity analysis or for regulatory submissions, GC-MS is a superior option. The structural information from the mass spectrum provides a high degree of confidence in the identity of the quantified species. However, the need for derivatization adds complexity and potential for variability.[8][14]
-
For the certification of reference materials or when a primary, calibration-free method is desired , qNMR is unparalleled.[10][15] It provides a direct measure of concentration and can also give a snapshot of all proton-containing species in the reaction mixture, making it a powerful tool for reaction monitoring and byproduct identification.[13] Its main limitations are lower sensitivity compared to chromatographic methods and the potential for signal overlap in very complex mixtures.
Conclusion
The quantitative analysis of 4-cyano-N,N-dimethylbenzenesulfonamide in a reaction mixture can be effectively achieved by HPLC-UV, GC-MS, and qNMR. Each technique offers a unique set of advantages and disadvantages. A thorough understanding of the analytical requirements, such as sensitivity, selectivity, and the need for structural confirmation, will guide the selection of the most appropriate method. By leveraging the strengths of each technique, researchers can ensure the generation of accurate and reliable data to support their drug development and chemical synthesis endeavors.
References
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
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NMR methods for the analysis of mixtures. (n.d.). PMC - NIH. [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. [Link]
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Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. (1999). PubMed. [Link]
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Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. (n.d.). PubMed. [Link]
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4-hydroxy-N,N-dimethylbenzenesulfonamide. (n.d.). PubChem. [Link]
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Quantitative NMR Spectroscopy. (2017). University of Illinois. [Link]
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Simultaneous Quantitative Analysis of N-acylethanolamides in Clinical Samples. (n.d.). PubMed. [Link]
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Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]
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Quantitative NMR spectroscopy of complex mixtures. (2023). Chemical Communications (RSC Publishing). [Link]
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REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). JAOAC. [Link]
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Sample preparation for HPLC analysis of drug products. (n.d.). ResearchGate. [Link]
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Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. (2024). Environmental Science & Technology - ACS Publications. [Link]
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Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. (n.d.). Preprints.org. [Link]
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How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. [Link]
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Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 4-cyano-N,N-dimethylbenzenesulfonamide
Introduction
4-cyano-N,N-dimethylbenzenesulfonamide is a key building block in medicinal chemistry and materials science, valued for the versatile reactivity of its cyano and sulfonamide functionalities. The selection of a synthetic route for its preparation is a critical decision in any research or development program, directly impacting efficiency, cost, and scalability. This guide provides a detailed, head-to-head comparison of two primary synthetic pathways to this compound, offering field-proven insights to aid researchers in making an informed choice for their specific application. We will dissect a direct, one-step amination route and a multi-step approach starting from a more fundamental precursor, evaluating each for its practical strengths and weaknesses.
Route 1: Direct Amination of 4-cyanobenzenesulfonyl chloride
This is the most straightforward and common laboratory-scale approach. It relies on the commercially available 4-cyanobenzenesulfonyl chloride and its direct reaction with dimethylamine.
Reaction Principle
The core of this synthesis is a classic nucleophilic acyl substitution. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic dimethylamine. A base is typically employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Workflow
A Comparative Guide to Assessing Stereochemistry in Reactions of 4-Cyano-N,N-dimethylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise control and assessment of stereochemistry are not merely academic exercises but critical determinants of therapeutic efficacy and safety. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, with different enantiomers or diastereomers of a drug often exhibiting vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of methodologies for assessing the stereochemical outcomes of reactions involving the 4-cyanobenzenesulfonamide scaffold, a structural motif of growing interest in pharmaceutical research.
The 4-cyanobenzenesulfonyl moiety is a valuable building block in organic synthesis, frequently employed in the preparation of sulfonamides and related derivatives.[1][2] While the primary focus is often on the pharmacological properties of the resulting compounds, the stereochemical consequences of their synthesis are of paramount importance. This guide will delve into the factors governing stereoselectivity in such reactions and present a comparative analysis of analytical techniques used to quantify the stereochemical purity of the products.
The Foundation of Stereoselectivity: Influencing Factors in Sulfonamide Synthesis
The stereochemical outcome of a reaction is dictated by the subtle interplay of steric and electronic factors within the transition state. When 4-cyanobenzenesulfonyl chloride, the precursor to 4-cyano-N,N-dimethylbenzenesulfonamide, reacts with a chiral amine or alcohol, the formation of diastereomeric products is possible. The ratio of these diastereomers is a direct measure of the reaction's stereoselectivity.
Several key factors influence this outcome:
-
The Nature of the Chiral Substrate: The steric bulk and electronic properties of the chiral amine or alcohol play a pivotal role. Larger substituents near the reactive center will create greater steric hindrance, favoring the formation of the diastereomer where these bulky groups are furthest apart in the transition state.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can all impact the transition state geometry and, consequently, the diastereomeric ratio. Lower temperatures often lead to higher stereoselectivity by amplifying the small energy differences between competing transition states. The choice of base is also critical, as it can influence the nucleophilicity of the chiral reactant and participate in the reaction mechanism.
-
The Presence of a Chiral Catalyst or Auxiliary: In asymmetric synthesis, chiral catalysts or auxiliaries are employed to create a chiral environment that preferentially favors the formation of one stereoisomer over the other.[3][4][5] While 4-cyano-N,N-dimethylbenzenesulfonamide itself is not a common chiral auxiliary, the principles of asymmetric catalysis are central to achieving high levels of stereocontrol in reactions involving this scaffold.
Comparative Analysis of Analytical Techniques for Stereochemical Assessment
Once a stereoselective reaction is performed, accurate determination of the product's stereochemical purity is essential. Several analytical techniques are available, each with its own set of advantages and limitations.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers/diastereomers with a chiral stationary phase (CSP).[6][7] | Enantiomeric excess (ee) or diastereomeric excess (de), retention times. | High accuracy and precision, widely applicable, preparative scale possible. | Requires a suitable chiral column, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Diastereomers have distinct NMR spectra. Chiral derivatizing or solvating agents can be used to differentiate enantiomers.[8][9][10] | Diastereomeric ratio, structural confirmation. | Provides detailed structural information, non-destructive. | Lower sensitivity for minor isomers, may require chiral additives for enantiomers. |
| Gas Chromatography (GC) with a Chiral Column | Similar to chiral HPLC, but with a gaseous mobile phase. | Enantiomeric excess (ee) or diastereomeric excess (de). | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes. |
| Capillary Electrophoresis (CE) with a Chiral Selector | Differential migration of enantiomers in a capillary under the influence of an electric field and a chiral selector. | Enantiomeric excess (ee). | High efficiency, small sample requirement. | Less common than HPLC, can be sensitive to matrix effects. |
Experimental Protocols: A Practical Approach
To provide a tangible context, we will outline a general workflow for the synthesis and stereochemical analysis of a chiral sulfonamide derived from 4-cyanobenzenesulfonyl chloride.
Workflow for Synthesis and Stereochemical Analysis
Caption: General workflow for the synthesis and stereochemical analysis of chiral sulfonamides.
Detailed Protocol: Chiral HPLC Analysis of Diastereomeric Sulfonamides
This protocol provides a step-by-step method for the separation and quantification of diastereomeric sulfonamides using chiral HPLC.
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the separation of sulfonamides or structurally similar compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[7][11]
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The optimal mobile phase composition will provide good resolution of the diastereomeric peaks with reasonable retention times.
-
Sample Preparation: Accurately weigh a small amount of the synthesized sulfonamide mixture and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation Setup:
-
Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the sulfonamide absorbs strongly (typically determined by UV-Vis spectroscopy).
-
-
Injection and Data Acquisition: Inject a small volume of the sample solution (e.g., 10 µL) onto the column and record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers.
-
Integrate the area of each peak.
-
Calculate the diastereomeric ratio (dr) and diastereomeric excess (de) using the following formulas:
-
dr = (Area of major diastereomer) / (Area of minor diastereomer)
-
de (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100
-
-
Detailed Protocol: NMR Analysis using a Chiral Derivatizing Agent
In cases where enantiomers are produced, NMR spectroscopy can be used to determine the enantiomeric excess by first converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA).
-
Selection of CDA: Choose a CDA that reacts cleanly and completely with the functional group of the analyte. For sulfonamides with a free N-H bond, a chiral isocyanate or acid chloride could be suitable.
-
Derivatization Reaction: In an NMR tube, react a known amount of the enantiomeric sulfonamide mixture with a slight excess of the CDA in a suitable deuterated solvent. The reaction should be monitored by NMR until completion.
-
NMR Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis:
-
Identify a set of well-resolved signals corresponding to each diastereomer. Protons close to the newly formed stereocenter are often the most diagnostic.
-
Integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess (ee) based on the integration values of the corresponding signals for the two diastereomers.
-
Mechanistic Insights and Predictive Power
The choice of reaction conditions and analytical methodology should be guided by a thorough understanding of the underlying reaction mechanism. For instance, in a nucleophilic substitution reaction between 4-cyanobenzenesulfonyl chloride and a chiral amine, the transition state will involve the approach of the amine's lone pair to the electrophilic sulfur atom. Steric hindrance between the substituents on the amine and the sulfonyl group will dictate the preferred trajectory of this approach, leading to the observed stereoselectivity.
Caption: Logical flow for assessing the stereochemistry of sulfonamide formation.
By systematically varying reaction parameters and analyzing the resulting stereochemical outcomes, researchers can build predictive models that aid in the rational design of stereoselective syntheses.
Conclusion
The assessment of stereochemistry in products derived from 4-cyano-N,N-dimethylbenzenesulfonamide is a critical aspect of their development for pharmaceutical applications. A judicious choice of synthetic strategy, coupled with the appropriate analytical methodology, is essential for ensuring the stereochemical purity and, ultimately, the safety and efficacy of these compounds. This guide provides a framework for comparing and selecting the most suitable techniques for this purpose, empowering researchers to navigate the complexities of stereochemistry with confidence.
References
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Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. ResearchGate. [Link]
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Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
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Skibinski, R. et al. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed. [Link]
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ChemBK. 4-Cyanobenzenesulfonyl chloride. [Link]
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Royal Society of Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]
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Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
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Paradiso, G. et al. Asymmetric Synthesis of Axially Chiral C−N Atropisomers. National Institutes of Health. [Link]
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Yalçın, İ. Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC. DergiPark. [Link]
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Wang, Y. et al. Synthesis of chiral sulfinate esters by asymmetric condensation. National Institutes of Health. [Link]
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NMR Methods for Stereochemical Assignments. ResearchGate. [Link]
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Zhang, Z. et al. Accessing chiral sulfones bearing quaternary carbon stereocenters via photoinduced radical sulfur dioxide insertion and Truce–Smiles rearrangement. National Institutes of Health. [Link]
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Benaglia, M. et al. Stereoselective organocatalysis and flow chemistry. [Link]
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Santos, B. et al. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link]
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Wenzel, T. J. et al. NMR methods for determination of enantiomeric excess. PubMed. [Link]
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The Potential of 4-Cyano-N,N-dimethylbenzenesulfonamide as a Selective Carbonic Anhydrase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the design of targeted therapeutics.[1][2] This guide provides an in-depth comparison of 4-cyano-N,N-dimethylbenzenesulfonamide, a structurally distinct derivative, against established carbonic anhydrase (CA) inhibitors. While direct inhibitory data for this specific compound is not extensively published, this document will establish a framework for its evaluation by comparing it to clinically relevant and structurally analogous compounds. We will delve into its synthesis, the rationale for its design, and provide the necessary experimental protocols to benchmark its performance, particularly against tumor-associated carbonic anhydrase isoforms IX and XII.
Introduction: The Significance of the Cyano and N,N-Dimethyl Moieties
The therapeutic efficacy of sulfonamide drugs often stems from their ability to inhibit carbonic anhydrases, a family of zinc-containing metalloenzymes crucial to various physiological and pathological processes.[1][3] The primary sulfonamide group is a well-established zinc-binding pharmacophore. The introduction of a cyano (-CN) group at the 4-position of the benzene ring and N,N-dimethylation of the sulfonamide nitrogen are strategic modifications that can significantly influence the compound's physicochemical properties and biological activity.
The cyano group, being a potent electron-withdrawing group, can modulate the acidity of the sulfonamide proton, potentially enhancing its binding affinity to the zinc ion in the active site of carbonic anhydrases. Furthermore, the N,N-dimethyl substitution blocks the metabolic pathways available to primary and secondary sulfonamides, which can lead to improved pharmacokinetic profiles. This guide will explore the potential of these modifications in the context of designing selective inhibitors for CA IX and XII, which are overexpressed in various hypoxic tumors and are validated anticancer targets.[2][4]
Synthesis of 4-Cyano-N,N-dimethylbenzenesulfonamide
The synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide is a straightforward two-step process starting from the commercially available 4-cyanobenzenesulfonyl chloride.
Figure 1: Reaction scheme for the synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-cyanobenzenesulfonyl chloride (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (1.2 eq).
-
Addition of Dimethylamine: Slowly add a solution of dimethylamine (2.0 eq) in tetrahydrofuran (THF) or use excess dimethylamine gas bubbled through the solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with 1 M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-cyano-N,N-dimethylbenzenesulfonamide as a solid.
Comparative Analysis with Benchmark Carbonic Anhydrase Inhibitors
To evaluate the potential of 4-cyano-N,N-dimethylbenzenesulfonamide, we compare its structural features and the known activities of established CA inhibitors. The primary comparators are Acetazolamide , a non-selective systemic inhibitor, and Dorzolamide and Brinzolamide , which are topical, more selective inhibitors primarily targeting CA II.[5][6] Additionally, we will consider other benzenesulfonamide derivatives from recent literature to understand the structure-activity relationships (SAR).
Structural Comparison
Figure 2: Key structural differences between 4-cyano-N,N-dimethylbenzenesulfonamide and benchmark CA inhibitors.
The key distinction of 4-cyano-N,N-dimethylbenzenesulfonamide is the tertiary sulfonamide nitrogen. While primary sulfonamides (-SO₂NH₂) are known to coordinate directly with the zinc ion in the CA active site, the mechanism of action for N,N-disubstituted analogs may differ, potentially leading to altered isoform selectivity. The compact cyano group provides a different steric and electronic profile compared to the bulkier heterocyclic "tails" of established drugs, which are known to form crucial interactions with amino acid residues in the active site, thereby conferring isoform specificity.[3][7][8]
Quantitative Performance Comparison
The following table summarizes the inhibitory activity (Kᵢ and IC₅₀ values) of benchmark CA inhibitors against key isoforms. CA I and II are widespread cytosolic isoforms, while CA IX and XII are the tumor-associated targets.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [2][9] |
| Dorzolamide | 3,000 | 0.52 | 45 | 52 | [9] |
| Brinzolamide | ~1,365 | 3.19 | - | 45.3 | [10] |
| U-F (SLC-0111) | - | 960 | 45 | 4 | [3] |
| Compound 11 | - | - | 6.73 | 7.39 | [1] |
| Compound 19 | - | - | 8.92 | 5.02 | [1] |
hCA: human carbonic anhydrase. Data for some isoforms may not be available for all compounds.
This data highlights the high potency of ureido-substituted benzenesulfonamides against the tumor-associated isoforms CA IX and XII, with some compounds showing nanomolar efficacy.[1][3] The established drugs, while potent against CA II, show varied activity against CA IX and XII. This provides a clear benchmark against which 4-cyano-N,N-dimethylbenzenesulfonamide should be tested.
Protocol for In Vitro Carbonic Anhydrase Inhibition Assay
To determine the inhibitory potency of 4-cyano-N,N-dimethylbenzenesulfonamide, a stopped-flow assay measuring the inhibition of CO₂ hydration is the gold standard. An alternative, more accessible method is a colorimetric assay measuring the esterase activity of CA.
Figure 3: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[11]
-
CA Enzyme Stock: Dissolve human carbonic anhydrase (isoforms I, II, IX, or XII) in cold assay buffer to a concentration of 1 mg/mL. Store in aliquots at -80°C.
-
CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold assay buffer just before use.[11]
-
Substrate Stock: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO. Prepare this fresh daily.[11]
-
Test Compound Stock: Prepare a 10 mM stock solution of 4-cyano-N,N-dimethylbenzenesulfonamide and benchmark inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 158 µL of assay buffer.
-
Add 2 µL of the test compound dilutions (or DMSO for the control wells).
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[11][12]
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
-
Immediately begin kinetic measurements of absorbance at 405 nm every 30 seconds for 10-30 minutes using a microplate reader.[11][12]
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Concluding Remarks and Future Directions
4-Cyano-N,N-dimethylbenzenesulfonamide represents an intriguing, yet understudied, scaffold for the development of novel carbonic anhydrase inhibitors. Its unique structural features—a tertiary sulfonamide and a 4-cyano group—distinguish it from clinically used and most research-stage inhibitors. Based on the extensive data available for related benzenesulfonamides, it is plausible that this compound will exhibit inhibitory activity against carbonic anhydrases, with a potential for selectivity towards the tumor-associated isoforms IX and XII.
The provided synthetic and analytical protocols offer a clear path for the synthesis and comprehensive evaluation of 4-cyano-N,N-dimethylbenzenesulfonamide. Direct comparison with the benchmark data presented in this guide will be crucial in determining its therapeutic potential. Future studies should not only focus on its in vitro inhibitory profile but also on its cellular activity, metabolic stability, and pharmacokinetic properties to fully assess its viability as a drug candidate.
References
-
Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1286-1295. Available from: [Link]
-
Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 153, 107881. Available from: [Link]
-
Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1306-1313. Available from: [Link]
-
Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 12(10), e0185736. Available from: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1558. Available from: [Link]
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Carbonic anhydrase inhibitors: N-cyanosulfonamides, a new class of high affinity isozyme II and IV inhibitors. Journal of Medicinal Chemistry, 39(11), 2138-2144. Available from: [Link]
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Irreversible inhibition of carbonic anhydrase by the carbon dioxide analog cyanogen. Biochemical and Biophysical Research Communications, 126(1), 457-463. Available from: [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 20(23), 5874. Available from: [Link]
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Carbonic Anhydrase Activity Assay. protocols.io. Available from: [Link]
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2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 849-854. Available from: [Link]
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2-Amino-3-cyanopyridine Derivatives as Carbonic Anhydrase Inhibitors. PubMed. Available from: [Link]
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4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available from: [Link]
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4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. British Journal of Ophthalmology, 105(9), 1194-1200. Available from: [Link]
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Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7067-7074. Available from: [Link]
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Carbonic anhydrase inhibitor. Wikipedia. Available from: [Link]
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4‐cyano‐2‐methoxybenzenesulfonyl chloride. ResearchGate. Available from: [Link]
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A Researcher's Guide to the Safe Handling of 4-cyano-N,N-dimethylbenzenesulfonamide
This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-cyano-N,N-dimethylbenzenesulfonamide. As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin and Eye Irritation: Aromatic sulfonamides can cause significant irritation upon contact with skin and eyes.[1][2][3] Prolonged contact may lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or other adverse health effects.[1][2][3][4]
-
Potential for Sensitization: Some individuals may develop allergic skin or respiratory reactions upon repeated exposure.[5]
Due to these potential hazards, a cautious approach is mandated, treating the compound as hazardous until proven otherwise.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical factor in mitigating exposure risks. The following table outlines the recommended PPE for handling 4-cyano-N,N-dimethylbenzenesulfonamide.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | These materials offer good resistance to a range of chemicals. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.[6][7] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face.[6] |
| Body Protection | Long-sleeved Laboratory Coat or a Disposable Gown | A lab coat or gown protects the skin and personal clothing from contamination.[6][7] Gowns should be disposable and close in the back for better protection.[6] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | A respirator is crucial, especially when handling the solid compound or when there is a risk of aerosol generation.[6][8] A fit test is required to ensure a proper seal.[8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational procedure minimizes the risk of accidental exposure and ensures the integrity of your experiment.
Workflow for Handling 4-cyano-N,N-dimethylbenzenesulfonamide
Caption: A stepwise workflow for the safe handling of 4-cyano-N,N-dimethylbenzenesulfonamide.
Detailed Steps:
-
Designate a Handling Area: All work with 4-cyano-N,N-dimethylbenzenesulfonamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.[9]
-
Don PPE: Put on your PPE in the following order: gown, mask/respirator, goggles, face shield, and then gloves (inner pair followed by outer pair).
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper or in a suitable container within the fume hood.
-
Dissolving: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Transferring: Use appropriate tools (e.g., pipette, syringe) to transfer the solution.
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
-
Waste Disposal: Segregate all waste as described in the disposal plan below.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with 4-cyano-N,N-dimethylbenzenesulfonamide (e.g., weigh papers, gloves, disposable gowns) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
All waste containers must be clearly labeled with the full chemical name and associated hazards. Follow your institution's specific guidelines for hazardous waste pickup and disposal.[10]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.
Familiarize yourself with the location and operation of safety showers and eyewash stations in your laboratory.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
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Tousimis. (2021). Safety Data Sheet: N,N-dimethylbenzylamine, 98%. [Link]
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Environmental Health and Safety, University of Wisconsin-Madison. OSHA Glove Selection Chart. [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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Lakeland Industries. PPE Protection Types. [Link]
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Chem Service. (2016). Safety Data Sheet: N,N-Dimethylbenzamide. [Link]
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Amerishield. Gloves Chemical Resistance Chart. [Link]
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Ontario Pesticide Education Program. (2020). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual [Video]. YouTube. [Link]
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AMG Medical. Chemical Resistance & Barrier Guide. [Link]
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
